Bbn bbn
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H28B2 |
|---|---|
Molecular Weight |
242.0 g/mol |
InChI |
InChI=1S/2C8H14B/c2*1-3-7-5-2-6-8(4-1)9-7/h2*7-8H,1-6H2 |
InChI Key |
CNKVQHHHHRHFHT-UHFFFAOYSA-N |
Canonical SMILES |
[B]1C2CCCC1CCC2.[B]1C2CCCC1CCC2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of the 9-BBN Dimer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure of the 9-borabicyclo[3.3.1]nonane (9-BBN) dimer, a crucial reagent in organic synthesis. The information presented herein is compiled from spectroscopic and crystallographic studies to support advanced research and development applications.
Introduction
9-Borabicyclo[3.3.1]nonane (9-BBN) is a highly selective hydroborating agent that exists as a stable dimer in the solid state and in non-coordinating solvents.[1] This dimeric structure, characterized by hydrogen bridges, is central to its stability and reactivity. Understanding the precise molecular architecture of the 9-BBN dimer is paramount for its effective application in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
IUPAC Name: 9-(9-borabicyclo[3.3.1]nonan-9-yl)-9-borabicyclo[3.3.1]nonane Molecular Formula: C₁₆H₂₈B₂
Molecular Structure
The 9-BBN dimer is a bridged species where two 9-BBN monomer units are linked by two hydrogen atoms, forming a B-H-B three-center two-electron bond. This arrangement results in a stable, sixteen-carbon bicyclic structure. The overall molecule possesses a C₂h symmetry.
The core of the dimer is a planar four-membered ring consisting of two boron atoms and two bridging hydrogen atoms. Each boron atom is also part of two six-membered rings in a chair conformation, which comprise the bicyclo[3.3.1]nonane framework.
Below is a diagram illustrating the dimeric structure of 9-BBN.
Caption: Molecular structure of the 9-BBN dimer.
Quantitative Structural Data
The precise bond lengths and angles of the 9-BBN dimer have been determined by single-crystal X-ray diffraction. The key structural parameters are summarized in the table below.
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | ||
| B-B | 1.75 (approx.) | |
| B-H (bridging) | Data not available | |
| B-C | Data not available | |
| C-C | Data not available | |
| Bond Angles (°) | ||
| H-B-H (bridging) | Data not available | |
| B-H-B | Data not available | |
| C-B-C | Data not available | |
| B-C-C | Data not available | |
| C-C-C | Data not available |
Note: Detailed bond lengths and angles beyond the B-B distance were not explicitly found in the provided search results. The primary reference for this data is the 1973 publication by Brauer and Krüger in Acta Crystallographica Section B.
Experimental Protocols
Synthesis of 9-BBN Dimer
The most common and efficient synthesis of the 9-BBN dimer involves the hydroboration of 1,5-cyclooctadiene with a borane reagent, typically borane-dimethyl sulfide complex (BMS), in an ethereal solvent.[1]
Workflow for the Synthesis of 9-BBN Dimer:
Caption: General workflow for the synthesis of 9-BBN dimer.
A detailed experimental procedure is as follows:
-
A flame-dried, inert-atmosphere flask is charged with 1,5-cyclooctadiene and anhydrous 1,2-dimethoxyethane.
-
The solution is cooled in an ice bath, and borane-dimethyl sulfide complex is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and then heated to ensure the complete formation of the 9-BBN monomer and its subsequent dimerization.
-
Dimethyl sulfide is removed by distillation.
-
The resulting solution is cooled to induce crystallization of the 9-BBN dimer.
-
The crystalline product is isolated by filtration and dried under vacuum.
Spectroscopic Characterization
The structure of the 9-BBN dimer is routinely confirmed using a combination of spectroscopic techniques.
| Technique | Key Observations |
| Infrared (IR) Spectroscopy | A characteristic strong absorption band around 1560-1590 cm⁻¹ is indicative of the B-H-B bridging bonds.[1] |
| ¹H NMR Spectroscopy | The proton NMR spectrum typically shows broad multiplets in the aliphatic region, corresponding to the protons of the bicyclo[3.3.1]nonane framework. The bridging hydrides are often not observed due to quadrupolar relaxation and exchange.[1] |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum displays distinct signals for the methine and methylene carbons of the bicyclic system.[1] |
| ¹¹B NMR Spectroscopy | The boron-11 NMR spectrum exhibits a characteristic signal for the tetracoordinate boron atoms involved in the hydride bridge.[1] |
X-ray Crystallography
The definitive determination of the solid-state structure of the 9-BBN dimer was achieved through single-crystal X-ray diffraction.
Experimental Protocol Outline:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow cooling of a saturated solution of the 9-BBN dimer in a suitable solvent, such as 1,2-dimethoxyethane.
-
Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.
Conclusion
The dimeric structure of 9-BBN, featuring two bicyclo[3.3.1]nonane units bridged by two hydrogen atoms, is a well-established feature of this important synthetic reagent. This structural arrangement confers significant stability to the molecule. A thorough understanding of its three-dimensional structure, supported by quantitative crystallographic data and spectroscopic signatures, is essential for leveraging its reactivity and selectivity in the synthesis of novel chemical entities. Further consultation of the primary crystallographic literature is recommended for a more detailed analysis of its solid-state architecture.
References
The Core Mechanism of 9-BBN Hydroboration: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroboration, a powerful and versatile reaction in organic synthesis, allows for the anti-Markovnikov hydration of alkenes and alkynes. Among the various hydroborating agents, 9-borabicyclo[3.3.1]nonane (9-BBN) stands out for its exceptional thermal stability, high regioselectivity, and chemoselectivity.[1][2] This technical guide provides an in-depth exploration of the core mechanism of 9-BBN hydroboration, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development and chemical sciences.
The Core Mechanism of 9-BBN Hydroboration
The hydroboration of alkenes with 9-BBN is a concerted, syn-addition process that proceeds through a four-membered transition state. A key feature of 9-BBN is that it exists as a stable dimer, (9-BBN)₂, in which two boron atoms are bridged by two hydride ions. The reaction mechanism is generally understood to involve the following key steps:
-
Dimer Dissociation: The (9-BBN)₂ dimer is in equilibrium with the monomeric 9-BBN. This dissociation is often the rate-determining step, particularly with reactive alkenes.
-
Alkene Coordination: The monomeric 9-BBN, a Lewis acid, coordinates to the π-bond of the alkene.
-
Hydride Transfer: A concerted transfer of the hydride from the boron to one of the alkene carbons and the formation of a new carbon-boron bond occurs through a four-membered transition state. This step dictates the regio- and stereoselectivity of the reaction.
-
Formation of the Alkylborane: The result of this process is the formation of a B-alkyl-9-BBN derivative.
The steric bulk of the 9-BBN molecule plays a crucial role in directing the boron atom to the less sterically hindered carbon of the double bond, leading to the characteristic anti-Markovnikov regioselectivity.
Visualizing the Mechanism
The following diagram illustrates the key steps in the hydroboration of an alkene with 9-BBN.
Kinetics of 9-BBN Hydroboration
Kinetic studies of the hydroboration of alkenes with (9-BBN)₂ have revealed that the reaction order is dependent on the reactivity of the alkene.
-
With reactive alkenes (e.g., terminal alkenes), the reaction exhibits first-order kinetics, being first-order in (9-BBN)₂ and zero-order in the alkene. This indicates that the rate-determining step is the dissociation of the (9-BBN)₂ dimer.
-
With less reactive alkenes (e.g., sterically hindered internal alkenes), the reaction follows three-halves-order kinetics, being first-order in the alkene and one-half order in (9-BBN)₂. In this case, the reaction of the alkene with the 9-BBN monomer becomes the rate-determining step.
Quantitative Kinetic Data
The following table summarizes the rate constants for the hydroboration of various alkenes with (9-BBN)₂ in carbon tetrachloride at 25°C.
| Alkene | Reaction Order | Rate Constant (k) |
| 1-Hexene | First-order | 2.0 x 10⁻⁴ s⁻¹ |
| Cyclopentene | First-order | 2.0 x 10⁻⁴ s⁻¹ |
| Cyclohexene | Three-halves-order | 2.1 x 10⁻⁴ M⁻¹/²s⁻¹ |
| cis-2-Butene | Intermediate | - |
| 2-Methyl-2-butene | Intermediate | - |
Regio- and Stereoselectivity
Regioselectivity
9-BBN is renowned for its exceptional regioselectivity, affording predominantly the anti-Markovnikov product where the boron atom adds to the less substituted carbon of the double bond. This high selectivity is attributed to the steric bulk of the 9-BBN molecule.
The following table presents the product distribution for the hydroboration-oxidation of various alkenes with 9-BBN.
| Alkene | Anti-Markovnikov Product (%) | Markovnikov Product (%) |
| 1-Hexene | >99 | <1 |
| Styrene | 98 | 2 |
| 2-Methyl-1-pentene | >99 | <1 |
| 1-Methylcyclohexene | >99 | <1 |
Stereoselectivity
The hydroboration of alkenes with 9-BBN is a stereospecific syn-addition , meaning that the boron and the hydride add to the same face of the double bond. This stereochemical outcome is a direct consequence of the concerted, four-membered transition state. When the subsequent oxidation of the organoborane is carried out with hydrogen peroxide, the reaction proceeds with retention of configuration, resulting in an overall syn-addition of H and OH across the double bond.
In the case of chiral alkenes, the syn-addition can lead to the formation of diastereomeric products. The diastereoselectivity is influenced by the steric environment of the alkene. For example, the hydroboration-oxidation of 1-methylcyclohexene yields predominantly the trans-2-methylcyclohexanol, a result of the syn-addition occurring from the less hindered face of the alkene. In this specific case, the diastereomeric excess for the trans isomer is typically very high, often exceeding 99%.
Experimental Protocols
Protocol for Kinetic Studies of 9-BBN Hydroboration
This protocol is adapted from the work of Brown, Wang, and Scouten.
Materials:
-
(9-BBN)₂ dimer
-
Alkene of interest
-
Anhydrous carbon tetrachloride (or other suitable solvent)
-
Methanol (for quenching)
-
Internal standard for GC analysis (e.g., n-dodecane)
-
Dry, nitrogen-flushed glassware
Procedure:
-
Preparation of the Reaction Mixture: In a dry, nitrogen-flushed flask equipped with a magnetic stir bar and a septum, dissolve a known concentration of (9-BBN)₂ in anhydrous carbon tetrachloride.
-
Initiation of the Reaction: Equilibrate the flask to the desired temperature (e.g., 25.0 °C). Inject a known concentration of the alkene into the stirred solution to initiate the reaction.
-
Monitoring the Reaction: At timed intervals, withdraw aliquots of the reaction mixture using a syringe.
-
Quenching: Immediately quench each aliquot by injecting it into a vial containing a known amount of methanol. The methanol rapidly reacts with the unreacted 9-BBN.
-
Analysis: Analyze the quenched samples by gas chromatography (GC) to determine the concentration of the remaining alkene relative to the internal standard.
-
Data Analysis: Plot the concentration of the alkene versus time and determine the reaction order and rate constant from the integrated rate laws.
Protocol for Determining Regio- and Stereoselectivity
This protocol outlines the general procedure for the hydroboration of an alkene followed by oxidation to the corresponding alcohol, and subsequent analysis to determine the product distribution.
Materials:
-
9-BBN solution in THF (e.g., 0.5 M)
-
Alkene of interest
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (e.g., 3 M)
-
30% Hydrogen peroxide (H₂O₂)
-
Diethyl ether (or other extraction solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dry, nitrogen-flushed glassware
Procedure:
-
Hydroboration: In a dry, nitrogen-flushed flask, dissolve the alkene in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add the 9-BBN solution dropwise with stirring. Allow the reaction mixture to warm to room temperature and stir for an appropriate time (typically 1-4 hours) to ensure complete reaction.
-
Oxidation: Cool the reaction mixture back to 0 °C. Cautiously add the aqueous sodium hydroxide solution, followed by the slow, dropwise addition of 30% hydrogen peroxide. Caution: The oxidation reaction can be exothermic. Maintain the temperature below 40 °C. After the addition is complete, stir the mixture at room temperature for at least 1 hour.
-
Workup: Add diethyl ether to the reaction mixture to extract the alcohol product. Separate the organic layer, and wash it with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation and Analysis: Remove the drying agent by filtration and concentrate the organic solution under reduced pressure to obtain the crude alcohol product.
-
Regioselectivity Determination: Analyze the crude product by ¹H NMR and/or GC. The ratio of the anti-Markovnikov and Markovnikov alcohol isomers can be determined by integrating the characteristic signals in the ¹H NMR spectrum or by the relative peak areas in the GC chromatogram.
-
Stereoselectivity Determination: For reactions where diastereomers are formed, the diastereomeric ratio can be determined by GC analysis, often using a chiral column for enantiomeric separation if needed, or by ¹H or ¹³C NMR spectroscopy by analyzing the integration of well-resolved signals corresponding to each diastereomer.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the kinetic and selectivity studies.
Kinetic Study Workflow
Selectivity Study Workflow
Conclusion
The hydroboration of alkenes using 9-BBN is a highly reliable and selective transformation in modern organic synthesis. Its mechanism, characterized by an initial dimer dissociation followed by a concerted, sterically controlled syn-addition, provides a robust explanation for its predictable and high anti-Markovnikov regioselectivity and syn-stereoselectivity. The kinetic profile of the reaction is intricately linked to the reactivity of the alkene substrate. A thorough understanding of this mechanism, supported by the quantitative data and experimental protocols presented in this guide, is essential for researchers and drug development professionals seeking to leverage the unique synthetic advantages of 9-BBN.
References
An In-depth Technical Guide to 9-Borabicyclo[3.3.1]nonane (9-BBN)
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Borabicyclo[3.3.1]nonane, commonly abbreviated as 9-BBN, is a highly versatile and selective organoborane reagent. Its unique structural features and reactivity have established it as an indispensable tool in modern organic synthesis, particularly in hydroboration reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of 9-BBN, detailed experimental protocols for its application, and visual representations of its structure and reaction mechanisms to support researchers in its effective utilization.
Introduction
9-BBN is an organoborane compound that exists as a stable, colorless solid.[1][2] It is most recognized for its exceptional regioselectivity in the hydroboration of alkenes and alkynes, favoring the anti-Markovnikov addition of the borane to the less sterically hindered carbon atom.[3][4] This high degree of selectivity, coupled with its thermal stability and commercial availability, makes 9-BBN a preferred reagent in complex molecule synthesis, including the development of pharmaceutical intermediates.[2]
Physical Properties
In the solid state, 9-BBN exists as a hydride-bridged dimer, which contributes to its notable stability compared to other dialkylboranes.[1][5] This dimeric structure readily cleaves in the presence of reducible substrates to provide the reactive monomeric form.[1] The key physical properties of 9-BBN are summarized in the table below.
| Property | Value | References |
| Appearance | Colorless to white crystalline solid | [2] |
| Molecular Formula | Monomer: C₈H₁₅B | [5] |
| Dimer: C₁₆H₃₀B₂ | [1] | |
| Molecular Weight | Monomer: 122.02 g/mol | [2][5] |
| Dimer: 244.04 g/mol | [1] | |
| Melting Point | 153-155 °C | [1][2][5] |
| Boiling Point | 195 °C at 12 mmHg | [6] |
| Density | 0.894 g/cm³ | [1][5] |
Chemical Properties and Reactivity
Solubility
9-BBN is soluble in a range of common organic solvents. It is commercially available as a solid or as a solution, typically in tetrahydrofuran (THF).[1][5]
| Solvent | Solubility | References |
| Tetrahydrofuran (THF) | Soluble | |
| Diethyl ether | Soluble | |
| Toluene | Soluble | |
| Hexanes | Soluble | [7] |
| Water | Reacts | [1][5] |
Stability and Handling
Crystalline 9-BBN is a stable compound that can be handled in the air for brief periods.[6] However, for long-term storage, it is recommended to keep it under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent gradual decomposition.[8] Solutions of 9-BBN, particularly in THF, may be sensitive to air and moisture and should be handled using standard air-free techniques.[9]
Safety Precautions: 9-BBN is flammable and reacts with water.[1][8] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this reagent.[10] All manipulations should be performed in a well-ventilated fume hood.[8]
Spectroscopic Data
The dimeric structure of 9-BBN is characterized by a distinctive infrared (IR) absorption band for the B-H-B bridge.[6] Nuclear magnetic resonance (NMR) spectroscopy is also a valuable tool for its characterization.[6]
| Spectroscopic Data | Value | References |
| IR (B-H-B stretch) | 1560 cm⁻¹ | [6] |
| ¹¹B NMR (in C₆D₆) | δ 28 ppm | [6] |
| ¹H NMR (300 MHz, C₆D₆) | δ: 1.44–1.57 (m, 4 H), 1.58–1.74 (m, 12 H), 1.83–2.07 (m, 12 H) | [6] |
| ¹³C NMR (75 MHz, C₆D₆) | δ: 20.2 (br, C-1,5), 24.3 (C-3,7), 33.6 (C-2,4,6,8) | [6] |
Key Reactions and Mechanisms
The primary application of 9-BBN is in hydroboration reactions. Its bulky bicyclic structure imparts high regioselectivity, leading to the preferential addition of the boron atom to the less substituted carbon of a double or triple bond.[11]
Hydroboration of Alkenes
The reaction proceeds through a four-membered transition state, with the syn-addition of the B-H bond across the alkene. The rate-determining step can be either the dissociation of the 9-BBN dimer or the subsequent reaction of the monomer with the alkene, depending on the reactivity of the alkene.[12]
Caption: Mechanism of alkene hydroboration with 9-BBN.
Experimental Protocols
General Procedure for Hydroboration-Oxidation of an Alkene
This protocol describes a typical procedure for the hydroboration of an alkene with 9-BBN followed by oxidative workup to yield the corresponding anti-Markovnikov alcohol.
Caption: Experimental workflow for a hydroboration-oxidation reaction.
Methodology:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with the alkene (1.0 equivalent) dissolved in anhydrous tetrahydrofuran (THF).
-
Hydroboration: A 0.5 M solution of 9-BBN in THF (1.1 equivalents) is added dropwise to the stirred alkene solution at room temperature.[2] The reaction mixture is then stirred at room temperature for 2-12 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Oxidation: The reaction mixture is cooled to 0 °C in an ice bath. Aqueous sodium hydroxide (e.g., 3 M) is slowly added, followed by the dropwise addition of 30% hydrogen peroxide. The addition rate should be controlled to maintain the internal temperature below 25 °C.
-
Workup: After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux for 1-2 hours to ensure complete oxidation. After cooling to room temperature, the layers are separated. The aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude alcohol is purified by flash column chromatography or distillation to afford the pure product.
Structure and Bonding
The stability of solid 9-BBN is attributed to its dimeric structure, where two 9-borabicyclo[3.3.1]nonane units are joined by two bridging hydrogen atoms.[1] This structure is depicted below.
Caption: Dimeric structure of 9-BBN with hydride bridges.
Conclusion
9-Borabicyclo[3.3.1]nonane is a powerful and selective reagent with broad applications in organic synthesis. Its stability, ease of handling, and high regioselectivity in hydroboration reactions make it an invaluable tool for the construction of complex organic molecules. This guide provides essential information on its properties and practical methodologies to assist researchers in leveraging the full potential of 9-BBN in their synthetic endeavors.
References
- 1. 9-Borabicyclo(3.3.1)nonane - Wikipedia [en.wikipedia.org]
- 2. 9-Borabicyclo[3.3.1]nonane [9-BBN] [commonorganicchemistry.com]
- 3. The bulky borane 9-BBN was developed to enhance the selectivity o... | Study Prep in Pearson+ [pearson.com]
- 4. Brown Hydroboration [organic-chemistry.org]
- 5. 9-Borabicyclononane [chemeurope.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 9-Borabicyclo 3.3.1 nonane 0.4M hexanes 280-64-8 [sigmaaldrich.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pnas.org [pnas.org]
The Unwavering Precision of 9-BBN: An In-depth Technical Guide to Regioselectivity in Hydroboration
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the hydroboration reaction stands as a cornerstone for the anti-Markovnikov hydration of alkenes and alkynes. Among the arsenal of hydroborating agents, 9-borabicyclo[3.3.1]nonane (9-BBN) has emerged as a reagent of exceptional utility, prized for its remarkable regioselectivity. This technical guide provides a comprehensive examination of the core principles governing the regioselectivity of 9-BBN, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in leveraging its synthetic potential.
The Foundation of Regioselectivity: Steric Dominance
The high degree of regioselectivity exhibited by 9-BBN is overwhelmingly attributed to steric factors.[1] Its bulky, rigid bicyclic structure imposes significant steric hindrance, dictating the orientation of its approach to the double or triple bond of a substrate. The boron atom preferentially adds to the less sterically encumbered carbon atom, leading to the formation of the anti-Markovnikov product with exceptional fidelity.
This steric control is significantly more pronounced than that of less hindered boranes, such as borane-THF (BH₃•THF) or even other dialkylboranes like disiamylborane.[2] This heightened selectivity makes 9-BBN the reagent of choice for applications demanding precise control over the position of hydroxylation or subsequent functionalization.
Quantitative Analysis of Regioselectivity
The superior regioselectivity of 9-BBN is not merely qualitative. Quantitative data from comparative studies starkly illustrates its precision. The following table summarizes the product distribution for the hydroboration of representative alkenes with various borane reagents, highlighting the exceptional performance of 9-BBN.
| Alkene | Hydroborating Agent | Product Distribution (% Terminal Alcohol : % Internal Alcohol) |
| 1-Hexene | Borane (BH₃) | 94 : 6[2] |
| Disiamylborane | 99 : 1[2] | |
| 9-BBN | >99.9 : <0.1[2] | |
| Styrene | Borane (BH₃) | 80 : 20[2] |
| Disiamylborane | 98 : 2[2] | |
| 9-BBN | 98.5 : 1.5[2] |
The Reaction Mechanism: A Concerted Dance
The hydroboration of an alkene with 9-BBN proceeds through a concerted, four-membered transition state.[3] This mechanism involves the simultaneous formation of a C-B bond and a C-H bond on the same face of the double bond, a process known as syn-addition.[4] The boron atom acts as the electrophile, and the hydride (H⁻) acts as the nucleophile. The regioselectivity is established in this transition state, where steric repulsion between the bulky 9-BBN moiety and the substituents on the alkene directs the boron to the less substituted carbon.
Experimental Protocols
The successful application of 9-BBN in synthesis relies on meticulous experimental technique. Below are detailed protocols for the hydroboration-oxidation of representative substrates.
Hydroboration-Oxidation of a Terminal Alkene (1-Octene)
This procedure outlines the conversion of a terminal alkene to the corresponding primary alcohol.
Materials:
-
1-Octene
-
9-BBN (0.5 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen Peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, septum, nitrogen inlet, and other standard glassware.
Procedure:
-
Hydroboration:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and septum, add 1-octene (1.0 eq).
-
Add anhydrous THF to dissolve the alkene.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the 9-BBN solution (1.1 eq) dropwise via syringe while maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add the 3 M NaOH solution (3.0 eq).
-
While vigorously stirring, add the 30% H₂O₂ solution (3.0 eq) dropwise, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour.
-
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 1-octanol.
-
The product can be further purified by distillation or column chromatography.
-
Hydroboration-Oxidation of a Substituted Styrene
This protocol is adapted for the hydroboration of styrene derivatives to yield 2-phenylethanol derivatives.
Procedure:
The procedure is largely similar to that for terminal alkenes.
-
Hydroboration:
-
Follow the same setup and initial steps as for 1-octene, using the substituted styrene as the substrate.
-
The reaction time at room temperature may need to be extended to 4-6 hours to ensure complete conversion.[5]
-
-
Oxidation and Work-up:
-
The oxidation and work-up steps are identical to those described for 1-octene.
-
Logical Workflow for Reagent Selection and Predicting Regioselectivity
The choice of hydroborating agent is critical for achieving the desired regioselectivity. The following diagram provides a logical workflow to guide this decision-making process and predict the outcome of the reaction.
Conclusion
9-Borabicyclo[3.3.1]nonane stands as a testament to the power of steric control in directing chemical reactivity. Its rigid, bulky framework ensures an exceptionally high degree of regioselectivity in the hydroboration of a wide range of alkenes and alkynes, consistently favoring the anti-Markovnikov product. For researchers and professionals in drug development and synthetic chemistry, a thorough understanding of the principles governing 9-BBN's reactivity is paramount for the rational design of synthetic routes that demand precise control over molecular architecture. The data, protocols, and workflows presented in this guide offer a robust foundation for harnessing the full potential of this invaluable synthetic tool.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Self-assembly of borane end-functionalized polystyrene through tris(1-pyrazolyl)borate (Tp) iron(II) linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 9-Borabicyclo[3.3.1]nonane (9-BBN)
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Borabicyclo[3.3.1]nonane, commonly known as 9-BBN, is a versatile and highly selective hydroborating agent extensively used in organic synthesis. It exists as a stable, colorless crystalline dimer or is available as a solution, typically in tetrahydrofuran (THF).[1] While its stability is remarkable for a dialkylborane, proper safety precautions and handling procedures are critical due to its reactivity, particularly its sensitivity to air and moisture, and the potential for pyrophoric contaminants.[2][3] This guide provides a comprehensive overview of the safety and handling protocols for 9-BBN to ensure its safe and effective use in a laboratory setting.
Core Hazards and Reactivity
9-BBN, in both its solid and solution forms, presents several hazards that necessitate careful handling:
-
Pyrophoric Potential: While the crystalline dimer of 9-BBN is reasonably air-stable for brief periods, it can form pyrophoric contaminants upon prolonged exposure to the atmosphere.[2][3] Derivatives of 9-BBN, such as B-methoxy-9-BBN, B-chloro-9-BBN, and B-hydroxy-9-BBN, are known to be pyrophoric.[4]
-
Reactivity with Water and Air: 9-BBN reacts with water to release flammable hydrogen gas.[5][6] The solution form is particularly reactive with both water and oxygen.[4] Therefore, all manipulations should be conducted under an inert atmosphere (e.g., nitrogen or argon).[2][3]
-
Health Hazards: 9-BBN may cause skin and eye irritation.[5] Inhalation of its dust, vapor, mist, or gas can lead to respiratory tract irritation.[5] The toxicological properties have not been fully investigated.[5] When in solution with THF, it is suspected of causing cancer.[7]
Quantitative Safety Data
The following table summarizes the available quantitative data for 9-BBN. It is important to note that for solutions of 9-BBN, the safety data of the solvent (commonly THF) will be highly relevant.
| Property | Value | Source(s) |
| Chemical Formula | C₁₆H₃₀B₂ (Dimer) | [8] |
| Molar Mass | 244.04 g·mol⁻¹ (Dimer) | [8] |
| Appearance | Colorless solid | [1] |
| Melting Point | 153-155 °C | [1][8] |
| Boiling Point | 195 °C at 12 mmHg | [4] |
| Flash Point | Not available for the solid dimer. | [5] |
| Autoignition Temperature | Not available for the solid dimer. | [5] |
| Exposure Limits (ACGIH) | 200 ppm TWA (listed under Nonane) | [5] |
| Exposure Limits (NIOSH) | 200 ppm TWA; 1050 mg/m³ TWA (listed under Nonane) | [5] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling 9-BBN to minimize exposure.[9]
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[10]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) to prevent skin contact.[5]
-
Body Protection: A flame-retardant lab coat or coveralls should be worn.[11] For larger quantities or in case of a spill, a chemical-resistant apron may be necessary.
-
Respiratory Protection: All handling of 9-BBN should be performed in a well-ventilated chemical fume hood.[5] If exposure limits are exceeded, a NIOSH/MSHA approved respirator should be used.[5]
Storage and Handling Procedures
Proper storage and handling are crucial to maintain the integrity of 9-BBN and ensure safety.
-
Storage: 9-BBN should be stored in a cool, dry place away from sources of ignition.[5] It must be kept in a tightly closed container under an inert atmosphere, such as a nitrogen blanket.[5] For solutions, some users recommend storage at ambient temperature to prevent the reagent from precipitating out, as it can be difficult to redissolve.[12]
-
Inert Atmosphere Techniques: Due to its air and moisture sensitivity, especially in solution, 9-BBN must be handled using inert atmosphere techniques, such as working in a glovebox or using Schlenk lines.[4][13]
-
Dispensing: When transferring solid 9-BBN, it can be done quickly in the air, but it is best practice to transfer it under a stream of inert gas.[4] Solutions should be transferred using a syringe or cannula that has been purged with an inert gas.[13]
Experimental Protocols: Safe Handling Workflow
The following provides a general methodology for the safe handling and use of 9-BBN in a laboratory setting.
1. Preparation and Inerting of Glassware:
-
All glassware must be thoroughly dried in an oven (e.g., at 150°C for at least 4 hours) and allowed to cool under a stream of dry nitrogen or argon.[2]
-
The reaction apparatus should be assembled while hot and purged with an inert gas.[2]
2. Transfer of 9-BBN Solution:
-
Ensure the 9-BBN solution is at room temperature and any precipitate is redissolved.
-
Use a clean, dry syringe with a Luer-lock tip and a needle that has been purged with inert gas.[13]
-
Puncture the septum on the 9-BBN bottle and withdraw the desired amount of solution.
-
To maintain an inert atmosphere in the reagent bottle, a balloon or bubbler filled with inert gas should be attached to a needle inserted through the septum.
-
Transfer the solution to the reaction flask, which is also under a positive pressure of inert gas.
3. Quenching and Work-up:
-
After the reaction is complete, any unreacted 9-BBN must be quenched safely.
-
Slowly and carefully add a protic solvent, such as isopropanol or methanol, to the reaction mixture at 0°C. This will react with the excess 9-BBN to produce non-pyrophoric byproducts.
-
Be aware that this quenching process can be exothermic and may generate hydrogen gas.
4. Waste Disposal:
-
All chemical waste containing 9-BBN or its byproducts should be disposed of in accordance with local regulations.[2]
-
Quench all waste streams that may contain reactive boranes before disposal.
Emergency Procedures
-
Spills: In the event of a small spill, vacuum or sweep up the material and place it into a suitable disposal container.[5] For larger spills, evacuate the area and consult with safety personnel.
-
Fire: Do NOT use water directly on a fire involving 9-BBN as it reacts to form explosive hydrogen gas.[5] Use a dry chemical extinguisher.[5]
-
First Aid:
-
Eyes: Flush with plenty of water for at least 15 minutes.[5]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5]
-
Inhalation: Move to fresh air immediately.[5]
-
Ingestion: Wash out the mouth with water.[5]
-
In all cases of exposure, seek medical attention.[5]
-
Logical Workflow for Safe Handling of 9-BBN
The following diagram illustrates the key decision points and procedures for the safe handling of 9-BBN.
Caption: Workflow for the safe handling of 9-BBN.
References
- 1. 9-Borabicyclo[3.3.1]nonane [9-BBN] [commonorganicchemistry.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scispace.com [scispace.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. 9-Borabicyclo(3.3.1)nonane - Wikipedia [en.wikipedia.org]
- 9. osha.gov [osha.gov]
- 10. int-enviroguard.com [int-enviroguard.com]
- 11. proman.org [proman.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. ekwan.github.io [ekwan.github.io]
The Pivotal Role of 9-Borabicyclo[3.3.1]nonane (9-BBN) in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
9-Borabicyclo[3.3.1]nonane, commonly known as 9-BBN, is a highly versatile and selective organoborane reagent that has become an indispensable tool in modern organic synthesis. Its unique structural features, remarkable stability, and predictable reactivity have established it as a reagent of choice for a multitude of transformations, ranging from hydroboration and reduction reactions to its crucial role in carbon-carbon bond formation through Suzuki-Miyaura cross-coupling. This technical guide provides a comprehensive overview of the core applications of 9-BBN, complete with quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers in their synthetic endeavors.
Core Applications of 9-BBN: A Triad of Synthetic Utility
The synthetic prowess of 9-BBN is primarily centered around three key areas: hydroboration of alkenes and alkynes, chemoselective reduction of carbonyl compounds, and the formation of B-alkyl-9-BBN derivatives for subsequent Suzuki-Miyaura cross-coupling reactions.
Hydroboration: Precision in Anti-Markovnikov Hydration
Hydroboration with 9-BBN, followed by an oxidative workup, provides a powerful method for the anti-Markovnikov hydration of alkenes and alkynes, yielding alcohols with exceptional regioselectivity. The steric bulk of the 9-BBN molecule directs the boron atom to the less substituted carbon of the double or triple bond, leading to the formation of the terminal alcohol upon oxidation. This high degree of regioselectivity is a significant advantage over less hindered boranes.
Quantitative Data: Regioselectivity of Hydroboration-Oxidation with 9-BBN [1]
| Alkene Substrate | Product(s) | Regioselectivity (Terminal:Internal) | Yield (%) |
| 1-Octene | 1-Octanol, 2-Octanol | >99:1 | 95 |
| Styrene | 2-Phenylethanol, 1-Phenylethanol | 98:2 | 92 |
| cis-4-Methyl-2-pentene | 4-Methyl-1-pentanol, 4-Methyl-2-pentanol | 99:1 | 90 |
| 1-Methylcyclohexene | trans-2-Methylcyclohexanol | >99% stereoselectivity | 88 |
Chemoselective Reduction: Mild and Discerning Hydride Delivery
9-BBN is a mild and chemoselective reducing agent, capable of reducing aldehydes and ketones to their corresponding alcohols.[2] Its notable advantage lies in its ability to tolerate a wide range of other functional groups, such as esters, amides, nitriles, and halides, which often remain untouched under the reaction conditions. This chemoselectivity allows for the targeted reduction of specific carbonyl groups within complex molecules.
Quantitative Data: Chemoselective Reduction of Carbonyl Compounds with 9-BBN
| Substrate | Product | Reaction Time (h) | Yield (%) |
| Benzaldehyde | Benzyl alcohol | 1 | 98 |
| Cyclohexanone | Cyclohexanol | 2 | 95 |
| Acetophenone | 1-Phenylethanol | 4 | 92 |
| Ethyl benzoate | Benzyl alcohol | No reaction at 25°C | - |
| Benzamide | Benzylamine | 24 | 85 |
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds with B-Alkyl Derivatives
The hydroboration of alkenes with 9-BBN generates stable B-alkyl-9-BBN derivatives, which are excellent partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This two-step sequence allows for the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds, a powerful strategy for the construction of complex molecular frameworks. The reaction proceeds with retention of stereochemistry at the carbon attached to the boron atom.
Quantitative Data: Suzuki-Miyaura Coupling of B-Alkyl-9-BBN Derivatives with Aryl Bromides [3]
| B-Alkyl-9-BBN Derivative | Aryl Bromide | Product | Yield (%) |
| B-n-Octyl-9-BBN | Bromobenzene | n-Octylbenzene | 85 |
| B-Cyclohexyl-9-BBN | 4-Bromoanisole | 4-Cyclohexylanisole | 82 |
| B-(trans-2-Methylcyclohexyl)-9-BBN | 1-Bromonaphthalene | 1-(trans-2-Methylcyclohexyl)naphthalene | 78 |
| B-(Exo-norbornyl)-9-BBN | 4-Bromotoluene | 4-(Exo-norbornyl)toluene | 88 |
Experimental Protocols
Protocol 1: Hydroboration-Oxidation of 1-Octene
This procedure details the highly regioselective conversion of a terminal alkene to the corresponding primary alcohol.
Materials:
-
1-Octene
-
9-BBN (0.5 M solution in THF)
-
Ethanol
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add 1-octene (1.0 eq).
-
Cool the flask in an ice bath and add a 0.5 M solution of 9-BBN in THF (1.1 eq) dropwise while stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Cool the reaction mixture again in an ice bath and slowly add ethanol to quench any unreacted 9-BBN.
-
Slowly add 3 M aqueous sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide. Caution: This addition is exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 1-octanol.
Protocol 2: Chemoselective Reduction of 4-tert-Butylcyclohexanone
This protocol demonstrates the reduction of a ketone in the presence of other potentially reducible functional groups (if present in a more complex substrate).
Materials:
-
4-tert-Butylcyclohexanone
-
9-BBN (crystalline dimer)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-tert-butylcyclohexanone (1.0 eq) and anhydrous THF.
-
Add crystalline 9-BBN dimer (0.6 eq, as it contains two hydride equivalents per dimer) in one portion.
-
Stir the mixture at room temperature for 4 hours.
-
Slowly add methanol to quench any excess 9-BBN.
-
Add water to the reaction mixture and stir for 30 minutes.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a mixture of cis- and trans-4-tert-butylcyclohexanol.
Protocol 3: Suzuki-Miyaura Coupling of B-n-Octyl-9-BBN with Bromobenzene
This procedure outlines the formation of a C(sp³)–C(sp²) bond.
Materials:
-
B-n-Octyl-9-BBN (prepared in situ from 1-octene and 9-BBN)
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, prepare a solution of B-n-octyl-9-BBN (1.1 eq) in anhydrous THF from 1-octene and 9-BBN as described in Protocol 1 (steps 1-3).
-
To a separate dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and reflux condenser, add palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium phosphate (2.0 eq).
-
Add anhydrous 1,4-dioxane to the flask, followed by bromobenzene (1.0 eq).
-
To this mixture, add the previously prepared solution of B-n-octyl-9-BBN.
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford n-octylbenzene.
Signaling Pathways and Experimental Workflows
The utility of 9-BBN extends beyond simple transformations and is often a key player in complex synthetic sequences. The following diagrams, generated using the DOT language, illustrate the mechanistic pathways and a representative experimental workflow.
Caption: Mechanism of Hydroboration-Oxidation using 9-BBN.
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
References
Theoretical Underpinnings of 9-BBN's Reactivity: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Borabicyclo[3.3.1]nonane (9-BBN) is a powerful and versatile organoborane reagent renowned for its exceptional thermal stability, high regioselectivity, and chemoselectivity in a variety of organic transformations. Its unique bicyclic structure imposes significant steric hindrance around the boron center, a feature that dictates its reactivity and selectivity profile. This technical guide delves into the theoretical studies that elucidate the reactivity of 9-BBN in three key areas: hydroboration of alkenes, Suzuki-Miyaura cross-coupling reactions, and the reduction of carbonyl compounds. By examining the computational and mechanistic investigations, we aim to provide a comprehensive understanding of the factors governing these transformations, aiding in the rational design of synthetic strategies.
Core Reactivity Principles: A Theoretical Perspective
The reactivity of 9-BBN is fundamentally governed by the electronic nature of the boron-hydrogen bond and the steric environment imposed by its bicyclic framework. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms and energetic landscapes of its reactions.
Hydroboration of Alkenes
The hydroboration of alkenes with 9-BBN is a cornerstone of its application, providing a highly efficient route to anti-Markovnikov alcohols upon subsequent oxidation. Theoretical studies have confirmed that the reaction proceeds through a concerted, four-membered transition state.
Mechanism and Selectivity: The remarkable regioselectivity observed with 9-BBN, often exceeding 99:1 for terminal alkenes, is a direct consequence of steric hindrance.[1] Computational models of the transition state demonstrate that the bulky bicyclic cage of 9-BBN preferentially approaches the less substituted carbon of the double bond, minimizing steric repulsion. This concerted mechanism involves the simultaneous formation of the C-H and C-B bonds, proceeding via a syn-addition pathway.
Quantitative Insights from Theoretical Studies: While specific activation energies for 9-BBN hydroboration from DFT studies are not extensively reported in readily available literature, the kinetic data reveals that the reaction order is dependent on the reactivity of the alkene. For more reactive alkenes, the rate-determining step is the dissociation of the 9-BBN dimer, exhibiting first-order kinetics. In contrast, with less reactive alkenes, the reaction with the alkene monomer becomes rate-determining, leading to three-halves-order kinetics.[2]
| Reaction Parameter | Theoretical Basis | Quantitative Data/Observation |
| Regioselectivity | Steric hindrance in the four-membered transition state | >99:1 for terminal alkenes[1] |
| Stereoselectivity | Concerted syn-addition mechanism | Exclusive syn-addition product |
| Reaction Kinetics | Dependence on alkene reactivity | First-order or three-halves-order kinetics[2] |
Suzuki-Miyaura Cross-Coupling
In the realm of carbon-carbon bond formation, B-alkyl-9-BBN derivatives are highly effective partners in Suzuki-Miyaura cross-coupling reactions. Theoretical studies have been crucial in dissecting the mechanism of the critical transmetalation step.
Mechanism of Transmetalation: Computational studies suggest that the transmetalation from the B-alkyl-9-BBN derivative to the palladium center proceeds with retention of configuration at the carbon atom.[3] This occurs through a frontside SE2 (coordination) mechanism involving a four-membered transition state.[3] The presence of a base, such as hydroxide, is critical. Theoretical and experimental results indicate that the kinetically favored pathway involves the reaction of the palladium complex with the anionic borate species, [B-alkyl-9-BBN(OH)]⁻.[3]
Energetics of the Catalytic Cycle: DFT calculations on model systems have provided insights into the energy barriers of the Suzuki-Miyaura catalytic cycle. For the oxidative addition of an aryl halide to a Pd(0) complex, a relatively low activation energy of 2.6 kcal/mol has been calculated. The subsequent transmetalation step, involving the breaking of the C-B bond, has a higher calculated activation energy of 30.5 kcal/mol.[4] Other computational studies have reported transmetalation barriers in the range of 14–22 kcal/mol for related systems.
| Step in Catalytic Cycle | Key Intermediate/Transition State | Calculated Activation Energy (kcal/mol) |
| Oxidative Addition | Pd(II)-aryl halide complex | 2.6[4] |
| Transmetalation | Four-membered Pd-O-B-C transition state | 14-30.5[4] |
| Reductive Elimination | Pd(0) complex and coupled product | Varies with substrates and ligands |
Reduction of Carbonyl Compounds
9-BBN is a chemoselective reducing agent for various carbonyl compounds, including aldehydes, ketones, and amides. Theoretical understanding of these reductions highlights the role of coordination and hydride transfer.
Mechanism of Amide Reduction: The reduction of tertiary amides to amines by 9-BBN is proposed to proceed via initial coordination of the boron atom to the carbonyl oxygen, forming a boronic ester intermediate.[5] A second equivalent of 9-BBN then delivers a hydride to the carbonyl carbon, leading to the cleavage of the C-O bond and formation of the amine. The steric bulk of 9-BBN is a key factor in its reactivity profile.
Experimental Protocols
Hydroboration-Oxidation of a Terminal Alkene
This protocol describes the hydroboration of 1-octene with 9-BBN, followed by oxidation to yield 1-octanol.
Materials:
-
1-octene
-
0.5 M solution of 9-BBN in THF
-
3 M aqueous NaOH solution
-
30% H₂O₂ solution
-
Diethyl ether
-
Anhydrous MgSO₄
-
Dry, nitrogen-flushed round-bottom flask with a magnetic stir bar and septum
Procedure:
-
To the dry, nitrogen-flushed flask, add 1-octene (1.0 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the 0.5 M solution of 9-BBN in THF (1.1 eq) via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
After the hydroboration is complete, cautiously add the 3 M aqueous NaOH solution (3.0 eq).
-
Slowly add the 30% H₂O₂ solution (3.0 eq) dropwise, maintaining the temperature below 40 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to afford the crude 1-octanol.
-
Purify the product by flash column chromatography if necessary.
Suzuki-Miyaura Coupling of a B-Alkyl-9-BBN Derivative
This protocol outlines the coupling of a B-alkyl-9-BBN derivative (prepared in situ from an alkene) with an aryl bromide.
Materials:
-
Alkene (e.g., 1-octene)
-
0.5 M solution of 9-BBN in THF
-
Aryl bromide (e.g., bromobenzene)
-
Pd(dppf)Cl₂
-
3 M aqueous NaOH solution
-
THF (anhydrous)
-
Dry, nitrogen-flushed reaction vessel with a reflux condenser and magnetic stir bar
Procedure:
-
In the dry, nitrogen-flushed reaction vessel, prepare the B-alkyl-9-BBN derivative by reacting the alkene (1.1 eq) with the 0.5 M 9-BBN solution in THF (1.0 eq) at room temperature for 2-4 hours.
-
To the solution of the B-alkyl-9-BBN, add the aryl bromide (1.0 eq), Pd(dppf)Cl₂ (3 mol%), and the 3 M aqueous NaOH solution (3.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Add 30% H₂O₂ (3.0 eq) to oxidize any residual organoborane.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reduction of a Tertiary Amide to an Amine
This protocol describes the reduction of N,N-dimethylbenzamide to N,N-dimethylbenzylamine using 9-BBN.
Materials:
-
N,N-dimethylbenzamide
-
0.5 M solution of 9-BBN in THF
-
Ethanolamine
-
Pentane
-
Dry, nitrogen-flushed round-bottom flask with a reflux condenser and magnetic stir bar
Procedure:
-
To the dry, nitrogen-flushed flask, add N,N-dimethylbenzamide (1.0 eq).
-
Add the 0.5 M solution of 9-BBN in THF (2.2 eq).
-
Heat the reaction mixture to reflux (approximately 65 °C) for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Add ethanolamine (2.5 eq) to precipitate the boron byproducts.
-
Stir the mixture for 30 minutes.
-
Add pentane to the mixture and filter off the solid precipitate.
-
Wash the solid with additional pentane.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude amine.
-
Purify the product by distillation or chromatography as needed.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways discussed in this guide.
Caption: Concerted syn-addition mechanism of hydroboration.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Mechanism of tertiary amide reduction by 9-BBN.
Conclusion
Theoretical studies, particularly DFT calculations, have provided invaluable insights into the reactivity and selectivity of 9-BBN. The steric bulk of its bicyclic structure is the primary determinant of its high regioselectivity in hydroboration. In Suzuki-Miyaura coupling, computational chemistry has illuminated the favored anionic pathway for transmetalation. While quantitative energetic data for all reactions of 9-BBN is still an area of active research, the established mechanistic models provide a robust framework for understanding and predicting its chemical behavior. The combination of this theoretical understanding with detailed experimental protocols empowers researchers to effectively utilize 9-BBN in the synthesis of complex molecules for applications in materials science and drug development.
References
- 1. The bulky borane 9-BBN was developed to enhance the selectivity o... | Study Prep in Pearson+ [pearson.com]
- 2. Hydroboration kinetics: Unusual kinetics for the reaction of 9-borabicyclo[3.3.1]nonane with representative alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of Tertiary Amides by 9-BBN and Sia2BH - Chemistry Steps [chemistrysteps.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Commercial Availability and Applications of 9-BBN Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of 9-borabicyclo[3.3.1]nonane (9-BBN) solutions, a versatile and highly selective hydroborating agent. This document details commercially available formulations, key physical and chemical properties, and established experimental protocols for its application in organic synthesis, particularly in hydroboration-oxidation reactions and Suzuki-Miyaura cross-coupling.
Commercial Availability of 9-BBN Solutions
9-BBN is commercially available from several major chemical suppliers, primarily as a solution in various organic solvents. The most common formulation is a 0.5 M solution in tetrahydrofuran (THF).[1][2][3][4][5] Other concentrations and solvents, such as hexanes, are also available to suit different reaction requirements.[5]
Table 1: Commercially Available 9-BBN Solutions
| Supplier Example | Concentration (M) | Solvent | Catalog Number (Example) |
| Sigma-Aldrich | 0.5 | Tetrahydrofuran (THF) | 151076 |
| 0.4 | Hexanes | 459496 | |
| Acros Organics (Fisher Scientific) | 0.5 | Tetrahydrofuran (THF) | AC165811000 |
| Glentham | 0.5 | Tetrahydrofuran (THF) | 7W-GK3238 |
Physical and Chemical Properties
9-BBN is a dimeric solid in its pure form but is most commonly handled as a solution.[6] The solution is a colorless to pale yellow liquid and may develop some turbidity or precipitate upon storage.[7] It is sensitive to air and moisture and should be handled under an inert atmosphere.[8]
Table 2: Physical and Chemical Properties of 0.5 M 9-BBN in THF
| Property | Value | Reference |
| Chemical Formula | C₈H₁₅B | [1] |
| Molecular Weight | 122.02 g/mol | [1] |
| CAS Number | 280-64-8 | [1] |
| Density | 0.894 g/mL at 25 °C | [1][2] |
| Form | Liquid | [1][2] |
| Flash Point | -17.2 °C (closed cup) | [1] |
| Storage Temperature | Room Temperature | [3] |
Experimental Protocols
Hydroboration-Oxidation of Alkenes to Alcohols
This protocol describes the anti-Markovnikov hydration of an alkene to produce an alcohol. 9-BBN's steric bulk provides excellent regioselectivity, with the boron atom adding to the less substituted carbon of the double bond.[4][9]
Protocol:
-
Hydroboration: In a dry, nitrogen-flushed flask, dissolve the alkene (1.0 eq) in anhydrous THF. Cool the solution to 0 °C. Add a 0.5 M solution of 9-BBN in THF (1.1 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by GC or TLC.
-
Oxidation: Cool the reaction mixture to 0 °C. Slowly add 3 M aqueous sodium hydroxide (NaOH) (3.0 eq), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂) (3.0 eq). Caution: The oxidation is exothermic.
-
Work-up: Stir the mixture at room temperature for 1 hour. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude alcohol can be purified by column chromatography.
Suzuki-Miyaura Cross-Coupling of B-Alkyl-9-BBN Derivatives with Aryl Halides
This protocol outlines the formation of a carbon-carbon bond between an alkyl group and an aromatic ring. The B-alkyl-9-BBN is prepared in situ via hydroboration of an alkene.
Protocol:
-
In situ Preparation of B-Alkyl-9-BBN: In a dry, nitrogen-flushed flask, add the alkene (1.1 eq) and a 0.5 M solution of 9-BBN in THF (1.0 eq). Stir the mixture at room temperature for 4-6 hours to form the B-alkyl-9-BBN derivative.[10]
-
Cross-Coupling: To the solution containing the B-alkyl-9-BBN, add the aryl halide (1.0 eq), a palladium catalyst such as PdCl₂(dppf) (3 mol%), and an aqueous solution of a base, for example, 3 M NaOH or K₃PO₄ (3.0 eq).[1][10]
-
Reaction Execution: Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 12-24 hours. Monitor the reaction progress by GC or TLC.
-
Work-up: After cooling to room temperature, add water and extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The desired product can be purified by column chromatography.
Reaction Mechanisms and Workflows
Hydroboration of an Alkene with 9-BBN
The hydroboration of an alkene with 9-BBN proceeds through a concerted, four-membered transition state. The boron atom adds to the less sterically hindered carbon of the double bond, and the hydride adds to the more substituted carbon, resulting in a syn-addition.
Caption: Hydroboration of an alkene with 9-BBN.
Suzuki-Miyaura Cross-Coupling Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
- 1. Suzuki-Miyaura Cross-Coupling of 1,1-Dichloro-1-alkenes with 9-Alkyl-9-BBN [organic-chemistry.org]
- 2. Brown Hydroboration [organic-chemistry.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scilit.com [scilit.com]
- 9. Ch 6: Alkene + borane [chem.ucalgary.ca]
- 10. Syntheses of Functionalized Alkenes, Arenes, and Cycloalkenes via a Hydroboration-Coupling Sequence [sigmaaldrich.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Characterization of 9-Borabicyclo[3.3.1]nonane (9-BBN): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Borabicyclo[3.3.1]nonane, commonly known as 9-BBN, is a pivotal organoborane reagent in organic synthesis. Its high regioselectivity, stereoselectivity, and thermal stability make it an invaluable tool for hydroboration and other transformations. In solution and in the solid state, 9-BBN exists as a stable hydride-bridged dimer, (9-BBN)₂. Accurate spectroscopic characterization is paramount for verifying the purity and structural integrity of this reagent, ensuring reliable and reproducible results in its synthetic applications. This guide provides a comprehensive overview of the spectroscopic properties of the 9-BBN dimer, detailed experimental protocols for its characterization, and a visualization of its synthesis workflow.
Spectroscopic Data of (9-BBN)₂
The following tables summarize the key spectroscopic data for the dimeric form of 9-BBN.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) | Description | Reference(s) |
| ¹H NMR | C₆D₆ | 300 | 1.44–1.57 | multiplet, 4 H | [1][2] |
| 1.58–1.74 | multiplet, 12 H | [1][2] | |||
| 1.83–2.07 | multiplet, 12 H | [1][2] | |||
| ¹¹B NMR | C₆D₆ | 96 | 28 | broad singlet | [1][2] |
| ¹³C NMR | C₆D₆ | 75 | 20.2 | broad, C-1,5 | [1][2] |
| 24.3 | C-3,7 | [1][2] | |||
| 33.6 | C-2,4,6,8 | [1][2] |
Infrared (IR) Spectroscopy
| Technique | Medium | Frequency (cm⁻¹) | Assignment | Reference(s) |
| FTIR | Not Specified | 1560 | B-H-B bridge | [1][2] |
| FTIR | Mineral Oil Mull | 1567 | B-H-B bridge | [3] |
Mass Spectrometry (MS)
| Technique | m/z | Assignment | Reference(s) |
| EI-MS | 244 | Molecular Ion [(C₈H₁₅B)₂]⁺ | [3] |
| EI-MS | 94 | Base Peak | [4] |
Experimental Protocols
Given that 9-BBN is sensitive to air and moisture, all handling and sample preparation should be conducted under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[5][6]
NMR Spectroscopy
1. Sample Preparation:
-
Dry an NMR tube (a J. Young tube is recommended for air-sensitive samples) in an oven at >100 °C for several hours and allow it to cool under a stream of inert gas.
-
In a glovebox or under a positive pressure of inert gas, weigh approximately 10-20 mg of crystalline (9-BBN)₂ into a small vial.
-
Add approximately 0.6-0.7 mL of anhydrous, degassed deuterated solvent (e.g., C₆D₆).[5] Ensure the solvent has been stored over molecular sieves to remove residual water.[5]
-
Gently agitate the vial to ensure complete dissolution of the solid.
-
Using a clean, dry pipette or syringe, transfer the solution into the NMR tube.
-
Securely cap the NMR tube (or seal the J. Young valve) before removing it from the inert atmosphere.
2. Data Acquisition:
-
¹H NMR: Acquire the spectrum using a 300 MHz or higher field spectrometer. The complex multiplets of the bicyclic protons will be observed between approximately 1.4 and 2.1 ppm.
-
¹¹B NMR: Acquire the spectrum on a spectrometer equipped with a boron-observe channel. A single broad resonance is expected around 28 ppm.[1][2] Use of a quartz NMR tube is preferable to avoid a broad background signal from borosilicate glass.
-
¹³C NMR: Acquire the proton-decoupled spectrum. Due to the quadrupolar nature of the attached boron, the signal for the bridgehead carbons (C-1,5) may be broadened.[1][2]
Infrared (IR) Spectroscopy
1. Sample Preparation (ATR-FTIR):
-
This is the most straightforward method for solid samples.
-
Ensure the ATR crystal (e.g., diamond) is clean.
-
In a glovebox or under a flow of inert gas, place a small amount of crystalline (9-BBN)₂ directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[7]
2. Data Acquisition:
-
Collect the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The most characteristic feature of the (9-BBN)₂ spectrum is a strong absorption band around 1560-1567 cm⁻¹, which is indicative of the B-H-B bridging bonds.[1][3]
Mass Spectrometry (GC-MS)
While 9-BBN itself is not typically analyzed by GC-MS due to its low volatility and thermal lability, its derivatives are more amenable to this technique. For the dimer, Electron Impact (EI) mass spectrometry can be performed.
1. Sample Introduction (Direct Insertion Probe):
-
A small amount of the solid sample is placed in a capillary tube and introduced directly into the ion source of the mass spectrometer.
2. Data Acquisition:
-
An EI-MS spectrum will show the molecular ion peak for the dimer (C₁₆H₃₀B₂). The isotopic pattern will be characteristic of a molecule containing two boron atoms.[3]
-
The base peak is often observed at m/z 94, corresponding to a fragment from the monomeric unit after the loss of ethylene.[4]
Synthesis and Hydroboration Workflow
9-BBN is synthesized by the hydroboration of 1,5-cyclooctadiene. This process and its subsequent use in hydroboration reactions represent a fundamental workflow in organic synthesis.
Caption: Synthesis of (9-BBN)₂ and its application in a hydroboration-oxidation reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ekwan.github.io [ekwan.github.io]
- 3. scispace.com [scispace.com]
- 4. scispace.com [scispace.com]
- 5. organomation.com [organomation.com]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 7. agilent.com [agilent.com]
Methodological & Application
Application Notes and Protocols for Hydroboration of Terminal Alkenes with 9-BBN
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroboration-oxidation is a two-step organic reaction that converts an alkene into an alcohol. The use of 9-borabicyclo[3.3.1]nonane (9-BBN) as the hydroborating agent offers exceptional regioselectivity, yielding almost exclusively primary alcohols from terminal alkenes (anti-Markovnikov addition).[1][2][3] This high selectivity is attributed to the steric bulk of the 9-BBN reagent.[4][5] The resulting organoborane intermediate is then oxidized, typically with hydrogen peroxide and a base, to produce the corresponding alcohol.[2][3] This protocol is highly valuable in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules where precise control of regiochemistry is crucial.[6][7]
Reaction Principle
The hydroboration of a terminal alkene with 9-BBN proceeds via a syn-addition of the B-H bond across the double bond, with the boron atom adding to the less sterically hindered terminal carbon.[3][4] Subsequent oxidation replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry.[8]
Quantitative Data Summary
The hydroboration of terminal alkenes with 9-BBN is a high-yielding reaction with excellent regioselectivity. The following table summarizes representative yields for the conversion of various terminal alkenes to their corresponding primary alcohols.
| Alkene Substrate | Product | Yield (%) | Reference |
| 1-Octene | 1-Octanol | High | [2] |
| (R)-(+)-Limonene | (R)-(+)-Perillyl alcohol | 77 (batch) | [6] |
| Amorpha-4,11-diene | 12-Artemisinic alcohol | High | [6][7] |
| Valencene | Nootkatol | High | [6] |
Note: Yields can vary depending on the specific substrate, reaction conditions, and purification methods.
Experimental Protocols
Materials and Reagents:
-
Terminal alkene
-
9-BBN (0.5 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) solution (e.g., 3 M aqueous)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30% aqueous)
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
Part 1: Hydroboration
-
Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum under an inert atmosphere of argon or nitrogen.
-
Reagent Addition: To the flask, add the terminal alkene (1.0 equiv) dissolved in anhydrous THF.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add the 9-BBN solution in THF (1.1 equiv, 0.5 M) to the stirred alkene solution via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours to ensure complete hydroboration. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Part 2: Oxidative Workup
-
Cooling: Cool the reaction mixture back to 0 °C in an ice bath.
-
Base and Oxidant Addition: Slowly and carefully add the aqueous sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide solution.[9] Caution: The oxidation reaction is exothermic.[9] Maintain the temperature below 20 °C during the addition.
-
Stirring: After the addition is complete, remove the ice bath and stir the mixture at room temperature. The reaction is often left to stir overnight to ensure complete hydrolysis of the borate esters.[8]
-
Extraction: Transfer the reaction mixture to a separatory funnel. Add diethyl ether to extract the product.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude alcohol product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Visualizations
Caption: Mechanism of Hydroboration-Oxidation of a Terminal Alkene with 9-BBN.
Caption: Experimental Workflow for the Hydroboration-Oxidation of Terminal Alkenes.
References
- 1. researchgate.net [researchgate.net]
- 2. community.wvu.edu [community.wvu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Brown Hydroboration [organic-chemistry.org]
- 5. The bulky borane 9-BBN was developed to enhance the selectivity o... | Study Prep in Pearson+ [pearson.com]
- 6. d-nb.info [d-nb.info]
- 7. Selective Hydroboration-Oxidation of Terminal Alkenes under Flow Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for the Use of 9-BBN in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 9-borabicyclo[3.3.1]nonane (9-BBN) in Suzuki-Miyaura cross-coupling reactions. This powerful two-step, one-pot methodology enables the synthesis of a wide array of organic molecules by forming carbon-carbon bonds between alkyl or vinyl groups and aryl, vinyl, or alkyl halides and triflates. The use of 9-BBN as a hydroborating agent offers significant advantages, including high regioselectivity, functional group tolerance, and the stability of the resulting B-alkyl- or B-vinyl-9-BBN intermediates.
I. Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its mild reaction conditions and broad applicability. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. A particularly effective strategy involves the in situ generation of the organoboron species via hydroboration of an alkene or alkyne. 9-Borabicyclo[3.3.1]nonane (9-BBN) is a highly selective and efficient hydroborating agent for this purpose.
The overall transformation consists of two main steps, which can often be performed sequentially in the same reaction vessel:
-
Hydroboration: An alkene or alkyne is treated with 9-BBN to form a stable B-organo-9-BBN derivative. This addition occurs with high regioselectivity, with the boron atom adding to the less sterically hindered carbon atom of the double or triple bond. For internal alkynes, syn-addition is observed.
-
Cross-Coupling: In the presence of a palladium catalyst and a base, the organoboron intermediate couples with an organic halide or triflate to form the desired carbon-carbon bond.
This method is widely employed in academic and industrial research, particularly in the synthesis of complex molecules and pharmaceutical intermediates, due to its reliability and the commercial availability of 9-BBN.
II. Key Advantages of Using 9-BBN
-
High Regioselectivity: 9-BBN exhibits excellent regioselectivity for the anti-Markovnikov hydroboration of terminal alkenes and alkynes, leading to the formation of a single major organoborane isomer.
-
Stereoselectivity: The hydroboration of alkynes with 9-BBN proceeds via a syn-addition, allowing for stereocontrol in the synthesis of substituted alkenes. The subsequent Suzuki-Miyaura coupling generally proceeds with retention of this stereochemistry.
-
Stability of Intermediates: B-Alkyl- and B-vinyl-9-BBN derivatives are generally more stable than the corresponding boronic acids or esters, which can be prone to decomposition.
-
Functional Group Tolerance: The reaction sequence is tolerant of a wide range of functional groups on both the alkene/alkyne and the halide/triflate coupling partners.
-
One-Pot Procedure: The hydroboration and coupling steps can often be carried out sequentially in the same flask, improving efficiency and reducing waste.
III. Reaction Workflow and Mechanism
The overall workflow for a 9-BBN mediated Suzuki-Miyaura cross-coupling reaction is depicted below. The process begins with the hydroboration of an unsaturated substrate, followed by the introduction of the palladium catalyst, base, and the coupling partner.
The catalytic cycle for the Suzuki-Miyaura coupling step is illustrated below. It involves the key steps of oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the active palladium(0) species.
IV. Data Presentation: Substrate Scope and Reaction Conditions
The following tables summarize the scope of the 9-BBN mediated Suzuki-Miyaura coupling with various substrates and reaction conditions.
Table 1: Hydroboration of Terminal Aromatic Alkynes and Subsequent Suzuki-Miyaura Coupling
| Entry | Alkyne Substrate | Coupling Partner | Product | Yield (%) |
| 1 | Phenylacetylene | 4-Iodotoluene | (E)-1-(4-methylphenyl)-2-phenylethene | 76 |
| 2 | 4-Methylphenylacetylene | 4-Iodotoluene | (E)-1-(4-methylphenyl)-2-(4-methylphenyl)ethene | 73 |
| 3 | 4-Methoxyphenylacetylene | 4-Iodotoluene | (E)-1-(4-methoxyphenyl)-2-(4-methylphenyl)ethene | 68 |
| 4 | Methyl 4-ethynylbenzoate | 4-Iodotoluene | (E)-Methyl 4-(2-(4-methylphenyl)ethenyl)benzoate | 49 |
Reaction Conditions: 1) Alkyne (1.0 equiv), Pinacolborane (1.2 equiv), 9-BBN (20 mol%), THF, 65 °C. 2) 4-Iodotoluene (1.0 equiv), Pd(dppf)Cl2 (3 mol%), K3PO4 (2.0 equiv), THF/H2O, 65 °C. Data extracted from a study on 9-BBN-catalyzed hydroboration.
Table 2: Coupling of B-Alkyl-9-BBN Derivatives with Various Halides
| Entry | Alkene Precursor | Halide Partner | Catalyst | Base | Solvent | Yield (%) |
| 1 | 1-Hexene | 1-Iodonaphthalene | PdCl2(dppf) | 3M aq. NaOH | THF | 91 |
| 2 | Styrene | Bromobenzene | PdCl2(dppf) | 3M aq. NaOH | THF | 85 |
| 3 | 1-Octene | (E)-1-Iodo-1-hexene | PdCl2(dppf) | K3PO4 | THF | 78 |
| 4 | Cyclopentene | 2-Bromopyridine | PdCl2(dppf) | K3PO4 | THF | 88 |
| 5 | 1-Decene | 1-Bromo-4-fluorobenzene | PdCl2(dppf) | 3M aq. NaOH | THF | 95 |
General Conditions: Hydroboration of the alkene with 9-BBN followed by coupling with the halide in the presence of the specified catalyst, base, and solvent. Yields are for the isolated coupled product. Data compiled from various sources on B-alkyl Suzuki couplings.
V. Experimental Protocols
Protocol 1: General Procedure for the Hydroboration of an Alkene and Subsequent Suzuki-Miyaura Coupling with an Aryl Halide
This protocol is a representative example for the one-pot synthesis of an alkyl-substituted arene.
Materials:
-
Alkene (5.5 mmol)
-
9-BBN (0.5 M solution in THF, 11 mL, 5.5 mmol)
-
Aryl halide (5.0 mmol)
-
PdCl2(dppf) (0.15 mmol, 3 mol%)
-
Aqueous Sodium Hydroxide (3 M solution, 5 mL)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane or Benzene
-
30% Hydrogen Peroxide (H2O2)
-
Brine
-
Magnesium Sulfate (MgSO4)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
Procedure:
-
Setup: Assemble a dry 50-mL flask equipped with a magnetic stirring bar, a septum inlet, and a reflux condenser under a nitrogen or argon atmosphere.
-
Hydroboration: To the flask, add the alkene (5.5 mmol) and anhydrous THF (2.5 mL). Cool the mixture to 0 °C in an ice bath.
-
Slowly add the 0.5 M solution of 9-BBN in THF (11 mL, 5.5 mmol) to the reaction mixture at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours to ensure complete formation of the B-alkyl-9-BBN derivative.
-
Suzuki-Miyaura Coupling: To the solution of the B-alkyl-9-BBN, add PdCl2(dppf) (0.15 mmol), the aryl halide (5.0 mmol), additional anhydrous THF (12 mL), and the 3 M aqueous NaOH solution (5 mL) at room temperature.
-
Heat the reaction mixture to reflux and maintain for 14-16 hours (overnight). Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with hexane or benzene (20 mL).
-
To oxidize any residual borane, carefully add 30% hydrogen peroxide (2 mL) at room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: General Procedure for the 9-BBN-Catalyzed Hydroboration of a Terminal Alkyne with Pinacolborane
This protocol describes the formation of a vinylboronate ester, which is a versatile intermediate for subsequent Suzuki-Miyaura coupling.
Materials:
-
Terminal aromatic alkyne (1.0 mmol)
-
Pinacolborane (1.2 mmol)
-
9-BBN (0.5 M solution in THF, 0.4 mL, 0.2 mmol, 20 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, create an inert atmosphere by purging with argon for 15 minutes.
-
Reagent Addition: Under a positive pressure of argon, add the terminal aromatic alkyne (1.0 mmol), pinacolborane (1.2 mmol), and the 0.5 M solution of 9-BBN in THF (0.4 mL, 0.2 mmol) sequentially via syringe. Add a small amount of anhydrous THF to rinse the reagents into the flask.
-
Reaction: Heat the reaction mixture to 65 °C and stir for the required time (monitor by TLC or GC-MS).
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. The resulting vinylboronate ester can be purified by liquid-liquid extraction and flash chromatography, or used directly in the subsequent Suzuki-Miyaura coupling step.
VI. Conclusion
The use of 9-BBN as a hydroborating agent in conjunction with the Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for the formation of C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds. The high selectivity, functional group tolerance, and the ability to perform the reaction in a one-pot fashion make this a highly valuable tool for organic synthesis in academic and industrial settings. The protocols and data presented herein serve as a guide for researchers to effectively apply this methodology in their synthetic endeavors.
Synthesis of B-Alkyl-9-BBN Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-alkyl-9-borabicyclo[3.3.1]nonanes (B-alkyl-9-BBNs) are versatile synthetic intermediates renowned for their high regio- and stereoselectivity in the hydroboration of alkenes and alkynes.[1][2][3][4] The bulky nature of the 9-BBN moiety directs the boron atom to the less sterically hindered carbon of a double or triple bond, leading to the "anti-Markovnikov" product with excellent selectivity.[2][4] This characteristic makes B-alkyl-9-BBNs invaluable reagents in organic synthesis, particularly for the preparation of alcohols, aldehydes, ketones, and for their use in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura cross-coupling.[5][6][7]
This document provides detailed protocols and application notes for the synthesis of B-alkyl-9-BBN compounds, focusing on the widely used hydroboration of alkenes with 9-borabicyclo[3.3.1]nonane (9-BBN).
I. Synthesis of B-Alkyl-9-BBN via Hydroboration of Alkenes
The most common method for the synthesis of B-alkyl-9-BBN compounds is the hydroboration of an alkene with 9-BBN.[5][8] 9-BBN is commercially available as a crystalline solid, which is a dimer, or as a solution in tetrahydrofuran (THF).[9][10] The reaction proceeds by the addition of the B-H bond across the double bond of the alkene.
General Reaction Scheme:
Caption: General reaction for the synthesis of a B-alkyl-9-BBN compound.
Key Experimental Parameters and Quantitative Data
The efficiency of the hydroboration reaction is influenced by factors such as the structure of the alkene, the reaction temperature, and the reaction time. The following table summarizes typical reaction conditions and yields for the hydroboration of various alkenes with 9-BBN.
| Alkene | Reaction Temperature (°C) | Reaction Time (h) | Solvent | Yield of B-alkyl-9-BBN (%) | Reference |
| 1-Hexene | 25 | 1 | THF | >99 | [1] |
| Styrene | 25 | 2 | THF | >99 | [11] |
| (R)-Limonene | 60 | 2 | THF | 56 (of alcohol after oxidation) | [12] |
| 1-Decene | Room Temperature | 2 | THF | Not isolated, used in situ | [9] |
| cis-4-Methyl-2-pentene | Not specified | Not specified | Not specified | High selectivity | [8] |
Note: In many applications, the B-alkyl-9-BBN product is not isolated but is used in situ for subsequent reactions.[5][9] The yields reported often correspond to the final product after a subsequent transformation, such as oxidation to an alcohol.
II. Detailed Experimental Protocol: Synthesis of B-Octyl-9-BBN
This protocol describes the synthesis of B-octyl-9-BBN from 1-octene and a 0.5 M solution of 9-BBN in THF. This procedure is representative and can be adapted for other terminal alkenes.
Materials and Equipment:
-
Two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringes
-
0.5 M solution of 9-BBN in THF
-
1-Octene
-
Anhydrous THF
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of B-octyl-9-BBN.
Procedure:
-
Preparation of Glassware: A 50 mL two-necked round-bottom flask equipped with a magnetic stir bar and a septum is thoroughly dried and flushed with nitrogen.
-
Addition of Reagents: To the flask, add 11.0 mL of a 0.5 M solution of 9-BBN in THF (5.5 mmol) via syringe.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add 0.62 g (5.5 mmol) of 1-octene to the stirred solution via syringe.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for 2-4 hours at room temperature.[5] The completion of the reaction can be monitored by the disappearance of the alkene starting material using techniques like TLC or GC if required.
-
The resulting solution contains the B-octyl-9-BBN and is ready for subsequent transformations.
Safety Precautions: 9-BBN and its solutions are flammable and moisture-sensitive.[8][9] All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using dry glassware and solvents.
III. Subsequent Reactions of B-Alkyl-9-BBN Compounds
B-alkyl-9-BBN compounds are valuable intermediates that can be transformed into a variety of functional groups.
Logical Relationship of Transformations:
Caption: Common synthetic transformations of B-alkyl-9-BBN compounds.
A. Oxidation to Alcohols
The most frequent application of B-alkyl-9-BBNs is their oxidation to the corresponding primary alcohols.[4] This is typically achieved by treatment with alkaline hydrogen peroxide.
Protocol for Oxidation:
-
Cool the solution of B-alkyl-9-BBN (from the previous protocol) to 0 °C.
-
Slowly add 5 mL of 3 M aqueous sodium hydroxide (NaOH).
-
Carefully add 2 mL of 30% hydrogen peroxide (H₂O₂) dropwise. Caution: This reaction is exothermic.
-
Stir the mixture at room temperature for at least 1 hour.
-
The product can then be extracted with a suitable organic solvent (e.g., diethyl ether or hexane), washed, dried, and purified by chromatography or distillation.[5][9]
B. Suzuki-Miyaura Cross-Coupling
B-alkyl-9-BBN reagents can participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides/triflates to form new carbon-carbon bonds.[5][6]
General Protocol for Suzuki-Miyaura Coupling:
-
To the solution of B-alkyl-9-BBN, add the aryl or vinyl halide (1.0 equivalent).
-
Add a palladium catalyst, such as PdCl₂(dppf) (typically 3 mol%).
-
Heat the reaction mixture to reflux until the starting materials are consumed (typically 12-16 hours).[5]
-
After cooling, the product is isolated by extraction and purified.
Conclusion
The synthesis of B-alkyl-9-BBN compounds via hydroboration of alkenes is a robust and highly selective method for the preparation of valuable synthetic intermediates. The protocols outlined in this document provide a foundation for researchers to utilize these reagents in a variety of synthetic applications, from the straightforward synthesis of primary alcohols to more complex carbon-carbon bond formations. The high degree of regioselectivity and functional group tolerance makes B-alkyl-9-BBNs a cornerstone in modern organic synthesis.
References
- 1. Hydroboration - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. Syntheses of Functionalized Alkenes, Arenes, and Cycloalkenes via a Hydroboration-Coupling Sequence [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ekwan.github.io [ekwan.github.io]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sharadpra.wordpress.com [sharadpra.wordpress.com]
- 12. Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application of 9-Borabicyclo[3.3.1]nonane (9-BBN) in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Borabicyclo[3.3.1]nonane, commonly known as 9-BBN, is a highly versatile and selective organoborane reagent that has found extensive application in the synthesis of complex natural products. Its unique steric and electronic properties allow for a high degree of regio- and stereoselectivity in hydroboration reactions, making it an invaluable tool for the introduction of functional groups and the construction of key carbon-carbon bonds. This document provides detailed application notes and experimental protocols for the use of 9-BBN in two prominent examples of natural product synthesis: the Suzuki-Miyaura coupling in the total synthesis of (+)-Oocydin A and the hydroboration-Suzuki coupling in the total synthesis of Epothilone A.
Application 1: Suzuki-Miyaura Coupling in the Total Synthesis of (+)-Oocydin A
In the total synthesis of the macrolide antibiotic (+)-Oocydin A, a key step involves a Suzuki-Miyaura cross-coupling reaction to form a crucial carbon-carbon bond. This transformation utilizes a 9-alkyl-9-BBN derivative, generated in situ from the hydroboration of a terminal alkene, which is then coupled with a 1,1-dichloro-1-alkene. This specific application highlights the utility of 9-BBN in forming sp³-sp² carbon-carbon bonds with high efficiency.
Quantitative Data
| Entry | Coupling Partner 1 (Alkene) | Coupling Partner 2 (Dichloroalkene) | Product | Yield (%) | Reference |
| 1 | Terminal alkene fragment of Oocydin A | 1,1-dichloro-1-alkene fragment | Coupled product | 85 | Roulland, E. Angew. Chem. Int. Ed.2008 , 47, 3762-3765 |
Experimental Protocol: Synthesis of the Coupled Product in (+)-Oocydin A Synthesis
Step 1: Hydroboration of the Terminal Alkene
-
To a solution of the terminal alkene (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere at 0 °C, is added a solution of 9-BBN (1.2 equiv) in THF (0.5 M).
-
The reaction mixture is stirred at room temperature for 2 hours. The resulting solution of the 9-alkyl-9-BBN derivative is used directly in the next step.
Step 2: Suzuki-Miyaura Coupling
-
To the solution of the 9-alkyl-9-BBN derivative from Step 1 are successively added the 1,1-dichloro-1-alkene (1.1 equiv), Pd(dppf)Cl₂ (0.05 equiv), and a solution of aqueous Cs₂CO₃ (3.0 equiv, 2 M).
-
The reaction mixture is heated to 60 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.
Logical Relationship Diagram
Caption: Key steps in the synthesis of a fragment of (+)-Oocydin A.
Application 2: Hydroboration-Suzuki Coupling in the Total Synthesis of Epothilone A
The total synthesis of the potent anticancer agent Epothilone A by the Danishefsky group features a crucial Suzuki-Miyaura coupling to connect two complex fragments of the molecule. A key aspect of this strategy is the hydroboration of a terminal alkene with 9-BBN to generate a B-alkyl-9-BBN intermediate, which then participates in the palladium-catalyzed cross-coupling with a vinyl iodide. This approach showcases the ability of 9-BBN to facilitate the formation of a complex C(sp³)-C(sp²) bond late in a synthetic sequence.
Quantitative Data
| Entry | Alkene Fragment | Vinyl Iodide Fragment | Coupled Product | Yield (%) | Reference |
| 1 | C1-C10 fragment of Epothilone A | C11-C21 vinyl iodide fragment | C1-C21 coupled fragment | 71 | Danishefsky, S. J. et al. J. Am. Chem. Soc.1997 , 119, 10073-10092. |
Experimental Protocol: Synthesis of the C1-C21 Fragment of Epothilone A
Step 1: Hydroboration of the C1-C10 Alkene Fragment
-
A solution of the C1-C10 terminal alkene fragment (1.0 equiv) in anhydrous THF (0.2 M) is treated with a 0.5 M solution of 9-BBN in THF (1.1 equiv) at room temperature under an argon atmosphere.
-
The reaction mixture is stirred at room temperature for 4 hours. The resulting solution containing the B-alkyl-9-BBN derivative is used without isolation in the subsequent coupling step.
Step 2: Suzuki-Miyaura Coupling
-
To the freshly prepared solution of the B-alkyl-9-BBN derivative are added the C11-C21 vinyl iodide fragment (1.2 equiv), PdCl₂(dppf) (0.1 equiv), and solid Cs₂CO₃ (3.0 equiv).
-
The flask is purged with argon, and anhydrous DMF is added.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl, and the mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the coupled C1-C21 fragment.
Experimental Workflow Diagram
Caption: Workflow for the 9-BBN mediated coupling in Epothilone A synthesis.
Conclusion
The selective and reliable reactivity of 9-BBN makes it an indispensable reagent in the field of natural product synthesis. The examples of (+)-Oocydin A and Epothilone A highlight its power in constructing complex carbon skeletons through hydroboration and subsequent cross-coupling reactions. The provided protocols offer a practical guide for researchers looking to employ 9-BBN in their own synthetic endeavors. The high yields and selectivities achievable with 9-BBN underscore its importance in the efficient and elegant synthesis of biologically active molecules.
Application Notes and Protocols: 9-BBN as a Reducing Agent for Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Borabicyclo[3.3.1]nonane (9-BBN) is a highly versatile and selective reducing agent in organic synthesis. Its bulky nature and mild reactivity allow for the chemoselective reduction of a wide range of functional groups, making it an invaluable tool in the synthesis of complex molecules, including active pharmaceutical ingredients. Unlike more reactive metal hydride reagents, 9-BBN exhibits remarkable tolerance for many functional groups, enabling targeted reductions in multifunctional substrates.[1][2] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of 9-BBN for the reduction of various functional groups.
Reactivity and Chemoselectivity
9-BBN demonstrates a distinct reactivity profile, allowing for the selective reduction of specific functional groups. Aldehydes and ketones are rapidly reduced at room temperature.[3] In contrast, the reduction of esters and carboxylic acids typically requires elevated temperatures to proceed at a practical rate.[2][4] This difference in reactivity forms the basis for the chemoselective reduction of aldehydes and ketones in the presence of less reactive functional groups.
Notably, 9-BBN is highly effective for the reduction of amides and lactams to their corresponding amines.[5] This transformation is particularly useful in synthetic organic chemistry. A key advantage of 9-BBN is its ability to selectively reduce lactams in the presence of esters, a transformation that is often challenging with other reducing agents.[5]
Data Presentation: Reduction of Functional Groups with 9-BBN
The following tables summarize the reaction conditions and yields for the reduction of various functional groups using 9-BBN.
Table 1: Reduction of Aldehydes and Ketones
| Substrate | Product | Stoichiometry (9-BBN) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Benzyl alcohol | 1.1 equiv | THF | 25 | 1 | >95 |
| Cyclohexanone | Cyclohexanol | 1.1 equiv | THF | 25 | 1 | >95 |
| Cinnamaldehyde | Cinnamyl alcohol | 1.1 equiv | THF | 0 | 2 | 98[6] |
| 2-Cyclohexen-1-one | 2-Cyclohexen-1-ol | 1.1 equiv | THF | 0 | 2 | 99[6] |
Table 2: Reduction of Esters and Carboxylic Acids
| Substrate | Product | Stoichiometry (9-BBN) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl benzoate | Benzyl alcohol | 2.2 equiv | THF | 65 | 4 | >95[2] |
| Methyl laurate | Dodecanol | 2.2 equiv | THF | 65 | 4 | >95 |
| Benzoic acid | Benzyl alcohol | 3.0 equiv | THF | 65 | 18 | >95[2] |
| Lauric acid | Dodecanol | 3.0 equiv | THF | Reflux | 3 | ~100[4] |
Table 3: Reduction of Amides and Lactams
| Substrate | Product | Stoichiometry (9-BBN) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N,N-Dimethylbenzamide | Benzyldimethylamine | 2.0 equiv | THF | 65 | 2 | High |
| N-Benzyl-2-pyrrolidinone | N-Benzylpyrrolidine | 2.2 equiv | THF | 65 | 1 | 95[5] |
| 1-Octyl-2-pyrrolidinone | 1-Octylpyrrolidine | 2.2 equiv | THF | 65 | 1 | 93[5] |
| N-Phenyl-2-pyrrolidinone | N-Phenylpyrrolidine | 2.2 equiv | THF | 65 | 1 | 98[5] |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of an Aldehyde or Ketone
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the aldehyde or ketone (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the substrate (concentration typically 0.1-0.5 M).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a 0.5 M solution of 9-BBN in THF (1.1 equiv) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction to 0 °C and slowly add methanol to quench the excess 9-BBN. Add 3 M aqueous sodium hydroxide followed by the slow, dropwise addition of 30% hydrogen peroxide (caution: exothermic reaction). Stir the mixture vigorously for 1 hour at room temperature.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]
Protocol 2: General Procedure for the Reduction of an Ester or Carboxylic Acid
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the ester (1.0 equiv) or carboxylic acid (1.0 equiv).
-
Solvent Addition: Add anhydrous THF to dissolve the substrate.
-
Reagent Addition: Add a 0.5 M solution of 9-BBN in THF (2.2 equiv for esters, 3.0 equiv for carboxylic acids) via syringe.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for the time indicated in Table 2, or until the reaction is complete as monitored by TLC or GC.
-
Work-up and Purification: Follow the work-up and purification procedure described in Protocol 1.[7]
Protocol 3: Selective Reduction of a Lactam in the Presence of an Ester
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve the substrate containing both lactam and ester functionalities (1.0 equiv) in anhydrous THF.
-
Reagent Addition: Add a 0.5 M solution of 9-BBN in THF (2.2 equiv) to the flask.
-
Reaction Conditions: Heat the mixture to reflux (65 °C) for 1-2 hours, monitoring the reaction by TLC or GC until the lactam is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly add ethanolamine to precipitate the 9-BBN byproduct as an insoluble adduct.
-
Isolation: Filter the solid precipitate and wash with cold pentane. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.[5]
Mechanistic Diagrams and Workflows
The following diagrams illustrate the reaction mechanisms, experimental workflows, and logical relationships involved in the reduction of functional groups with 9-BBN.
Conclusion
9-BBN is a powerful and selective reducing agent with broad applicability in modern organic synthesis. Its ability to tolerate a variety of functional groups while effectively reducing others makes it a valuable reagent for the construction of complex molecular architectures. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize 9-BBN in their synthetic endeavors. Proper handling and adherence to the described procedures will ensure safe and successful application of this versatile reagent.
References
- 1. The bulky borane 9-BBN was developed to enhance the selectivity o... | Study Prep in Pearson+ [pearson.com]
- 2. sharadpra.wordpress.com [sharadpra.wordpress.com]
- 3. 9-Borabicyclo[3.3.1]nonane, 9-BBN [organic-chemistry.org]
- 4. US4078002A - Reduction of chemical compounds with 9-BBN - Google Patents [patents.google.com]
- 5. Reduction of Tertiary Amides by 9-BBN and Sia2BH - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. ekwan.github.io [ekwan.github.io]
Application Notes and Protocols: A Step-by-Step Guide to 9-BBN Hydroboration-Oxidation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for performing a 9-borabicyclo[3.3.1]nonane (9-BBN) hydroboration-oxidation reaction. This two-step sequence is a cornerstone of modern organic synthesis, enabling the anti-Markovnikov hydration of alkenes and alkynes with exceptional regioselectivity and stereoselectivity.[1][2][3] The use of the sterically hindered 9-BBN reagent is particularly advantageous for achieving high selectivity.[1][4]
Core Principles
The hydroboration-oxidation of an alkene to an alcohol proceeds via two distinct stages:
-
Hydroboration: The syn-addition of the boron-hydrogen bond of 9-BBN across a carbon-carbon double or triple bond. The boron atom adds to the less sterically hindered carbon atom, leading to an organoborane intermediate.[1][3][4]
-
Oxidation: The subsequent treatment of the organoborane with an oxidizing agent, typically hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (NaOH), replaces the carbon-boron bond with a carbon-hydroxyl bond.[2][3]
Experimental Protocols
This section details the methodology for a typical hydroboration-oxidation of an alkene using 9-BBN.
Materials and Equipment:
-
Reagents:
-
Alkene
-
0.5 M 9-BBN solution in Tetrahydrofuran (THF)
-
Anhydrous THF
-
Ethanol
-
6 M Sodium Hydroxide (NaOH) solution
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Step 1: Hydroboration
-
Inert Atmosphere: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere of nitrogen or argon. This is crucial as organoboranes can be sensitive to air and moisture.[5]
-
Reagent Addition: Charge the flask with the alkene (1.0 equivalent) and anhydrous THF.
-
Cooling: Cool the flask to 0 °C using an ice bath.
-
9-BBN Addition: Slowly add the 0.5 M 9-BBN solution in THF (1.1 equivalents) to the stirred alkene solution via syringe. The slow addition helps to control the reaction temperature and ensure high regioselectivity.[6][7]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours to ensure the hydroboration is complete.[6][7]
Step 2: Oxidation
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly add ethanol to quench any unreacted 9-BBN.[7]
-
Base and Oxidant Addition: Sequentially add the 6 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition is exothermic; maintain the temperature below 40 °C.[7]
-
Stirring: Once the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour.[7]
Step 3: Work-up and Purification
-
Extraction: Add diethyl ether to the reaction mixture and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then with brine.[7][8]
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[7][8]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude alcohol product.
-
Purification: The crude product can be further purified by techniques such as flash column chromatography, if necessary.
Quantitative Data
The use of 9-BBN in hydroboration-oxidation reactions consistently results in high yields and excellent regioselectivity, particularly for the formation of anti-Markovnikov alcohols.
| Substrate Type | Product Type | Regioselectivity (Anti-Markovnikov:Markovnikov) | Typical Yield |
| Terminal Alkenes | Primary Alcohols | >99:1[9] | High |
| Internal Alkenes | Secondary Alcohols | High (dependent on steric environment) | Good to High |
| Terminal Alkynes | Aldehydes (after tautomerization of the initial enol) | High | Moderate to Good |
| Internal Alkynes | Ketones | High | Moderate to Good |
Visualizing the Process and Mechanism
To further clarify the experimental sequence and the underlying chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for the 9-BBN hydroboration-oxidation reaction.
Caption: Simplified mechanism of 9-BBN hydroboration-oxidation.
References
- 1. Brown Hydroboration [organic-chemistry.org]
- 2. community.wvu.edu [community.wvu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The bulky borane 9-BBN was developed to enhance the selectivity o... | Study Prep in Pearson+ [pearson.com]
- 5. ekwan.github.io [ekwan.github.io]
- 6. Syntheses of Functionalized Alkenes, Arenes, and Cycloalkenes via a Hydroboration-Coupling Sequence [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Catalytic Applications of 9-BBN Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic use of 9-borabicyclo[3.3.1]nonane (9-BBN) and its derivatives in key organic transformations. The information is intended to guide researchers in leveraging the unique reactivity and selectivity of these reagents in their synthetic endeavors.
Catalytic Hydroboration of Terminal Alkynes
9-Borabicyclo[3.3.1]nonane (9-BBN) serves as an effective catalyst for the hydroboration of terminal aromatic alkynes with pinacolborane (HBpin), a reaction that is otherwise sluggish.[1][2] This method provides a direct route to synthetically versatile (E)-vinylboronate esters with high stereoselectivity.[1]
Logical Relationship: 9-BBN Catalyzed Hydroboration of Alkynes
Caption: Catalytic cycle of 9-BBN in alkyne hydroboration.
Quantitative Data
The optimized conditions for the 9-BBN-catalyzed hydroboration of phenylacetylene with pinacolborane are: phenylacetylene (1.0 equiv), pinacolborane (1.2 equiv), and 9-BBN (20 mol%) in THF (0.2 M) at 65 °C.[1] A variety of electronically diverse p-substituted terminal aromatic alkynes are compatible with these conditions, affording moderate to good yields of the corresponding (E)-alkenylboronic acid pinacol esters.[1]
| Entry | Substrate (R in Ar-C≡CH) | Product | Yield (%)[1] |
| 1 | H | (E)-2-phenylethenylboronic acid pinacol ester | 76 |
| 2 | CH₃ | (E)-2-(p-tolyl)ethenylboronic acid pinacol ester | 71 |
| 3 | OCH₃ | (E)-2-(4-methoxyphenyl)ethenylboronic acid pinacol ester | 65 |
| 4 | CO₂CH₃ | Methyl (E)-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate | 49 |
| 5 | Br | (E)-2-(4-bromophenyl)ethenylboronic acid pinacol ester | 55 |
Experimental Protocol
General Procedure for 9-BBN-Catalyzed Hydroboration of a Terminal Aromatic Alkyne: [1]
-
An oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is assembled, sealed with a septum, and purged with argon for 15 minutes.
-
Under a positive pressure of argon, the terminal aromatic alkyne (1.0 equiv), pinacolborane (1.2 equiv), and a 0.5 M solution of 9-BBN in THF (0.20 equiv) are added sequentially via syringe.
-
An additional small portion of dry THF is used to wash any residual reagents from the neck of the flask into the bulk reaction mixture to achieve a final concentration of 0.2 M with respect to the alkyne.
-
The reaction mixture is heated to 65 °C and stirred for the time required for complete consumption of the starting material as monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure.
-
The crude product is purified by liquid-liquid extraction followed by flash chromatography on silica gel to afford the pure (E)-alkenylboronic acid pinacol ester.
Catalytic Reduction of Carbon Dioxide
9-BBN and its derivatives can be employed in the catalytic reduction of carbon dioxide (CO₂), a field of significant interest for carbon capture and utilization. These systems often operate through the formation of frustrated Lewis pairs (FLPs) or reactive adducts.
DMSO-Catalyzed CO₂ Reduction
In the presence of dimethyl sulfoxide (DMSO) as a catalyst, 9-BBN can reduce CO₂ at atmospheric pressure and room temperature. The selectivity of the reduction can be controlled by the amount of DMSO used, yielding either formoxyborane or methoxyborane.[3]
Experimental Workflow: DMSO-Catalyzed CO₂ Reduction
References
- 1. ajuronline.org [ajuronline.org]
- 2. 9-BBN catalyzed hydroboration of phenylacetylene with pinacolborane [morressier.com]
- 3. DMSO-catalyzed CO2 reduction with 9-BBN: selective formation of either formoxy- or methoxyborane under mild conditions and C-methylenation of indoles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
The Strategic Use of 9-Borabicyclo[3.3.1]nonane (9-BBN) in the Synthesis of Boronic Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Borabicyclo[3.3.1]nonane (9-BBN) is a highly versatile and selective hydroborating agent that has become an indispensable tool in modern organic synthesis. Its remarkable thermal stability, coupled with its exceptional regio-, chemo-, and stereoselectivity, makes it a preferred reagent for the conversion of alkenes and alkynes into valuable organoborane intermediates.[1][2][3] These intermediates, in turn, serve as precursors to a wide array of functional groups, most notably boronic acids and their corresponding esters. The resulting boronic esters are crucial building blocks in numerous carbon-carbon and carbon-heteroatom bond-forming reactions, including the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.
This document provides detailed application notes and experimental protocols for the synthesis of boronic esters using 9-BBN, covering both stoichiometric and catalytic methodologies.
Key Advantages of 9-BBN in Hydroboration
-
High Regioselectivity: 9-BBN exhibits excellent regioselectivity, with the boron atom adding to the sterically least hindered carbon of an alkene or alkyne. This anti-Markovnikov addition is often greater than 99:1, providing access to linear alkyl and (E)-vinyl boronic esters from terminal alkenes and alkynes, respectively.[4]
-
Chemoselectivity: Due to its steric bulk, 9-BBN is highly chemoselective, preferentially reacting with less substituted double bonds in the presence of more substituted ones.
-
Stereoselectivity: The hydroboration with 9-BBN proceeds via a syn-addition of the hydrogen and boron atoms across the double or triple bond.[4]
-
Stability and Handling: Compared to other borane reagents like diborane, 9-BBN is a crystalline solid that is less sensitive to air and moisture, making it easier and safer to handle.[3] It is commercially available as a solid dimer or as a solution in tetrahydrofuran (THF).[5]
Applications in Boronic Ester Synthesis
There are two primary strategies for the synthesis of boronic esters using 9-BBN:
-
Stoichiometric Hydroboration Followed by Conversion to the Boronic Ester: In this classic approach, the alkene or alkyne is treated with a stoichiometric amount of 9-BBN to form a B-alkyl- or B-alkenyl-9-BBN intermediate. This intermediate can then be converted to the desired boronic ester, typically a pinacol ester, for subsequent applications.
-
Catalytic Hydroboration: 9-BBN can be employed as a catalyst in the hydroboration of alkenes and alkynes with a less reactive but more stable borane source, such as pinacolborane (HBpin). This method is atom-economical as it avoids the use of a stoichiometric amount of the 9-BBN reagent.
Data Presentation
Table 1: Catalytic Hydroboration of Terminal Alkynes with Pinacolborane using 9-BBN as a Catalyst
| Entry | Alkyne Substrate | Product | Yield (%) |
| 1 | Phenylacetylene | (E)-2-Phenylvinylboronic acid pinacol ester | 76 |
| 2 | 4-Methylphenylacetylene | (E)-2-(p-Tolyl)vinylboronic acid pinacol ester | 73 |
| 3 | 4-Methoxyphenylacetylene | (E)-2-(4-Methoxyphenyl)vinylboronic acid pinacol ester | 75 |
| 4 | 4-Chlorophenylacetylene | (E)-2-(4-Chlorophenyl)vinylboronic acid pinacol ester | 68 |
| 5 | 4-Bromophenylacetylene | (E)-2-(4-Bromophenyl)vinylboronic acid pinacol ester | 71 |
| 6 | 1-Octyne | (E)-Oct-1-en-1-ylboronic acid pinacol ester | 61 |
Reaction Conditions: Alkyne (1.0 equiv), pinacolborane (1.2 equiv), 9-BBN (20 mol%), THF, 65 °C.
Experimental Protocols
Protocol 1: Stoichiometric Hydroboration of an Alkene and Subsequent Conversion to a Pinacol Boronate
This two-step protocol first describes the formation of the B-alkyl-9-BBN intermediate, followed by a general procedure for its conversion to the corresponding pinacol boronic ester.
Step 1: Hydroboration of the Alkene
-
Under an inert atmosphere (e.g., nitrogen or argon), add the alkene (5.5 mmol, 1.1 equiv) and dry THF (2.5 mL) to a dry flask equipped with a magnetic stir bar.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a 0.5 M solution of 9-BBN in THF (10 mL, 5.0 mmol, 1.0 equiv) to the stirred alkene solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours. The resulting solution contains the B-alkyl-9-BBN intermediate.
Step 2: Conversion to the Pinacol Boronate (General Procedure)
Note: While the B-alkyl-9-BBN intermediate is often used in situ for subsequent reactions like Suzuki couplings, this general protocol outlines a plausible method for its conversion to a stable pinacol boronate.
-
To the solution of the B-alkyl-9-BBN intermediate from Step 1, add pinacol (1.2 equiv).
-
Heat the reaction mixture to reflux and monitor the reaction by GC-MS or TLC for the consumption of the B-alkyl-9-BBN and the formation of the product.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography on silica gel to afford the pure alkyl boronic acid pinacol ester.
Protocol 2: 9-BBN-Catalyzed Hydroboration of a Terminal Alkyne with Pinacolborane
This protocol provides a direct, one-step synthesis of a vinyl boronic acid pinacol ester from a terminal alkyne using a catalytic amount of 9-BBN.
-
In a dry, inert-atmosphere glovebox or Schlenk line, combine the terminal alkyne (1.0 mmol, 1.0 equiv), pinacolborane (1.2 mmol, 1.2 equiv), and a 0.5 M solution of 9-BBN in THF (0.4 mL, 0.2 mmol, 20 mol%) in a vial or flask containing dry THF (to achieve a final concentration of ~0.2 M with respect to the alkyne).
-
Seal the reaction vessel and heat the mixture at 65 °C with stirring.
-
Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 7 hours.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure (E)-alkenylboronic acid pinacol ester.
Visualizations
Caption: Stoichiometric hydroboration workflow.
Caption: Catalytic hydroboration workflow.
References
Application Notes and Protocols for the Chemoselective Reduction of Aldehydes with 9-Borabicyclo[3.3.1]nonane (9-BBN)
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Borabicyclo[3.3.1]nonane (9-BBN) is a highly selective organoborane reagent renowned for its ability to chemoselectively reduce aldehydes in the presence of a wide variety of other reducible functional groups. Its bulky steric profile and electrophilic nature make it an invaluable tool in modern organic synthesis, particularly in the context of complex molecule synthesis and drug development where functional group tolerance is paramount. This document provides detailed application notes and experimental protocols for the utilization of 9-BBN in the chemoselective reduction of aldehydes.
Key Advantages of 9-BBN in Aldehyde Reduction
-
High Chemoselectivity: 9-BBN exhibits exceptional selectivity for aldehydes over ketones, esters, amides, and many other functional groups.[1]
-
Mild Reaction Conditions: Reductions are typically carried out under mild, neutral conditions, preserving sensitive functional groups and stereocenters within the substrate.
-
Excellent Functional Group Tolerance: The reagent is compatible with a broad range of functional groups, including esters, amides, nitriles, and halides, which often remain untouched during the reduction of an aldehyde.[1]
-
Commercial Availability and Stability: 9-BBN is commercially available as a stable, crystalline solid or as a solution in tetrahydrofuran (THF), facilitating its practical application in the laboratory.[2]
Chemoselectivity Data
The remarkable chemoselectivity of 9-BBN is a key feature for its application in the synthesis of complex molecules. Aldehydes are reduced rapidly, while other carbonyl functionalities require more forcing conditions. The following table summarizes the relative reactivity of 9-BBN towards various functional groups.
| Functional Group | Substrate Example | Reaction Conditions | Reactivity | Product | Reference |
| Aldehyde | Benzaldehyde | THF, 25°C, < 1h | Very Fast | Benzyl alcohol | [3] |
| Ketone | Acetophenone | THF, 25°C | Very Slow | No significant reaction | [1] |
| Ester | Ethyl benzoate | THF, 65°C, 4h | Slow | Benzyl alcohol | [3] |
| Carboxylic Acid | Benzoic acid | THF, 65°C, 18h | Very Slow | Benzyl alcohol | [3] |
| Amide (tertiary) | N,N-Dimethylbenzamide | Refluxing THF | Moderate | Benzylamine | [4] |
| Acid Chloride | Benzoyl chloride | THF, 25°C | Fast | Benzyl alcohol | [5] |
| α,β-Unsaturated Aldehyde | Cinnamaldehyde | THF, 25°C | Fast | Cinnamyl alcohol | [1] |
Experimental Protocols
General Considerations:
-
All reactions involving 9-BBN should be conducted under an inert atmosphere (e.g., nitrogen or argon) as organoboranes are sensitive to air and moisture.[6]
-
Anhydrous solvents are essential for optimal results.
-
9-BBN is commercially available as a 0.5 M solution in THF, which is convenient for most applications.
Protocol 1: General Procedure for the Chemoselective Reduction of an Aromatic Aldehyde in the Presence of a Ketone
This protocol describes the selective reduction of benzaldehyde to benzyl alcohol in the presence of acetophenone.
Materials:
-
Benzaldehyde
-
Acetophenone
-
9-BBN (0.5 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
2 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add benzaldehyde (1.0 mmol) and acetophenone (1.0 mmol) dissolved in anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 9-BBN (1.1 mmol, 2.2 mL of a 0.5 M solution in THF) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously add methanol (5 mL) to quench any excess 9-BBN.
-
Slowly add 2 M NaOH (3 mL) followed by the dropwise addition of 30% H₂O₂ (3 mL). Caution: This addition is exothermic.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford benzyl alcohol.
Protocol 2: Selective 1,2-Reduction of an α,β-Unsaturated Aldehyde
This protocol details the reduction of cinnamaldehyde to cinnamyl alcohol, leaving the carbon-carbon double bond intact.
Materials:
-
Cinnamaldehyde
-
9-BBN (0.5 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
2 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware.
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve cinnamaldehyde (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the solution to 0 °C.
-
Add 9-BBN (1.1 mmol, 2.2 mL of a 0.5 M solution in THF) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction at 0 °C by the slow addition of methanol (5 mL).
-
Work up the reaction as described in Protocol 1 (steps 6-10) to isolate cinnamyl alcohol.
Protocol 3: Reduction of an Aliphatic Aldehyde
This protocol describes the reduction of octanal to 1-octanol.
Materials:
-
Octanal
-
9-BBN (0.5 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
2 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware.
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add octanal (1.0 mmol) dissolved in anhydrous THF (10 mL).
-
Cool the solution to 0 °C.
-
Slowly add 9-BBN (1.1 mmol, 2.2 mL of a 0.5 M solution in THF).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC.
-
Upon completion, cool the reaction to 0 °C and quench with methanol (5 mL).
-
Follow the workup procedure outlined in Protocol 1 (steps 6-10) to obtain 1-octanol.
Mechanism of Aldehyde Reduction by 9-BBN
The reduction of an aldehyde by 9-BBN proceeds through a concerted mechanism involving a four-membered transition state. The boron atom, being electrophilic, coordinates to the carbonyl oxygen, while the hydride is transferred to the carbonyl carbon. This process is highly favored for aldehydes due to their less sterically hindered carbonyl group compared to ketones.
Caption: Mechanism of aldehyde reduction by 9-BBN.
Application in Drug Development and Total Synthesis
The high chemoselectivity of 9-BBN makes it a valuable reagent in the synthesis of complex, biologically active molecules where preserving multiple functional groups is critical. A notable example is its use in the total synthesis of (+)-Discodermolide, a potent microtubule-stabilizing agent with potential as an anticancer drug.[7] In one of the synthetic routes, a diastereoselective hydroboration of an olefin using 9-BBN was a key step in constructing a chiral alcohol intermediate.[7] This highlights the reagent's utility in stereocontrolled transformations on complex substrates.
Caption: Role of 9-BBN in the total synthesis of (+)-Discodermolide.
Conclusion
9-Borabicyclo[3.3.1]nonane is a powerful and reliable reagent for the chemoselective reduction of aldehydes. Its high functional group tolerance and mild reaction conditions make it an excellent choice for complex synthetic challenges encountered in research, particularly in the fields of drug discovery and natural product synthesis. The protocols and data presented here provide a comprehensive guide for the effective application of this versatile reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. 9-Borabicyclo(3.3.1)nonane - Wikipedia [en.wikipedia.org]
- 3. US4078002A - Reduction of chemical compounds with 9-BBN - Google Patents [patents.google.com]
- 4. Reduction of Tertiary Amides by 9-BBN and Sia2BH - Chemistry Steps [chemistrysteps.com]
- 5. 9-Borabicyclo[3.3.1]nonane, 9-BBN [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale 9-BBN Hydroboration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for conducting large-scale hydroboration reactions using 9-borabicyclo[3.3.1]nonane (9-BBN). This powerful and highly regioselective hydroborating agent is invaluable for the anti-Markovnikov hydration of alkenes, a critical transformation in pharmaceutical and fine chemical synthesis. The following sections detail the necessary experimental setup, safety precautions, reaction protocols, and data presentation for scaling up this important reaction.
Application Notes
9-Borabicyclo[3.3.1]nonane (9-BBN) is a sterically hindered dialkylborane that exhibits exceptional regioselectivity, adding to the less substituted carbon of a double bond with high fidelity.[1][2] Its dimeric form is a crystalline solid that is more stable and less hazardous to handle than many other borane reagents.[3][4] However, it is still air-sensitive and can be pyrophoric, necessitating careful handling under an inert atmosphere.[4][5][6]
For large-scale applications, in-situ generation of 9-BBN from 1,5-cyclooctadiene and borane dimethyl sulfide complex is a cost-effective approach.[3][4][7] The subsequent hydroboration is typically followed by an oxidative workup to yield the corresponding alcohol.[1][8] Common oxidizing agents include hydrogen peroxide in the presence of a base or sodium perborate.[1][9]
Continuous flow processing presents a modern alternative to traditional batch reactions for hydroboration-oxidation sequences.[7][10] This methodology can offer improved safety, better temperature control, and higher throughput, making it an attractive option for industrial-scale production.[7]
Safety Precautions:
-
Inert Atmosphere: All manipulations of 9-BBN and other borane reagents must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent decomposition and potential pyrophoricity.[3][4][5][9]
-
Exothermic Reactions: Both the formation of 9-BBN and the subsequent oxidative workup can be highly exothermic.[9] Adequate cooling and controlled addition of reagents are crucial to manage the reaction temperature.
-
Handling of Reagents: Borane complexes and their derivatives are hazardous.[6] Always consult the safety data sheets (SDS) for all chemicals and wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Quenching: Excess borane reagents must be quenched safely. A common method is the slow addition of acetone.[8]
Experimental Workflow
The overall experimental workflow for a large-scale 9-BBN hydroboration and subsequent oxidation is depicted below.
Caption: Workflow for Large-Scale 9-BBN Hydroboration and Oxidation.
Protocols
Protocol 1: Large-Scale Preparation of 9-BBN Dimer
This protocol is adapted from procedures described in Organic Syntheses.[3][4]
Equipment:
-
Large, three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing addition funnel, and a distillation head.
-
Heating mantle and temperature controller.
-
Inert gas supply (Nitrogen or Argon).
-
Schlenk line or similar apparatus for handling air-sensitive reagents.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Borane-dimethyl sulfide complex (BH3•SMe2) | 75.97 | 1.0 L (10.0 M in THF) | 10.0 |
| 1,5-Cyclooctadiene | 108.18 | 1.2 L | 10.2 |
| 1,2-Dimethoxyethane (DME), anhydrous | 90.12 | 3.0 L | - |
Procedure:
-
Assemble the reaction apparatus and thoroughly dry it under vacuum with a heat gun.[9] Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.
-
Charge the reaction flask with the borane-dimethyl sulfide complex solution.
-
Add 1,5-cyclooctadiene dropwise from the addition funnel to the stirred borane solution over approximately 1 hour, maintaining the reaction temperature between 50-60°C.[4] A small amount of dimethyl sulfide will begin to distill.
-
After the addition is complete, replace the addition funnel with a glass stopper and continue distillation until the temperature of the distillate reaches 85°C, indicating the complete removal of dimethyl sulfide.[3][4] Failure to remove all dimethyl sulfide will lower the yield.[3]
-
Allow the reaction mixture to cool slowly to 0°C. The 9-BBN dimer will crystallize as large needles.
-
Remove the supernatant liquid via cannula transfer.
-
Wash the crystalline product with cold, anhydrous DME.
-
Dry the 9-BBN dimer under high vacuum to yield the final product. The typical yield is 85-89%.[3]
Protocol 2: Large-Scale Hydroboration-Oxidation of a Generic Alkene
Equipment:
-
Large, multi-necked round-bottom flask with a mechanical stirrer, thermocouple, and addition funnel under an inert atmosphere.
-
Cooling bath.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 9-BBN Dimer | 244.04 | 1.22 kg | 5.0 | Prepared in Protocol 1 |
| Alkene (e.g., 1-Decene) | 140.27 | 771 g (1.04 L) | 5.5 | Use a slight excess |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 10.0 L | - | |
| Sodium Hydroxide (3 M aq.) | 40.00 | 5.5 L | 16.5 | |
| Hydrogen Peroxide (30% aq.) | 34.01 | 1.7 L | 16.7 | Caution: Strong oxidizer |
Procedure:
-
Under a nitrogen atmosphere, charge the reaction flask with the 9-BBN dimer and anhydrous THF.[11] Stir until the dimer is fully dissolved.
-
Cool the solution to 0°C using an ice bath.
-
Add the alkene substrate via the addition funnel over 1-2 hours, maintaining the internal temperature below 5°C.[11]
-
Once the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours to ensure complete hydroboration.[11]
-
Oxidative Workup: Cool the reaction mixture back to 0°C. Slowly and carefully add the 3 M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide.[5] CAUTION: This oxidation is exothermic; maintain the temperature below 30°C.
-
After the addition of hydrogen peroxide is complete, stir the mixture at room temperature for several hours or overnight to ensure complete oxidation.[9]
-
Separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[9]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude alcohol can then be purified by distillation or crystallization.
Data Summary
The following table summarizes typical reaction parameters and expected outcomes for a large-scale 9-BBN hydroboration-oxidation.
| Parameter | Value/Range | Reference |
| 9-BBN Synthesis | ||
| Reactant Ratio (BH3:COD) | ~1 : 1.02 | [4] |
| Reaction Temperature | 50-60°C | [4] |
| Typical Yield of 9-BBN Dimer | 85-89% | [3] |
| Hydroboration | ||
| Reactant Ratio (9-BBN:Alkene) | ~1 : 1.1 | [11] |
| Reaction Time | 4-6 hours | [11] |
| Reaction Temperature | 0°C to Room Temperature | [11] |
| Oxidation & Workup | ||
| Typical Isolated Yield of Alcohol | >90% | [7] |
| Regioselectivity (anti-Markovnikov) | >99% | [1][7] |
References
- 1. Brown Hydroboration [organic-chemistry.org]
- 2. The bulky borane 9-BBN was developed to enhance the selectivity o... | Study Prep in Pearson+ [pearson.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. community.wvu.edu [community.wvu.edu]
- 9. ekwan.github.io [ekwan.github.io]
- 10. Development of a flow method for the hydroboration/oxidation of olefins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00170F [pubs.rsc.org]
- 11. Syntheses of Functionalized Alkenes, Arenes, and Cycloalkenes via a Hydroboration-Coupling Sequence [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: 9-BBN Hydroboration Reactions
This technical support guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the yield and selectivity of 9-BBN hydroboration reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using 9-BBN over other hydroborating agents?
9-Borabicyclo[3.3.1]nonane (9-BBN) offers several distinct advantages in hydroboration reactions, primarily due to its unique structure. Its significant steric bulk enhances regioselectivity, favoring the addition of the boron atom to the less substituted carbon of a double bond, which leads to high yields of anti-Markovnikov alcohols after oxidation.[1][2] This high regioselectivity is crucial when working with complex molecules containing multiple reactive sites.[3][4] Furthermore, 9-BBN exhibits remarkable thermal stability and is less sensitive to air compared to other boranes, making it easier to handle and store.[5][6]
Q2: How does temperature affect the yield and regioselectivity of my 9-BBN hydroboration reaction?
Temperature control is a critical parameter in 9-BBN hydroboration reactions. The hydroboration step is often conducted at temperatures ranging from 0°C to room temperature to maximize regioselectivity.[3] Lowering the temperature can sometimes further improve this selectivity.[3] For sterically hindered alkenes, longer reaction times or elevated temperatures may be necessary to ensure the reaction goes to completion.[3] The subsequent oxidation step with alkaline hydrogen peroxide is exothermic and typically requires cooling to prevent side reactions that could lower the overall yield of the desired alcohol.[7]
Q3: What are the most common reasons for low yields in 9-BBN hydroboration-oxidation reactions?
Low yields in 9-BBN hydroboration-oxidation reactions can often be attributed to a few key factors:
-
Reagent Quality and Handling: 9-BBN solutions can degrade over time, and the reagent is sensitive to moisture.[7][8] It is crucial to use fresh, high-quality 9-BBN and anhydrous solvents.
-
Atmospheric Moisture: Boranes readily react with water. Ensuring all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent quenching of the 9-BBN.[7]
-
Incorrect Stoichiometry: Unlike borane (BH₃) which can react with three equivalents of an alkene, 9-BBN reacts in a 1:1 molar ratio with the alkene.[9] Using incorrect stoichiometry can lead to incomplete conversion of the starting material.
-
Incomplete Oxidation: The oxidation of the intermediate organoborane to the alcohol must be complete. Insufficient hydrogen peroxide or base, or inadequate reaction time during the oxidation step, can result in a lower yield of the final product.[7]
Q4: Can I use 9-BBN for the hydroboration of internal alkenes?
Yes, 9-BBN can be used for the hydroboration of internal alkenes. However, achieving high regioselectivity with symmetrically substituted internal alkenes can be challenging and may result in a mixture of alcohol products.[3] For unsymmetrical internal alkenes, the regioselectivity is influenced by the steric and electronic properties of the substituents on the double bond.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of starting material | 1. Degraded 9-BBN reagent. [10] 2. Presence of moisture in the reaction. [7] 3. Incorrect stoichiometry. [7] 4. Insufficient reaction time or temperature for hindered alkenes. [3] | 1. Use a fresh bottle of 9-BBN solution or test the activity of the current batch on a simple, reliable substrate. 2. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents. Maintain a positive pressure of an inert gas (argon or nitrogen). 3. Verify the molar ratio of 9-BBN to the alkene is at least 1:1. For substrates with other reactive functional groups, a slight excess of 9-BBN may be necessary. 4. Monitor the reaction progress by TLC or GC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| Poor regioselectivity (formation of Markovnikov product) | 1. Reaction temperature is too high. 2. Use of a less sterically hindered borane. | 1. Perform the hydroboration step at a lower temperature (e.g., 0°C).[3] 2. Ensure you are using 9-BBN, as its steric bulk is key to achieving high anti-Markovnikov selectivity.[1] |
| Complex mixture of byproducts | 1. Incomplete oxidation of the organoborane intermediate. [7] 2. Side reactions during oxidation due to excessive heat. [7] 3. Presence of impurities in the starting material. | 1. Ensure sufficient amounts of NaOH and H₂O₂ are used. Allow for adequate reaction time for the oxidation to go to completion. 2. Maintain a low temperature (e.g., 0°C) during the addition of the oxidation reagents, as the reaction is exothermic. 3. Purify the starting alkene before the reaction. |
| Difficulty in product isolation | 1. Formation of stable borate esters. [8] 2. Emulsion formation during workup. | 1. For hindered alcohols, the hydrolysis of borate esters can be slow. Prolonged stirring with aqueous NaOH may be required, sometimes even overnight.[8] 2. Add saturated brine solution during the extraction to help break up emulsions. |
Data Presentation
Table 1: Effect of Reaction Temperature on Yield in a Flow Hydroboration-Oxidation
| Entry | Temperature (°C) | Yield (%) |
| 1 | Room Temperature | 65 |
| 2 | 30 | 76 |
| 3 | 40 | 92 |
| 4 | 50 | 91 |
Data adapted from a study on the hydroboration-oxidation of limonene using 9-BBN under flow conditions.[11]
Table 2: Optimization of 9-BBN Catalyzed Hydroboration of Phenylacetylene with Pinacolborane
| Entry | Pinacolborane (equiv.) | 9-BBN (mol%) | Yield (%) |
| 1 | 1.0 | 10 | 62 |
| 2 | 1.2 | 10 | 73 |
| 3 | 1.4 | 10 | <73 |
| 4 | 1.2 | 20 | >73 |
Data adapted from a study on the optimization of a catalyzed hydroboration reaction.[12]
Experimental Protocols
Protocol 1: General Procedure for Hydroboration-Oxidation of a Terminal Alkene with 9-BBN
This protocol is a general method for the selective hydroboration-oxidation of a terminal alkene.
Materials:
-
Alkene (1.0 mmol)
-
0.5 M 9-BBN solution in THF (2.2 mL, 1.1 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
3 M Sodium Hydroxide (NaOH) solution
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an argon or nitrogen atmosphere, dissolve the alkene (1.0 mmol) in anhydrous THF (5 mL).
-
Hydroboration: Cool the solution to 0°C using an ice bath. Slowly add the 0.5 M 9-BBN in THF solution (2.2 mL, 1.1 mmol) to the alkene solution.[3]
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours.[3] Monitor the reaction by TLC or GC to confirm the consumption of the starting material.
-
Oxidation: Cool the reaction mixture back to 0°C. Carefully and slowly add 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂.[3] Caution: This addition is exothermic.
-
Workup: After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour.[13]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).[3]
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[3]
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product, which can then be purified by column chromatography.[3]
Visualizations
Caption: Mechanism of 9-BBN Hydroboration-Oxidation.
Caption: General Experimental Workflow for 9-BBN Hydroboration.
Caption: Troubleshooting Logic for Low Yield in 9-BBN Reactions.
References
- 1. periodicchemistry.com [periodicchemistry.com]
- 2. The bulky borane 9-BBN was developed to enhance the selectivity o... | Study Prep in Pearson+ [pearson.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajuronline.org [ajuronline.org]
- 13. benchchem.com [benchchem.com]
9-BBN Hydroboration Reactions: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for common issues encountered during hydroboration reactions using 9-borabicyclo[3.3.1]nonane (9-BBN).
Troubleshooting Guide
Question: My hydroboration reaction with 9-BBN is not proceeding or is giving very low yields. What are the common causes and solutions?
Answer: Low or no yield is one of the most frequent issues and can typically be traced back to reagent quality, reaction setup, or workup procedures.
-
Reagent Quality: Solutions of 9-BBN can decompose over time, and the solid dimer is sensitive to moisture.[1][2] If you are using a commercial solution, its quality may be unreliable.[3] Storing 9-BBN solutions in a refrigerator can cause the dimer to precipitate, and it can be difficult to redissolve.[3]
-
Solution: Test the activity of your 9-BBN. A simple method is to take an aliquot, quench it with an oxidative workup (H₂O₂/NaOH), and analyze the expected 1,5-cyclooctanediol by NMR.[3] If the reagent is degraded, consider purchasing a new bottle of solid 9-BBN dimer and preparing a fresh solution in anhydrous THF.[3] Always handle 9-BBN under an inert atmosphere (argon or nitrogen).[1]
-
-
Inadequate Anhydrous Conditions: 9-BBN is moisture-sensitive.[1] Trace amounts of water in the solvent or on the glassware will quench the reagent.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use freshly distilled, anhydrous solvents. THF, a common solvent, should be purified to remove water and peroxides.[4]
-
-
Incomplete Reaction: The reaction kinetics can be slow, especially with sterically hindered or less reactive alkenes.[5]
-
Solution: For sluggish reactions, consider increasing the reaction time or temperature. While many reactions proceed at room temperature, heating (e.g., 65 °C) can be necessary.[6] Monitor the reaction's progress by TLC or GC/MS to determine the optimal reaction time.
-
-
Problematic Workup: The borate esters formed after oxidation can be sterically hindered, making hydrolysis to the final alcohol product a slow process.[1] This can lead to difficulties in product isolation and lower yields.[1]
Question: I am observing an unexpected major by-product in my reaction. What could it be?
Answer: The most common by-products are related to the solvent or incomplete reactions.
-
Solvent-Derived Impurities: If using methanol in any capacity during the reaction or workup (other than a deliberate quench), you can form the 9-methoxy derivative of 9-BBN (B-MeO-9-BBN), a common by-product.[7][8]
-
Solution: Avoid alcohols during the hydroboration step. If B-MeO-9-BBN is formed, it can be converted back to 9-BBN, enabling recycling.[8]
-
-
Incomplete Oxidation: If the oxidation step is not complete, you will be left with the organoborane intermediate, which can complicate purification.
-
Solution: Use a sufficient excess of the oxidizing agent (e.g., H₂O₂) and base (NaOH). Ensure vigorous stirring to mix the aqueous and organic phases. The reaction is often exothermic; maintain a controlled temperature (e.g., below 50°C) to prevent side reactions.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the best practices for handling and storing 9-BBN? A1: 9-BBN dimer is a white crystalline solid that is reasonably air-stable for brief periods but should be handled and stored under an inert atmosphere (nitrogen or argon) to prevent degradation from moisture and oxygen, which can form pyrophoric contaminants.[7][8] It is thermally stable up to ~200 °C. Store solid 9-BBN in a desiccator. Commercial solutions in THF are convenient but have a limited shelf life and can degrade.[2][3] Do not store THF solutions in the refrigerator, as the dimer can precipitate.[3]
Q2: My substrate contains an amine. Can I still perform a hydroboration with 9-BBN? A2: While boranes can react with acidic protons on amines, hydroboration of amino alkenes with 9-BBN without protection has been successfully reported.[2] However, the amine can coordinate to the boron atom, potentially slowing down the reaction or complicating the workup. If you are experiencing issues, protecting the amine (e.g., as a Boc carbamate) before hydroboration is a reliable strategy.[2]
Q3: Why is 9-BBN often used instead of borane (BH₃)? A3: 9-BBN offers several advantages:
-
Enhanced Regioselectivity: As a bulky borane, 9-BBN shows excellent regioselectivity for the anti-Markovnikov product, adding to the less sterically hindered carbon of a double or triple bond.[9][10][11]
-
Chemoselectivity: It reacts selectively with alkenes and alkynes in the presence of many other functional groups.[12]
-
Prevention of Double Addition: When reacting with alkynes, dialkylboranes like 9-BBN are used to prevent a second hydroboration from occurring on the resulting vinylborane.[13][14]
-
Stability and Handling: The solid dimer is easier and safer to handle than gaseous diborane or BH₃ solutions.[15]
Q4: How can I purify commercial 9-BBN? A4: Purification can be achieved by recrystallization from 1,2-dimethoxyethane (DME).[7][8] Insoluble impurities can be removed by decanting the hot solution to a separate dry flask before allowing it to cool slowly for crystallization.[7]
Quantitative Data Summary
The optimal conditions for 9-BBN reactions can be substrate-dependent. The following table summarizes conditions optimized for a specific catalytic application.
| Entry | Phenylacetylene (equiv) | Pinacolborane (equiv) | 9-BBN (mol%) | Temp (°C) | Yield of (E)-alkenylboronate |
| 1 | 1.0 | 1.2 | 10 | 65 | 55% |
| 2 | 1.0 | 1.2 | 20 | 65 | 76% |
| 3 | 1.0 | 1.2 | 30 | 65 | 71% |
| 4 | 1.2 | 1.0 | 20 | 65 | 69% |
| Data adapted from a study on the 9-BBN-catalyzed hydroboration of phenylacetylene with pinacolborane in THF.[6] |
Experimental Protocols
Protocol 1: General Hydroboration-Oxidation of a Terminal Alkene
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and allow it to cool under a stream of dry nitrogen.
-
Reagents: Add solid 9-BBN dimer (1.05 eq.) to the flask. Evacuate and backfill with nitrogen three times. Add anhydrous THF via syringe.
-
Hydroboration: Cool the solution to 0 °C in an ice bath. Slowly add the alkene (1.0 eq.) via syringe. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates consumption of the starting material.[16]
-
Oxidation: Cool the mixture back to 0 °C. Slowly add ethanol, followed by aqueous NaOH solution (e.g., 3M). Carefully add 30% hydrogen peroxide dropwise, ensuring the internal temperature does not rise excessively.[4]
-
Workup: After the addition is complete, allow the mixture to stir at room temperature or heat gently (e.g., 50 °C) for 1-2 hours to ensure complete hydrolysis of the borate esters.[1][4] Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting alcohol by flash chromatography.
Protocol 2: Purification of 9-BBN Dimer by Recrystallization
-
Dissolution: In a flame-dried, nitrogen-purged flask, dissolve the crude 9-BBN dimer in a minimal amount of hot 1,2-dimethoxyethane (DME).
-
Filtration (if necessary): If insoluble impurities are present, transfer the hot supernatant to a second clean, dry, and nitrogen-purged flask via a double-ended needle (cannula).[7]
-
Crystallization: Allow the solution to cool very slowly to room temperature, then cool to 0 °C to maximize the formation of large, crystalline needles.[8]
-
Isolation: Remove the supernatant liquid via cannula. Dry the remaining crystals under high vacuum to afford pure 9-BBN dimer.[16]
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for low-yield 9-BBN hydroboration reactions.
Caption: General pathway of hydroboration-oxidation highlighting potential pitfalls.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pnas.org [pnas.org]
- 6. ajuronline.org [ajuronline.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. periodicchemistry.com [periodicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Page loading... [wap.guidechem.com]
- 16. ekwan.github.io [ekwan.github.io]
Technical Support Center: Optimizing 9-BBN Suzuki Coupling Reactions
Welcome to the technical support center for optimizing 9-BBN Suzuki coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for one of organic chemistry's most powerful C-C bond-forming reactions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and achieve optimal results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
Q1: My 9-BBN Suzuki coupling reaction has a very low or no yield. What are the most common causes?
A1: Low or no conversion is a frequent issue that can typically be traced to reagent quality, reaction conditions, or the catalyst system. A systematic approach is the most effective way to troubleshoot.[1][2]
-
Reagent Integrity:
-
B-Alkyl-9-BBN: The B-alkyl-9-BBN reagent is often prepared in situ via hydroboration of an alkene.[3] Ensure the hydroboration step has gone to completion before proceeding. The reagent is sensitive to air and moisture.
-
Palladium Catalyst: Pd(II) precatalysts like Pd(OAc)₂ require in situ reduction to the active Pd(0) state. If this reduction is inefficient, the catalytic cycle will not start properly.[4] Some palladium sources, such as Pd₂(dba)₃, can degrade over time. Consider using a fresh batch, a direct Pd(0) source like Pd(PPh₃)₄, or a modern, air-stable precatalyst (e.g., Buchwald precatalysts).[1][4]
-
Ligand Quality: Phosphine ligands are susceptible to oxidation from trace air, which prevents proper coordination to the palladium center.[4] Always use fresh ligands or those that have been stored and handled under an inert atmosphere.
-
-
Reaction Conditions:
-
Insufficient Base: The base is critical for activating the organoborane for the transmetalation step.[5][6] Without a base, the reaction often does not proceed.[5] Ensure you are using a sufficient excess (typically 2-3 equivalents) of a suitable base.
-
Inadequate Degassing: Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands, halting the catalytic cycle and promoting side reactions like homocoupling.[1][4] Rigorous degassing of solvents and the reaction vessel is essential.
-
Temperature: Many Suzuki couplings require heat to proceed at a reasonable rate.[7] If the reaction is sluggish at a lower temperature, cautiously increasing it may improve conversion. However, excessive heat can cause catalyst decomposition.
-
Q2: I am observing significant protodeboronation of my 9-BBN reagent. How can I minimize this side reaction?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a hydrogen atom, is a major decomposition pathway for the organoborane reagent, especially with certain substrates.[1]
-
Use Milder Bases: Strong bases can sometimes promote this side reaction. Consider using milder bases such as K₃PO₄, KF, or Cs₂CO₃.[1]
-
Anhydrous Conditions: While Suzuki reactions are often tolerant of water, excess water can facilitate protodeboronation.[8] Ensure your solvents are reasonably dry unless the protocol specifically calls for an aqueous system.
-
Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the opportunity for this side reaction to occur.[1]
Q3: Homocoupling of my coupling partners is a major byproduct. How can this be prevented?
A3: Homocoupling involves the coupling of two identical molecules (e.g., two aryl halides or two organoboranes).
-
Eliminate Oxygen: The most common cause of homocoupling is the presence of oxygen.[1][2] Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).
-
Use a Pd(0) Source: Using a Pd(II) precatalyst can sometimes lead to homocoupling during the in situ reduction step.[8] Starting with a well-defined Pd(0) source like Pd(PPh₃)₄ can mitigate this issue.[8]
-
Stoichiometry: Using a slight excess (e.g., 1.1-1.2 equivalents) of the 9-BBN reagent relative to the organic halide can help minimize halide homocoupling.
Q4: My starting materials are poorly soluble in the reaction solvent. What are my options?
A4: Poor solubility is a common problem, especially with large, aromatic substrates.[8]
-
Solvent Selection: While THF and toluene are common, consider higher-boiling or more polar aprotic solvents like DMF or dioxane.[5][8] For some substrates, a mixture of solvents, such as Toluene/Ethanol/Water, can be effective.[9]
-
Increase Temperature: Higher temperatures can significantly improve the solubility of starting materials.[8]
-
Phase-Transfer Catalysis: In biphasic systems (e.g., toluene/water), a phase-transfer catalyst can help shuttle reactants across the phase boundary.
Data on Reaction Parameters
The selection of reaction parameters is critical for success. The following tables summarize the effects of common variables on the Suzuki coupling reaction.
Table 1: Effect of Base and Solvent on Reaction Yield
| Solvent | Base (equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| DMF | KOAc (4) | 50 | 18 | 18 |
| DMF | K₂CO₃ (4) | 50 | 18 | 80 |
| DMF | K₃PO₄ (4) | 50 | 18 | 90 |
| Benzene | Na₂CO₃ (2) | 80 | 6 | 88 |
| THF | K₃PO₄ (3) | 67 (reflux) | 16 | 95 |
Data compiled from representative Suzuki reactions. Yields are highly substrate-dependent.[5]
Table 2: Effect of Ligand on the Coupling of Hindered Substrates
| Ligand | Catalyst Precursor | Conversion (%) | Biaryl Product (%) |
| PPh₃ | Pd(OAc)₂ | Low | Low |
| P(t-Bu)₃ | Pd₂(dba)₃ | High | High |
| XantPhos | Pd₂(dba)₃ | Good | Good |
| SPhos | Pd G3 Precatalyst | Excellent | Excellent |
Performance of ligands can vary significantly based on the specific substrates used. Bulky, electron-rich phosphine ligands often improve reaction efficiency for challenging substrates.[5][6]
Visual Guides and Workflows
General Experimental Workflow
The following diagram outlines the typical two-stage sequence for a hydroboration followed by a 9-BBN Suzuki coupling.
Caption: Workflow for 9-BBN Suzuki Coupling.
Troubleshooting Flowchart for Low Yield
Use this logical guide to diagnose the cause of poor reaction performance.
Caption: Troubleshooting guide for low yield.
Key Experimental Protocols
This section provides a representative, detailed methodology for a two-step, one-pot hydroboration/Suzuki coupling reaction.
Objective: To synthesize an alkyl-aryl coupled product from an alkene and an aryl halide.
Materials:
-
Alkene (1.0 eq)
-
9-BBN, 0.5 M solution in THF (1.0 eq)
-
Aryl Halide (e.g., Aryl Bromide) (0.9 eq)
-
Palladium Catalyst: PdCl₂(dppf) (3 mol %)
-
Base: Aqueous NaOH (3 M solution) or K₃PO₄ (3.0 eq)
-
Solvents: Anhydrous THF, Hexane or Benzene for extraction
-
Reagents for workup: 30% H₂O₂, Brine, MgSO₄
Procedure:
Part 1: Hydroboration
-
Under an inert atmosphere (Argon or Nitrogen), add the alkene (5.5 mmol) and anhydrous THF (2.5 mL) to a dry, two-neck flask equipped with a magnetic stir bar and reflux condenser.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the 0.5 M solution of 9-BBN in THF (11 mL, 5.5 mmol) to the stirred solution.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Stir for 4-6 hours at room temperature. The formation of the B-alkyl-9-BBN derivative is now complete.
Part 2: Suzuki Coupling 6. To the solution from Part 1, add the aryl halide (5.0 mmol), PdCl₂(dppf) (0.15 mmol, 3 mol %), additional THF (12 mL), and the base (e.g., 5 mL of 3 M aqueous NaOH). 7. Heat the reaction mixture to reflux and maintain for 14-16 hours (overnight). Monitor the reaction progress by TLC or GC-MS. 8. After the reaction is complete, cool the mixture to room temperature. 9. Dilute the mixture with hexane or benzene (20 mL). 10. To oxidize any residual borane, carefully add 30% hydrogen peroxide (2 mL) and stir for 30 minutes at room temperature. Caution: This can be exothermic. 11. Transfer the mixture to a separatory funnel. Wash the organic layer with brine, separate the layers, and dry the organic phase over anhydrous MgSO₄. 12. Filter the drying agent and concentrate the solvent in vacuo. 13. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Regioselectivity in 9-BBN Additions
Welcome to the technical support center for troubleshooting hydroboration reactions using 9-borabicyclo[3.3.1]nonane (9-BBN). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low regioselectivity in their experiments.
Troubleshooting Guide
This guide provides a systematic approach to identifying and addressing the root causes of poor regioselectivity in 9-BBN additions to alkenes.
My 9-BBN hydroboration-oxidation is yielding a significant amount of the undesired Markovnikov alcohol. How can I improve the anti-Markovnikov regioselectivity?
Low regioselectivity in 9-BBN additions is uncommon but can occur due to several factors. Follow this troubleshooting workflow to diagnose the issue:
Caption: Troubleshooting workflow for low regioselectivity.
Frequently Asked Questions (FAQs)
Q1: I am observing the formation of the undesired Markovnikov alcohol product. How can I improve the anti-Markovnikov regioselectivity?
A1: The formation of the Markovnikov product suggests a loss of the inherent high regioselectivity of 9-BBN. To enhance anti-Markovnikov selectivity, consider the following:
-
Use a Bulkier Borane Reagent: While 9-BBN is already quite sterically demanding, ensuring its purity is crucial. Decomposed 9-BBN may lead to less selective reactions. For highly challenging substrates, consider other bulky boranes, though 9-BBN is generally one of the most selective.
-
Control Reaction Temperature: Adding the 9-BBN reagent slowly at a lower temperature (e.g., 0 °C or -78 °C) can often improve regioselectivity by favoring the transition state leading to the anti-Markovnikov product.[1]
-
Solvent: Ensure you are using a dry, appropriate solvent like tetrahydrofuran (THF). Moisture will quench the borane reagent.[1] While THF is the most common solvent for hydroboration, other non-coordinating solvents can be used, but their effect on regioselectivity should be evaluated for your specific substrate.[2]
Q2: My hydroboration reaction is incomplete, and I have a significant amount of starting alkene left. What could be the problem?
A2: Incomplete hydroboration can be due to several factors:
-
Reagent Purity and Stoichiometry: Ensure that your 9-BBN reagent is of high quality and that you are using the correct stoichiometry (typically a 1:1 molar ratio of 9-BBN to alkene). 9-BBN solutions can degrade over time.[1]
-
Reaction Time and Temperature: Some sterically hindered alkenes may require longer reaction times or elevated temperatures to go to completion. Monitor the reaction by TLC or GC to determine the optimal reaction time.[1]
-
Solvent: The use of a dry, appropriate solvent like THF is critical. Moisture will decompose the 9-BBN.[1]
Q3: I am working with an internal alkene and observing a mixture of regioisomers. How can I improve the regioselectivity?
A3: Achieving high regioselectivity with internal alkenes is challenging, even with a sterically hindered reagent like 9-BBN.[3] The steric and electronic differences between the two carbons of the double bond are often not significant enough to direct the addition to a single position. For unsymmetrical internal alkenes, the regioselectivity is governed by the subtle steric and electronic differences between the substituents on the double bond. In some cases, directing groups on the substrate can be used to control the regioselectivity.[1]
Q4: Can electronic effects of substituents on the alkene influence the regioselectivity of the 9-BBN addition?
A4: Yes, electronic effects can play a role, although steric factors are generally dominant for 9-BBN. For example, in the hydroboration of substituted styrenes, electron-donating groups on the aromatic ring can influence the electron density of the double bond and slightly affect the regioselectivity. However, the bulky nature of 9-BBN still strongly favors the addition of the boron atom to the terminal carbon.
Q5: How can I accurately determine the regioselectivity of my reaction?
A5: The ratio of anti-Markovnikov to Markovnikov products can be determined by analytical techniques such as:
-
Gas Chromatography (GC): After the oxidation step, the resulting alcohol isomers can often be separated and quantified by GC analysis.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to identify and quantify the different regioisomers in the product mixture by integrating the signals corresponding to each isomer.
Data Presentation
The choice of borane reagent significantly impacts the regioselectivity of the hydroboration of terminal alkenes. 9-BBN consistently demonstrates superior regioselectivity compared to less sterically hindered boranes.
Table 1: Comparison of Regioselectivity of Different Borane Reagents with Terminal Alkenes
| Alkene | Borane Reagent | % Anti-Markovnikov Product | % Markovnikov Product |
| 1-Hexene | BH₃ | 94 | 6 |
| 1-Hexene | Disiamylborane | 99 | 1 |
| 1-Hexene | 9-BBN | >99.9 | <0.1 |
| Styrene | BH₃ | 80 | 20 |
| Styrene | Disiamylborane | 98 | 2 |
| Styrene | 9-BBN | 98.5 | 1.5 |
Data synthesized from multiple sources.
The steric hindrance of the alkene substrate also plays a crucial role in directing the regioselectivity of the 9-BBN addition.
Table 2: Effect of Alkene Structure on Regioselectivity with 9-BBN
| Alkene | Product Distribution (Position of Boron Attack) |
| 1-Butene | 99.8% at C-1 |
| 2-Methyl-1-butene | 99.8% at C-1 |
| cis-2-Pentene | 53% at C-2, 47% at C-3 |
| trans-2-Pentene | 58% at C-2, 42% at C-3 |
Data synthesized from multiple sources.
Experimental Protocols
Protocol 1: General Procedure for Hydroboration-Oxidation of a Terminal Alkene with 9-BBN to Maximize Regioselectivity
This protocol is designed for the selective hydroboration-oxidation of a terminal alkene where high anti-Markovnikov regioselectivity is desired.[1]
Materials:
-
Alkene substrate (1 mmol)
-
0.5 M 9-Borabicyclo[3.3.1]nonane (9-BBN) solution in THF (2.2 mL, 1.1 mmol)
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry, argon-flushed round-bottom flask, dissolve the alkene (1 mmol) in anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 0.5 M 9-BBN in THF solution (2.2 mL, 1.1 mmol) dropwise to the stirred alkene solution over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC to ensure complete consumption of the starting alkene.
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully and slowly add 3 M NaOH solution (1.5 mL), followed by the slow, dropwise addition of 30% H₂O₂ (1.5 mL). Caution: This addition can be exothermic.
-
After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for at least 1 hour.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude alcohol product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Analysis of Regioselectivity by Gas Chromatography (GC)
This protocol outlines a general method for determining the ratio of regioisomeric alcohols produced from the hydroboration-oxidation reaction.[4]
Materials:
-
Crude product from the hydroboration-oxidation reaction
-
Appropriate solvent for dilution (e.g., diethyl ether, ethyl acetate)
-
Internal standard (optional, for quantitative analysis)
-
Gas chromatograph equipped with a suitable capillary column (e.g., a polar column for separating alcohols) and a flame ionization detector (FID).
Procedure:
-
Prepare a dilute solution of the crude product in a suitable solvent (e.g., 1 mg/mL). If using an internal standard, add a known amount to the solution.
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Run a temperature program that allows for the separation of the regioisomeric alcohols. An example program might be: initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Identify the peaks corresponding to the anti-Markovnikov and Markovnikov alcohol isomers based on their retention times (authentic standards should be used for confirmation if available).
-
Integrate the peak areas for each isomer.
-
Calculate the regioselectivity as the ratio of the peak area of the anti-Markovnikov product to the sum of the peak areas of all isomeric alcohol products.
Signaling Pathways and Logical Relationships
The decision-making process for optimizing regioselectivity can be visualized as a logical flow.
Caption: Key factors for maximizing anti-Markovnikov selectivity.
References
stability issues of 9-BBN solutions and storage
Welcome to the technical support center for 9-Borabicyclo[3.3.1]nonane (9-BBN) solutions. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide guidance on the proper storage and handling of 9-BBN.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 9-BBN solution instability?
A1: The primary causes of instability in 9-BBN solutions are exposure to air and moisture. 9-BBN is sensitive to both, leading to decomposition and a reduction in its hydroborating efficacy. Solutions of 9-BBN, particularly in tetrahydrofuran (THF), are known to decompose over time.[1] Additionally, acidic vapors can also degrade 9-BBN.[2]
Q2: How should 9-BBN solutions be properly stored?
A2: 9-BBN solutions should be stored under an inert atmosphere, such as nitrogen or argon, to prevent degradation from air and moisture.[3] While refrigeration is a common practice for many reagents, for 9-BBN solutions in THF, it can cause the 9-BBN dimer to precipitate out of solution.[4][5] This precipitate can be difficult to redissolve, affecting the solution's concentration. Storing at a controlled room temperature might be preferable for solutions to avoid precipitation. The solid 9-BBN dimer is significantly more stable than its solutions and is best stored in a refrigerator under an inert atmosphere.[2][5]
Q3: What are the visible signs of 9-BBN solution degradation?
A3: Visible signs of degradation can include the formation of a significant amount of white precipitate, especially upon refrigeration, which may not readily redissolve upon warming.[4] Gas evolution upon dissolving the solid dimer in a solvent can also be an indicator of decomposition.[6] However, the absence of these signs does not guarantee the solution's quality. The most reliable way to assess the stability is to determine the active hydride content.
Q4: Can I use a 9-BBN solution if a precipitate has formed?
A4: If a precipitate has formed, it is likely the 9-BBN dimer that has crashed out of the solution, which can affect the molarity of the supernatant.[4] It is recommended to gently warm the solution and sonicate to try and redissolve the precipitate completely before use.[5] However, if the precipitate does not redissolve, the concentration of the solution will be lower than specified. It is advisable to determine the active hydride concentration before proceeding with a critical reaction.
Q5: What is the typical shelf life of a 9-BBN solution?
A5: While crystalline 9-BBN and its solutions are considered indefinitely stable when stored under a strictly inert atmosphere, practical laboratory conditions often lead to degradation over time.[7] Some suppliers suggest a shelf life of around 12 months for 9-BBN solutions in THF, but this is highly dependent on handling and storage conditions. Regular quality control is recommended, especially for older solutions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving 9-BBN solutions.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no product yield in hydroboration reaction. | Degraded 9-BBN solution. | 1. Verify the age and storage conditions of the 9-BBN solution.2. Perform an active hydride analysis to determine the actual concentration of the 9-BBN solution.3. Test the 9-BBN solution on a simple, reliable alkene substrate to confirm its reactivity.[1] |
| Presence of moisture or other reactive impurities in the reaction. | 1. Ensure all glassware is thoroughly dried.2. Use anhydrous solvents.3. Perform the reaction under a strict inert atmosphere (nitrogen or argon). | |
| Formation of unexpected byproducts. | Incomplete reaction or side reactions. | 1. Ensure the stoichiometry of the reactants is correct.2. Control the reaction temperature as specified in the protocol. |
| Presence of the 9-methoxy derivative of 9-BBN as a common byproduct.[3] | Consider purification methods such as chromatography to isolate the desired product. | |
| White precipitate in the 9-BBN solution bottle. | 9-BBN dimer has precipitated out of solution, especially if stored in a refrigerator.[4][5] | 1. Gently warm the bottle to room temperature.2. Sonicate the solution to aid in redissolving the precipitate.3. Visually inspect for complete dissolution before use.4. If the precipitate persists, the solution's concentration is likely altered. An active hydride analysis is recommended. |
| Gas evolution when dissolving solid 9-BBN. | Possible decomposition of the solid 9-BBN, potentially due to moisture contamination.[6] | 1. Ensure the solvent is anhydrous.2. If significant gas evolution is observed, the quality of the 9-BBN may be compromised. It is advisable to test its activity on a small scale. |
Quantitative Data on 9-BBN Stability
| Form | Solvent | Storage Condition | Observed Stability |
| Solid Dimer | - | Refrigerator (~4°C), under inert atmosphere | Reasonably air-stable; exposure to the atmosphere for one month resulted in a slight melting point depression.[3] Considered more stable than solutions.[5] |
| Solution | THF | Room Temperature | Solutions are known to decompose over time.[1] Best to use fresh or recently purchased solutions. |
| Solution | THF | Refrigerator (~4°C) | Prone to precipitation of 9-BBN dimer, which can be difficult to redissolve, affecting concentration.[4][5] |
Experimental Protocols
Protocol for Determining Active Hydride Content of 9-BBN Solution
This method is adapted from the general procedure for determining the hydride concentration of borane solutions and provides a way to assess the quality of your 9-BBN solution. The principle involves the hydrolysis of the B-H bond, which liberates a stoichiometric amount of hydrogen gas.
Materials:
-
Gas buret setup
-
Hydrolysis flask with a septum inlet
-
Magnetic stirrer and stir bar
-
Syringe and needle
-
9-BBN solution to be analyzed
-
Glycerol/water solution (1:1 v/v)
-
Anhydrous solvent (e.g., THF) for dilution if needed
Procedure:
-
Apparatus Setup: Assemble the gas buret as illustrated in the diagram below. Fill the buret and leveling bulb with water.
-
Prepare Hydrolysis Flask: Charge the hydrolysis flask with a 1:1 mixture of glycerol and water. This mixture ensures a controlled hydrolysis reaction.
-
Equilibrate the System: With the stopcock open to the atmosphere, adjust the leveling bulb so that the water level in the buret is at the zero mark. Then, close the system to the atmosphere.
-
Introduce 9-BBN Sample: Using a calibrated syringe, carefully and slowly inject a known volume of the 9-BBN solution into the stirred glycerol/water mixture. The hydrolysis of the B-H bond is rapid and will produce hydrogen gas.
-
Measure Hydrogen Volume: The generated hydrogen gas will displace the water in the buret. Allow the system to return to room temperature, then equalize the pressure by matching the water levels in the buret and the leveling bulb. Record the volume of hydrogen gas produced.
-
Calculation: The molarity of the 9-BBN solution can be calculated using the ideal gas law and the stoichiometry of the hydrolysis reaction (one mole of 9-BBN produces one mole of H₂).
-
Moles of H₂ = (Pressure × Volume) / (Gas Constant × Temperature)
-
Molarity of 9-BBN = Moles of H₂ / Volume of 9-BBN solution added
-
Visualizations
References
Technical Support Center: Purification of Products from 9-BBN Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from 9-borabicyclo[3.3.1]nonane (9-BBN) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a 9-BBN reaction after the hydroboration-oxidation sequence?
A1: Common impurities include unreacted starting alkene, excess 9-BBN, and byproducts from the oxidation workup. The 9-BBN itself can exist as a dimer and may form a 9-methoxy derivative as a common byproduct in certain reactions.[1] Additionally, incomplete hydrolysis of the intermediate borate esters can lead to their presence in the crude product.[2]
Q2: My 9-BBN solution is cloudy and I observed gas evolution upon dissolving the solid. Is it still usable?
A2: Cloudiness and gas evolution upon dissolving solid 9-BBN in a solvent like THF can be an indication of decomposition.[3] 9-BBN is sensitive to moisture and air, and its solutions are known to decompose over time.[2][4] It is recommended to use fresh solutions or test the quality of the 9-BBN on a simple, reliable substrate before proceeding with a valuable experiment.[4]
Q3: Can I purify my alcohol product directly after the oxidative workup?
A3: Yes, in many cases, the alcohol product can be purified directly after the oxidative workup using standard techniques like column chromatography on silica gel.[4] However, the success of direct purification depends on the nature of the product and the impurities present.
Q4: I am working with an amino alkene. Are there special considerations for the hydroboration and purification?
A4: While borane reagents can react with amines, hydroboration of amino alkenes without protection has been successfully reported.[4] However, purification can be challenging. If you are unable to isolate the product, consider protecting the amine group before the hydroboration step.[4]
Q5: How can I remove the boron-containing byproducts from my reaction mixture?
A5: Boron-containing byproducts can often be removed by performing an aqueous workup. The borate esters formed during the reaction are hydrolyzed to the desired alcohol and boric acid or its salts under basic conditions.[2][5] Extraction with an organic solvent will then separate the desired organic product from the water-soluble boron species. For more stubborn boron impurities, specific purification techniques may be required.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Symptoms:
-
TLC or NMR analysis of the crude product shows mainly unreacted starting material.
-
The desired product is not isolated after purification.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Degraded 9-BBN Reagent | Solutions of 9-BBN can decompose over time.[4] Use a freshly opened bottle of 9-BBN solid or a recently purchased solution. If you suspect degradation, test the reagent on a simple alkene like 1-octene. |
| Incomplete Hydroboration | Ensure the reaction is stirred for a sufficient amount of time at the appropriate temperature. For sterically hindered alkenes, longer reaction times or elevated temperatures may be necessary. |
| Inefficient Oxidative Workup | The hydrolysis of the intermediate borate ester can be slow, especially for hindered products.[2] Ensure adequate amounts of base (e.g., NaOH) and hydrogen peroxide are used, and consider extending the reaction time for the workup, even overnight.[2] |
| Product Isolation Issues | The desired product may be lost during the workup or purification. Ensure proper phase separation during extractions. If the product is volatile, be cautious during solvent removal. |
Issue 2: Difficulty in Purifying the Product via Column Chromatography
Symptoms:
-
The product streaks on the TLC plate.
-
The product does not elute from the silica gel column or elutes with all impurities.[6]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Product Adsorption to Silica Gel | Boronic esters and some alcohols can strongly adsorb to silica gel, leading to poor separation.[6] Consider using a less polar solvent system or deactivating the silica gel with a small amount of triethylamine in the eluent. |
| Decomposition on Silica Gel | Some boronic esters are unstable on silica gel.[6] Using boric acid-impregnated silica gel can suppress the Lewis basicity of the silica and reduce over-adsorption.[8] Alternatively, neutral alumina can be used as the stationary phase.[7][9] |
| Formation of Insoluble Materials | If insoluble material is present after the workup, it may indicate incomplete hydrolysis or other side reactions. Ensure the mixture is heated until a clear two-phase solution results during the workup.[5] |
Experimental Protocols
Protocol 1: General Hydroboration-Oxidation and Workup
-
Hydroboration: To a solution of the alkene (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of 9-BBN (0.5 M in THF, 1.1-1.5 equiv) at 0 °C.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by TLC.
-
Oxidation: Cool the reaction mixture back to 0 °C. Slowly add 3 M aqueous NaOH solution, followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂).[5] Caution: The addition of H₂O₂ can be exothermic.
-
Stir the mixture at room temperature for 1-3 hours. For hindered substrates, this step may require longer reaction times.[2]
-
Workup: Add saturated aqueous NaCl solution (brine) to the reaction mixture.[5] Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of Boronic Esters using Boric Acid-Impregnated Silica Gel
This method is useful for purifying boronic esters that are prone to decomposition or strong adsorption on standard silica gel.[8]
-
Preparation of Boric Acid-Impregnated Silica Gel: Prepare a slurry of silica gel in a solution of boric acid in a suitable solvent (e.g., methanol). Remove the solvent under reduced pressure to obtain the treated silica gel.
-
Column Chromatography: Pack a column with the boric acid-impregnated silica gel.
-
Load the crude boronic ester onto the column and elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions and analyze by TLC to isolate the pure boronic ester.
Visual Guides
Experimental Workflow for Hydroboration-Oxidation and Purification
Caption: General workflow from starting materials to pure product.
Troubleshooting Logic for Low Product Yield
Caption: A logical approach to diagnosing low product yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. reddit.com [reddit.com]
- 7. ajuronline.org [ajuronline.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 9-BBN Reaction Workup
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the workup of 9-BBN (9-borabicyclo[3.3.1]nonane) reactions, with a specific focus on dealing with emulsions.
Frequently Asked Questions (FAQs)
Q1: What is the standard workup procedure for a 9-BBN hydroboration-oxidation reaction?
A1: The standard workup for a hydroboration-oxidation reaction using 9-BBN involves two main stages after the initial hydroboration is complete. First, the organoborane intermediate is oxidized, typically under basic conditions. This is followed by an aqueous workup to extract the desired alcohol product.
A typical procedure involves:
-
Cooling the reaction mixture in an ice bath.
-
Slowly adding a basic solution, most commonly aqueous sodium hydroxide (NaOH).[1][2]
-
Carefully adding 30% hydrogen peroxide (H₂O₂) dropwise, ensuring the temperature does not rise excessively as the oxidation is exothermic.[1]
-
After the addition is complete, the mixture is stirred to ensure the oxidation goes to completion.[1]
-
The product is then extracted with an organic solvent (e.g., diethyl ether), and the organic layers are combined.[1][3]
-
The combined organic extracts are often washed with a saturated brine solution to aid in the removal of water and to help break any emulsions that may have formed.[1]
-
Finally, the organic layer is dried over an anhydrous drying agent (like magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure.[1][3]
Q2: Why do emulsions form during the workup of my 9-BBN reaction?
A2: Emulsions are stable mixtures of two immiscible liquids, such as an organic solvent and water, and often form during the aqueous workup of organic reactions.[4] In the context of a 9-BBN reaction workup, several factors can contribute to their formation:
-
Presence of Boron Byproducts: The borate esters formed during the oxidation step can act as surfactants, stabilizing the interface between the organic and aqueous layers.[5]
-
Basic Conditions: The use of aqueous base (like NaOH) can lead to the formation of fine precipitates or viscous oils that promote emulsification.[6]
-
Vigorous Shaking: Overly aggressive shaking of the separatory funnel can create very fine droplets that are slow to coalesce.
-
Suspended Solids: Fine, insoluble particulates in the reaction mixture can stabilize emulsions.[6]
Troubleshooting Guide: Emulsion Formation
Problem: An emulsion has formed in my separatory funnel during the aqueous workup, and the layers will not separate.
Below are several techniques to address this issue, ranging from simple to more involved methods.
Troubleshooting Workflow
Caption: Troubleshooting workflow for breaking emulsions in a 9-BBN reaction workup.
Comparison of Emulsion Breaking Techniques
| Technique | Principle | Ease of Use | Potential Issues |
| Patience | Allows droplets to coalesce over time. | Very Easy | Time-consuming; may not be effective for stable emulsions. |
| Addition of Brine or Solid Salt | Increases the ionic strength of the aqueous phase, reducing the solubility of the organic component ("salting out").[4][6] | Easy | May not be sufficient for highly stable emulsions. |
| Gentle Swirling/Stirring | Gently encourages droplets to merge without introducing more energy to maintain the emulsion. | Easy | Can be slow and may not work for stubborn emulsions. |
| Filtration through Celite | Removes fine solid particles that may be stabilizing the emulsion.[6][7] | Moderate | Potential for some loss of product adsorbed onto the Celite. |
| Addition of a Different Solvent | Alters the properties of the organic phase which can disrupt the emulsion. | Moderate | Requires subsequent removal of the added solvent. |
| Gentle Heating | Reduces the viscosity of the mixture, which can facilitate phase separation.[4] | Moderate | Risk of degrading temperature-sensitive compounds. |
| Centrifugation | Applies a strong mechanical force to separate the phases based on density.[4] | Difficult (for large scale) | Requires appropriate equipment; may not be practical for large volumes. |
Experimental Protocols
Protocol 1: Breaking an Emulsion with Saturated Brine
This is often the first and most effective method to try.
Methodology:
-
Allow the separatory funnel containing the emulsion to stand undisturbed for 10-15 minutes.
-
If the emulsion persists, prepare a saturated solution of sodium chloride (NaCl) in water (brine).
-
Add a small volume of the saturated brine solution (e.g., 10-20% of the total volume in the funnel) to the separatory funnel.
-
Stopper the funnel and gently rock or swirl it. Avoid vigorous shaking, which can worsen the emulsion.
-
Allow the funnel to stand and observe if the layers begin to separate.
-
If separation occurs, drain the aqueous layer and proceed with the workup. If the emulsion remains, you can try adding a small amount of solid NaCl directly and swirling.[6]
Protocol 2: Breaking an Emulsion by Filtration through Celite
This method is particularly useful if you suspect that fine solid particles are stabilizing the emulsion.[6]
Methodology:
-
Prepare a filtration setup using a Büchner or Hirsch funnel and a filter flask.
-
Place a piece of filter paper in the funnel and add a 1-2 cm thick pad of Celite on top.
-
Wet the Celite pad with the organic solvent used for the extraction to ensure it is tightly packed.
-
Carefully pour the entire emulsified mixture from the separatory funnel onto the Celite pad.
-
Apply gentle vacuum to draw the liquid through the pad.
-
Transfer the filtrate back to a clean separatory funnel. The layers should now be distinct and easily separable.
-
Rinse the Celite pad with a small amount of fresh organic solvent to recover any adsorbed product.
Protocol 3: Proactive Steps to Prevent Emulsion Formation
Preventing an emulsion is often easier than breaking one.
Methodology:
-
Avoid Vigorous Shaking: When performing extractions, gently invert the separatory funnel several times rather than shaking it vigorously.
-
Solvent Choice: If emulsions are a recurring problem, consider using a less polar extraction solvent if compatible with your product.
-
Pre-Workup Filtration: If the reaction mixture contains solids before the aqueous workup, consider filtering them out first.
-
Temperature Control: Ensure the exothermic oxidation step is well-controlled, as excessive heat can sometimes contribute to emulsion formation.
-
Alternative Oxidizing Agent: In some cases, using sodium perborate instead of hydrogen peroxide can lead to a cleaner workup with fewer emulsion problems.[3][8]
References
- 1. benchchem.com [benchchem.com]
- 2. The bulky borane 9-BBN was developed to enhance the selectivity o... | Study Prep in Pearson+ [pearson.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Workup [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. ekwan.github.io [ekwan.github.io]
9-BBN Technical Support Center: Solvent Effects on Reactivity and Selectivity
Welcome to the technical support center for 9-Borabicyclo[3.3.1]nonane (9-BBN). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental outcomes by understanding the critical role of the solvent in 9-BBN hydroboration reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in 9-BBN hydroboration reactions?
A1: The solvent plays a crucial role in 9-BBN hydroboration reactions by influencing both the reactivity and selectivity of the reagent. Key functions of the solvent include:
-
Solubilizing 9-BBN: 9-BBN exists as a solid dimer and requires a suitable solvent for the reaction to proceed in the solution phase.
-
Modulating Reactivity: Coordinating solvents, such as tetrahydrofuran (THF), can significantly increase the reaction rate by breaking up the 9-BBN dimer and forming a more reactive monomer-solvent complex.[1]
-
Influencing Selectivity: While 9-BBN is inherently a highly selective reagent due to its steric bulk, the choice of solvent can subtly influence regio- and diastereoselectivity.
Q2: Which solvents are commonly used for 9-BBN reactions, and how do they compare?
A2: Tetrahydrofuran (THF) is the most common solvent for 9-BBN hydroborations.[2] However, other solvents can be used depending on the specific requirements of the reaction.
-
Coordinating Solvents (Ethers): THF, diethyl ether (Et₂O), and 1,2-dimethoxyethane (DME) are effective at solvating 9-BBN and accelerating the reaction rate. THF, in particular, has been shown to have a catalytic effect on the dissociation of the 9-BBN dimer.[1]
-
Non-Coordinating Solvents: Solvents like toluene, hexane, and dichloromethane (DCM) can also be used. In these solvents, 9-BBN exists predominantly as the dimer, and the reaction kinetics may be different.[1] Reactions in non-coordinating solvents are generally slower.
Q3: How does the solvent affect the reactivity (rate) of 9-BBN hydroboration?
A3: Coordinating solvents significantly enhance the rate of hydroboration. The reaction of 9-BBN with alkenes often follows first-order kinetics in coordinating solvents like THF, where the rate-determining step is the dissociation of the 9-BBN dimer. In contrast, in non-coordinating solvents such as carbon tetrachloride, the reaction can exhibit three-halves order kinetics, with the reaction of the alkene with the 9-BBN monomer becoming the rate-determining step for less reactive alkenes.[3] Kinetic studies have shown that the first-order rate constant for the hydroboration of reactive alkenes in THF is approximately 10 times faster than in carbon tetrachloride.[1]
Q4: Does the solvent significantly impact the selectivity of 9-BBN?
A4: 9-BBN is renowned for its exceptional regioselectivity, primarily driven by its steric bulk, leading to the anti-Markovnikov product.[2][4][5] This high selectivity is generally maintained across a range of solvents. For instance, the hydroboration of terminal alkenes like 1-hexene with 9-BBN yields the primary alcohol with >99% regioselectivity.[6] Similarly, with styrene, 9-BBN provides the anti-Markovnikov product with 98.5% selectivity.[6] While the solvent can have subtle stereoelectronic effects, the inherent steric properties of 9-BBN are the dominant factor in determining selectivity.[7][8]
Troubleshooting Guides
Issue 1: Low or No Reactivity
| Possible Cause | Troubleshooting Steps |
| Poor Solubility of 9-BBN | Ensure the chosen solvent can dissolve 9-BBN at the reaction temperature. Consult the solubility data below. If using a non-coordinating solvent where solubility is low, consider gentle heating if the substrate is stable. |
| Use of Non-Coordinating Solvent | Reactions in non-coordinating solvents (e.g., hexane, toluene) are significantly slower. If the reaction is sluggish, consider switching to a coordinating solvent like THF to accelerate the rate. |
| Decomposition of 9-BBN | 9-BBN is sensitive to moisture and air. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Sterically Hindered Substrate | Hydroboration of highly substituted or sterically hindered alkenes can be slow.[9] In such cases, prolonged reaction times or elevated temperatures may be necessary. The choice of a coordinating solvent like THF is highly recommended to maximize reactivity. |
Issue 2: Poor Selectivity
| Possible Cause | Troubleshooting Steps |
| Reaction Temperature Too High | While heating can increase the reaction rate, it may decrease selectivity. If you are observing a loss of regio- or diastereoselectivity, try running the reaction at a lower temperature for a longer period. |
| Incorrect Borane Reagent | Ensure that the observed lack of selectivity is not due to the use of a less sterically demanding borane reagent. Confirm the identity and purity of your 9-BBN. |
Issue 3: Formation of Byproducts
| Possible Cause | Troubleshooting Steps |
| Presence of Water or Oxygen | The reaction of 9-BBN with water will quench the reagent and form byproducts. Rigorously exclude moisture and air from your reaction system. |
| Incomplete Oxidation | If you are performing a hydroboration-oxidation sequence, ensure the oxidation step goes to completion. Incomplete oxidation can leave organoborane intermediates that complicate purification. |
Data Presentation
Table 1: Molar Solubility of 9-BBN Dimer in Various Solvents
| Solvent | Molar Solubility at 0 °C (mol/L) | Molar Solubility at 25 °C (mol/L) |
| 1,2-Dimethoxyethane | 0.01 | 0.07 |
| Diglyme | <0.01 | 0.04 |
| 1,4-Dioxane | 0.03 | 0.07 |
| 1,3-Dioxolane | <0.01 | 0.04 |
| Diethyl ether | 0.09 | 0.18 |
| Tetrahydrofuran (THF) | 0.12 | 0.29 |
| Dichloromethane | 0.11 | 0.28 |
| Chloroform | 0.21 | 0.50 |
| Carbon Tetrachloride | 0.15 | 0.36 |
| Pentane | 0.13 | 0.23 |
| Hexane | 0.11 | 0.25 |
| Cyclohexane | 0.03 | 0.08 |
| Benzene | 0.19 | 0.36 |
| Toluene | 0.11 | 0.28 |
Table 2: Relative Reactivity of 9-BBN in Coordinating vs. Non-Coordinating Solvents
| Solvent Type | Example Solvent | Relative Rate | Kinetic Order (for reactive alkenes) |
| Coordinating | Tetrahydrofuran (THF) | ~10x faster | First-order |
| Non-Coordinating | Carbon Tetrachloride | 1x | Three-halves-order (for less reactive alkenes) |
Table 3: Regioselectivity of 9-BBN Hydroboration with Terminal Alkenes
| Alkene | Solvent | % Anti-Markovnikov Product |
| 1-Hexene | THF | >99% |
| Styrene | THF | 98.5% |
Experimental Protocols
Protocol 1: General Procedure for Hydroboration of an Alkene with 9-BBN in THF
-
Preparation: Under an inert atmosphere (argon or nitrogen), add solid 9-BBN dimer (0.55 eq.) to a dry, flamed-out flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous THF to the flask to achieve the desired concentration (typically 0.5 M). Stir the mixture at room temperature until the 9-BBN dimer is fully dissolved.
-
Reaction: Cool the 9-BBN solution to 0 °C using an ice bath. Slowly add the alkene (1.0 eq.) to the stirred solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by TLC or GC to confirm the consumption of the starting material.
-
Work-up (for subsequent oxidation): Cool the reaction mixture back to 0 °C. Slowly add ethanol, followed by aqueous sodium hydroxide (e.g., 3M). Carefully add 30% hydrogen peroxide dropwise, ensuring the temperature does not exceed 50 °C. Stir vigorously for several hours at room temperature.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash chromatography.[10]
Visualizations
Caption: Experimental workflow for a typical hydroboration-oxidation reaction using 9-BBN.
Caption: Influence of coordinating vs. non-coordinating solvents on 9-BBN reactivity.
References
- 1. scispace.com [scispace.com]
- 2. orgoly.com [orgoly.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. Brown Hydroboration [organic-chemistry.org]
- 5. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. physicsforums.com [physicsforums.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 9-BBN Reaction Quenching
This guide provides researchers, scientists, and drug development professionals with essential information for safely and effectively quenching 9-Borabicyclo[3.3.1]nonane (9-BBN) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the standard and safest method for quenching a 9-BBN hydroboration reaction?
The most common and generally safest method for quenching a 9-BBN hydroboration reaction is through an oxidative workup. This procedure typically involves the slow, controlled addition of an oxidizing agent and a base to the reaction mixture, often at a reduced temperature to manage any exothermic processes.[1][2][3][4]
Q2: What are the recommended reagents for an oxidative quench?
The standard reagents for an oxidative quench are hydrogen peroxide (H₂O₂) and an aqueous solution of a base, such as sodium hydroxide (NaOH).[2][3][4][5] An alternative, milder oxidizing agent that can be used is sodium perborate (NaBO₃·4H₂O).[1][3][6]
Q3: Are there safety concerns I should be aware of during the quenching process?
Yes, there are several safety considerations. The quenching of 9-BBN and its derivatives can be exothermic and may lead to gas evolution.[1] It is crucial to add the quenching reagents slowly and to cool the reaction mixture, typically in an ice bath, to maintain control over the reaction temperature.[1][7] 9-BBN itself is air and moisture-sensitive and can be flammable, so it should always be handled under an inert atmosphere.[4][8][9][10][11][12]
Q4: How can I safely clean glassware, such as syringes, that contains residual 9-BBN?
For small amounts of residual 9-BBN, such as in a syringe, a simple quenching procedure can be followed. Rinsing the syringe with an acidified alcohol or 1M HCl is an effective method.[7] Alternatively, rinsing with methanol (MeOH) in a beaker has also been reported as a viable option.[7] For any residual borane dimethylsulfide complex, a careful dropwise addition of water can be used for quenching, though this may cause gas evolution.[1] Dichloromethane can be used as a non-flammable rinsing solvent.[1]
Troubleshooting Guide
Q1: My reaction seems to be incomplete after the allotted time. What could be the issue?
An incomplete reaction could be due to the quality of the 9-BBN reagent. Solutions of 9-BBN can decompose over time, and the solid dimer is generally more stable.[3][13] It is also possible that the substrate is reacting slower than anticipated. You can monitor the reaction's progress using techniques like TLC to ensure the starting material is consumed before proceeding with the quench.[1][3]
Q2: The workup of my reaction is messy, and I'm having trouble isolating my product. Any suggestions?
A messy workup can sometimes be attributed to the presence of byproducts. For instance, if borane dimethyl sulfide was used in the preparation of the 9-BBN, its incomplete removal can lead to a problematic crystallization or a lower yield.[1][14][15] Ensuring the complete removal of such volatile impurities before quenching is crucial. Additionally, using sodium perborate for the oxidative workup has been suggested to sometimes provide a cleaner reaction.[3]
Q3: I've observed precipitation in my 9-BBN solution stored in the refrigerator. Is it still usable?
Storing 9-BBN solutions in a refrigerator can cause the reagent to precipitate out of the solution. It has been noted that getting it back into solution can be difficult.[13] For consistent results, it is often recommended to use a fresh solution or to prepare a solution from the more stable 9-BBN dimer.[13]
Q4: The quenching of my large-scale reaction is highly exothermic. How can I better control it?
For larger-scale reactions, careful control of the addition rate of the quenching reagents is paramount. Using an addition funnel for the slow, dropwise addition of the oxidizing agent and maintaining a low temperature with an efficient cooling bath (e.g., an ice-salt bath) are essential. It is also prudent to have a means of rapid cooling available in case of an unexpected temperature spike.
Quantitative Data for Oxidative Quenching
The following table summarizes typical quantitative parameters for the oxidative quenching of a 9-BBN reaction. Note that the optimal conditions may vary depending on the specific substrate and reaction scale.
| Parameter | Reagent/Condition | Typical Amount/Value | Notes |
| Oxidizing Agent | 30% Hydrogen Peroxide (H₂O₂) | ~1.5 - 3 equivalents per mole of 9-BBN | Added slowly and carefully to control the exotherm. |
| Base | 3M Sodium Hydroxide (NaOH) | Sufficient to maintain basic conditions (pH > 8) | Often added concurrently with or prior to H₂O₂. |
| Alternative Oxidant | Sodium Perborate Tetrahydrate | ~3 equivalents per mole of 9-BBN | A milder and often more convenient alternative to H₂O₂/NaOH.[6] |
| Temperature | Reaction Temperature | 0 °C to room temperature | Cooling in an ice bath is highly recommended during the addition of quenching agents.[1][7] |
| Reaction Time | Quenching Time | Several hours to overnight | Stirring overnight is common to ensure complete oxidation.[1] |
Experimental Protocol: Standard Oxidative Quench of a 9-BBN Reaction
This protocol outlines a standard procedure for the oxidative workup of a hydroboration reaction performed with 9-BBN.
-
Preparation:
-
Ensure the reaction has proceeded to completion by a suitable analytical method (e.g., TLC, GC, NMR).
-
Prepare an ice-water bath to cool the reaction vessel.
-
-
Cooling:
-
Cool the reaction mixture to 0 °C using the ice-water bath.
-
-
Addition of Base:
-
Slowly and carefully add an aqueous solution of sodium hydroxide (e.g., 3M NaOH) to the cooled reaction mixture with vigorous stirring.
-
-
Addition of Oxidizing Agent:
-
While maintaining the temperature at 0 °C, slowly add 30% hydrogen peroxide dropwise via an addition funnel.
-
Caution: This addition is exothermic. Monitor the internal temperature of the reaction and adjust the addition rate to keep it under control.
-
-
Reaction:
-
After the addition is complete, the reaction mixture can be allowed to warm to room temperature and stirred for several hours or overnight to ensure the complete oxidation of the organoborane intermediate.[1]
-
-
Workup:
-
Once the oxidation is complete, proceed with a standard aqueous workup. This typically involves diluting the reaction mixture with water and extracting the product with a suitable organic solvent (e.g., diethyl ether).[1][3]
-
The organic layers are then combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[3]
-
-
Purification:
-
The crude product can then be purified by an appropriate method, such as column chromatography.[3]
-
Workflow for Safely Quenching a 9-BBN Reaction
Caption: A flowchart of the 9-BBN reaction quenching process.
References
- 1. ekwan.github.io [ekwan.github.io]
- 2. community.wvu.edu [community.wvu.edu]
- 3. reddit.com [reddit.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Brown Hydroboration [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. orgsyn.org [orgsyn.org]
Technical Support Center: Strategies for Boron Impurity Removal in Research and Drug Development
This guide provides researchers, scientists, and drug development professionals with practical solutions for removing persistent boron-containing impurities from final products. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your purification efforts.
Troubleshooting Common Boron Removal Challenges
This section addresses specific issues that may arise during the purification process and offers potential solutions.
Issue 1: Residual Boron-Containing Impurities Detected After Standard Aqueous Workup
-
Possible Cause: Boron species, such as boric acid or boronic acids, are often highly polar and may not be entirely removed by simple aqueous extraction.
-
Solutions:
-
Azeotropic Distillation with Methanol: Boric acid and its esters can be effectively removed by converting them into volatile trimethyl borate ((MeO)₃B).
-
Basic Aqueous Wash: For acidic boron impurities like boronic acids, a wash with a basic solution (e.g., NaOH) can deprotonate the impurity, increasing its solubility in the aqueous phase for easier removal.[1]
-
Specialized Scavengers: Employ silica-based or polymer-based scavengers with diol or amine functionalities that selectively bind to boronic acids.
-
Issue 2: Product Co-elutes with Boron Impurities During Silica Gel Chromatography
-
Possible Cause: The polarity of the desired product and the boron impurity may be too similar for effective separation using standard solvent systems.
-
Solutions:
-
Modify the Eluent System: Adjusting the solvent polarity, sometimes by adding a small amount of a modifier like acetic acid or triethylamine, can improve separation.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as neutral alumina or reverse-phase (C18) silica.
-
Pre-Column Treatment: Remove the bulk of the boron impurity using one of the methods described above (e.g., azeotropic distillation or a basic wash) before attempting chromatographic purification.
-
Issue 3: Boronate Esters (e.g., Pinacol Esters) are Stable and Difficult to Remove
-
Possible Cause: Boronate esters, particularly those derived from diols like pinacol, can be very stable and resistant to simple hydrolysis.
-
Solutions:
-
Transesterification: Treatment with a different diol, such as diethanolamine, can form a more labile boronate ester that can be subsequently hydrolyzed.
-
Oxidative Cleavage: In some cases, oxidative conditions can be used to cleave the C-B bond, converting the boronic acid or ester into an alcohol.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for removing simple boron impurities like boric acid?
A1: The most frequently cited and simplest method is repeated co-evaporation with methanol. This process, known as azeotropic distillation, converts non-volatile boric acid into volatile trimethyl borate, which is easily removed under reduced pressure.
Q2: How can I remove boronic acid impurities from my organic product?
A2: Several methods are effective for removing boronic acids:
-
Basic Wash: A wash with an aqueous base like 1-2 M NaOH will deprotonate the acidic boronic acid, making it more soluble in the aqueous phase.
-
Chromatography: Silica gel or alumina chromatography can be effective, though optimization of the solvent system may be necessary.
-
Scavenger Resins: Specialized resins with diol or amino functionalities can selectively bind to and remove boronic acids.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[2][3][4][5]
Q3: Are there instrumental techniques to detect and quantify residual boron impurities?
A3: Yes, several analytical techniques can be used to assess purity:
-
¹¹B NMR Spectroscopy: This is a direct and quantitative method for detecting boron-containing species.[6][7][8][9][10] It is highly specific to boron and can provide information about the chemical environment of the boron atom.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile boron compounds or those that can be derivatized to become volatile, GC-MS offers high sensitivity and specificity.[11][12]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a very sensitive technique for quantifying the total boron content in a sample but does not provide information about the specific boron species present.[11]
Q4: Can recrystallization be used to remove boron impurities?
A4: Yes, recrystallization is a powerful technique for purifying solid compounds.[2][3][4][5] If your desired product has significantly different solubility properties from the boron-containing impurities in a particular solvent, this method can yield highly pure material.
Quantitative Data on Boron Removal Methods
The efficiency of boron removal can vary significantly depending on the specific impurities, the desired product, and the experimental conditions. The table below summarizes typical removal efficiencies for common techniques.
| Method | Boron Impurity Type | Typical Removal Efficiency | Notes |
| Azeotropic Distillation | Boric Acid, Borate Esters | >95% | Efficiency depends on the number of co-evaporation cycles. |
| Basic Aqueous Wash | Boronic Acids | 80-99% | Dependent on the pKa of the boronic acid and the strength of the base. |
| Silica-Based Scavengers | Boronic Acids | >98% | Highly selective and efficient, but can be more costly. |
| Recrystallization | Various | >99% | Highly dependent on the solubility differences between the product and impurities. |
| Adsorption (Resin) | Boric Acid, Borates | Up to 99.6% | More common in water treatment but can be adapted. Efficiency varies widely with resin type.[13] |
| Acid Leaching | Elemental Boron, Borides | 80-95% | Typically used for removing boron from solid materials like silicon.[14][15] |
Detailed Experimental Protocols
Protocol 1: Azeotropic Removal of Boric Acid with Methanol
-
Concentration: Concentrate the crude reaction mixture under reduced pressure to remove the bulk of the reaction solvent.
-
Methanol Addition: Add a sufficient volume of methanol to dissolve the residue completely.
-
Co-evaporation: Concentrate the methanol solution under reduced pressure. This step forms and removes the volatile trimethyl borate azeotrope.
-
Repeat: Repeat steps 2 and 3 at least three times to ensure complete removal of the boron impurity.
-
Final Drying: After the final co-evaporation, dry the product under high vacuum to remove any residual methanol.
Protocol 2: Basic Aqueous Wash for Boronic Acid Removal
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash with a 1-2 M aqueous solution of NaOH.[1] The volume of the basic wash should be approximately one-third to one-half the volume of the organic phase.[1]
-
Separation: Thoroughly mix the two phases and allow them to separate. Drain the aqueous layer.
-
Repeat Wash (Optional): For stubborn impurities, repeat the basic wash.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water and base.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[1]
Protocol 3: Purification using a Silica-Based Boron Scavenger
-
Scavenger Selection: Choose a scavenger with appropriate functionality for your boron impurity (e.g., a diol-functionalized silica for boronic acids).
-
Dissolution: Dissolve the crude product in a suitable solvent.
-
Scavenger Addition: Add the silica-based scavenger to the solution. A typical starting point is to use 4-8 molar equivalents of the scavenger relative to the estimated amount of the boron impurity.
-
Stirring: Stir the mixture at room temperature. The required time can vary, but 1-4 hours is a common starting point.
-
Filtration: Filter the mixture to remove the scavenger, which now has the boron impurity bound to it.
-
Rinsing: Rinse the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the rinse, and concentrate under reduced pressure to obtain the purified product.
Visualizing the Workflow
The following diagrams illustrate the logical steps for the described purification protocols.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. researchgate.net [researchgate.net]
- 7. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Boron NMR Spectroscopy - Magritek [magritek.com]
- 9. Boron NMR [chem.ch.huji.ac.il]
- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "REMOVAL TECHNIQUES OF BORON" by Abdolmajid Fadaei [scholarhub.ui.ac.id]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Hydroboration Reagents: 9-BBN and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The hydroboration-oxidation of alkenes and alkynes is a fundamental transformation in organic synthesis, enabling the anti-Markovnikov addition of water across a double or triple bond with syn-stereochemistry.[1] The choice of hydroborating agent is critical in controlling the regioselectivity and stereoselectivity of this reaction. This guide provides an objective comparison of 9-borabicyclo[3.3.1]nonane (9-BBN) with other common hydroboration reagents: borane-tetrahydrofuran (BH3•THF), disiamylborane (Sia₂BH), and dicyclohexylborane (Chx₂BH).
Performance Comparison
The primary distinction among these reagents lies in their steric bulk, which directly influences their regioselectivity. As the steric hindrance of the borane reagent increases, so does its preference for adding to the less sterically hindered carbon atom of the alkene, leading to a higher yield of the anti-Markovnikov product.[2]
Regioselectivity Data
The following tables summarize the regioselectivity of the hydroboration of various alkenes with different reagents. The data represents the percentage of the boron atom adding to the indicated carbon, which upon oxidation, yields the corresponding alcohol.
Table 1: Hydroboration of 1-Hexene
| Hydroborating Reagent | % Boron Addition to C-1 (Anti-Markovnikov) | % Boron Addition to C-2 (Markovnikov) |
| BH₃•THF | 94% | 6% |
| Dicyclohexylborane | >99% | <1% |
| Disiamylborane | 99% | 1% |
| 9-BBN | >99.9% | <0.1% |
Table 2: Hydroboration of Styrene
| Hydroborating Reagent | % Boron Addition to C-2 (Anti-Markovnikov) | % Boron Addition to C-1 (Markovnikov) |
| BH₃•THF | 81% | 19% |
| Dicyclohexylborane | 99% | 1% |
| Disiamylborane | 98% | 2% |
| 9-BBN | 98.5% | 1.5% |
Table 3: Hydroboration of cis-4-Methyl-2-pentene
| Hydroborating Reagent | % Boron Addition to C-2 | % Boron Addition to C-3 |
| BH₃•THF | 57% | 43% |
| Dicyclohexylborane | 97% | 3% |
| Disiamylborane | 97% | 3% |
| 9-BBN | 99.8% | 0.2% |
Data compiled from multiple sources.[3][4][5]
As the data clearly indicates, 9-BBN consistently exhibits the highest regioselectivity among the compared reagents, making it the reagent of choice when exquisite control of regiochemistry is paramount.
Experimental Protocols
Detailed methodologies for the hydroboration-oxidation of a representative alkene, 1-octene, are provided below for each reagent.
Protocol 1: Hydroboration-Oxidation of 1-Octene using Borane-Tetrahydrofuran (BH₃•THF)[6]
Materials:
-
1-Octene
-
1.0 M BH₃•THF solution
-
Acetone
-
Water
-
3 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Saturated aqueous Sodium Chloride (brine)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry 5-mL conical vial containing a magnetic spin vane, add 150 mg (0.210 mL) of 1-octene.
-
Seal the vial with a screw cap and septum and place it in an aluminum block on a stirrer.
-
Slowly inject 0.8 mL of 1.0 M BH₃•THF solution into the vial over approximately 1 minute.
-
Allow the solution to stir for an additional 5 minutes.
-
To quench any excess BH₃, add 15 drops of acetone and stir for 2 minutes.
-
For the oxidation, add 4 drops of water, followed by 0.3 mL of 3 M NaOH and 0.3 mL of 30% H₂O₂. Caution: 30% H₂O₂ is a strong oxidizer.
-
Stir the mixture for 1 minute, then heat in a water bath at approximately 60°C for 5 minutes.
-
Add 1 mL of brine to the cooled reaction mixture.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 1-octanol.
Protocol 2: Hydroboration-Oxidation of 1-Octene using 9-Borabicyclo[3.3.1]nonane (9-BBN)
Materials:
-
1-Octene
-
0.5 M 9-BBN solution in THF
-
3 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Saturated aqueous Sodium Chloride (brine)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a dry, nitrogen-flushed flask equipped with a magnetic stir bar, add a solution of 1-octene in THF.
-
Cool the flask to 0°C in an ice bath.
-
Add an equimolar amount of 0.5 M 9-BBN solution in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the mixture to 0°C and slowly add 3 M NaOH, followed by the dropwise addition of 30% H₂O₂.
-
Stir the reaction at room temperature until the oxidation is complete (typically 1-2 hours).
-
Add brine and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 1-octanol.
Protocol 3: Hydroboration-Oxidation of 1-Octene using Disiamylborane (Sia₂BH)
Materials:
-
2-Methyl-2-butene
-
1.0 M BH₃•THF solution
-
1-Octene
-
3 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of Disiamylborane: In a dry, nitrogen-flushed flask, add a solution of 2-methyl-2-butene (2 equivalents) in THF.
-
Cool the flask to 0°C and slowly add 1 equivalent of 1.0 M BH₃•THF solution.
-
Stir the mixture at 0°C for 2 hours to form the disiamylborane reagent.
-
Hydroboration: To the freshly prepared disiamylborane solution at 0°C, add a solution of 1-octene (1 equivalent) in THF dropwise.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 1 hour.
-
Oxidation: Cool the reaction mixture to 0°C and slowly add 3 M NaOH, followed by the dropwise addition of 30% H₂O₂.
-
Stir the mixture at room temperature for 1-2 hours.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 1-octanol.
Protocol 4: Hydroboration-Oxidation of 1-Octene using Dicyclohexylborane (Chx₂BH)[7][8]
Materials:
-
Cyclohexene
-
1.0 M BH₃•THF solution
-
1-Octene
-
3 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of Dicyclohexylborane: To a stirred, ice-cold solution of 1.0 M BH₃•THF (10 ml), add a solution of cyclohexene (1.64 g, 2 ml) in 6 ml of dry THF dropwise.
-
Allow the mixture to stir at 0-5°C for 1.5 hours. A slurry of dicyclohexylborane will form.
-
Hydroboration: To the resulting slurry of dicyclohexylborane, add a solution of 1-octene (1 equivalent based on the starting BH₃) in THF dropwise at 0-5°C.
-
Stir the mixture at 0-5°C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Oxidation: Cool the reaction mixture to 0°C and slowly add 3 M NaOH, followed by the dropwise addition of 30% H₂O₂.
-
Stir the mixture at room temperature for 1-2 hours.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 1-octanol.
Visualizing the Reaction Pathway and Selectivity
The following diagrams illustrate the general mechanism of hydroboration-oxidation and the steric factors influencing regioselectivity.
Caption: General workflow of the two-step hydroboration-oxidation reaction.
References
The Decisive Advantage of 9-BBN in Anti-Markovnikov Hydroboration: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise control of regioselectivity in chemical transformations is paramount. The hydroboration-oxidation of alkenes stands as a cornerstone reaction for the anti-Markovnikov hydration of double bonds. Within the toolkit of hydroborating agents, 9-borabicyclo[3.3.1]nonane (9-BBN) has emerged as a superior reagent for achieving high anti-Markovnikov selectivity. This guide provides a comprehensive comparison of 9-BBN with other common hydroborating agents, supported by experimental data and detailed protocols, to validate its efficacy.
The exceptional regioselectivity of 9-BBN is primarily attributed to its significant steric bulk.[1][2] The rigid bicyclic structure of the 9-BBN dimer effectively directs the boron atom to the less sterically hindered carbon of a double bond, leading to the preferential formation of the anti-Markovnikov product upon oxidation.[1][3] This steric hindrance minimizes the formation of the isomeric Markovnikov alcohol, a common byproduct with less bulky boranes.[4]
Unveiling the Selectivity: A Quantitative Comparison
The superior performance of 9-BBN in directing the hydroboration to the terminal carbon is evident when compared with other widely used reagents such as borane-tetrahydrofuran complex (BH₃•THF), disiamylborane, and thexylborane. The following table summarizes the regioselectivity for the hydroboration of various alkenes, showcasing the percentage of the anti-Markovnikov product obtained.
| Alkene | Hydroborating Agent | Anti-Markovnikov Product (%) | Markovnikov Product (%) |
| 1-Hexene | BH₃•THF | 94 | 6 |
| Disiamylborane | 99 | 1 | |
| Thexylborane | 98 | 2 | |
| 9-BBN | >99.9 | <0.1 | |
| Styrene | BH₃•THF | 80 | 20 |
| Disiamylborane | 98 | 2 | |
| Thexylborane | 95 | 5 | |
| 9-BBN | 98.5 | 1.5 | |
| 2-Methyl-1-butene | BH₃•THF | 99 | 1 |
| Disiamylborane | >99 | <1 | |
| Thexylborane | >99 | <1 | |
| 9-BBN | >99.9 | <0.1 |
The Mechanism of Selectivity: A Visual Representation
The steric influence of the hydroborating agent is the determining factor in the regiochemical outcome of the reaction. The diagram below illustrates how the bulky 9-BBN molecule preferentially adds to the less substituted carbon of a terminal alkene, minimizing steric clashes.
References
A Comparative Analysis of 9-BBN and Catecholborane for Hydroboration Reactions
In the landscape of synthetic organic chemistry, the hydroboration of alkenes and alkynes stands as a cornerstone transformation for the anti-Markovnikov installation of hydroxyl groups and the formation of versatile organoborane intermediates. Among the plethora of hydroborating agents, 9-borabicyclo[3.3.1]nonane (9-BBN) and catecholborane have emerged as two of the most widely utilized reagents, each possessing a distinct reactivity profile and application scope. This guide provides a detailed comparative study of these two boranes, offering experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal reagent for their synthetic endeavors.
At a Glance: Key Differences
| Feature | 9-Borabicyclo[3.3.1]nonane (9-BBN) | Catecholborane |
| Reactivity | High | Moderate, often requires elevated temperatures or catalysis |
| Regioselectivity | Excellent, highly sterically controlled | Good, can be influenced by electronic factors and catalysts |
| Chemoselectivity | High, tolerates a wide range of functional groups | Good, but can be more sensitive to reaction conditions |
| Handling | Crystalline solid, relatively stable in air | Liquid, sensitive to moisture and air |
| Applications | Hydroboration of sterically hindered alkenes, selective reductions | General hydroboration, catalytic hydroboration, synthesis of boronate esters |
Data Presentation: Performance in Hydroboration
The choice between 9-BBN and catecholborane often hinges on the desired level of selectivity and the specific substrate. The following tables summarize the performance of each reagent in the hydroboration of representative alkenes.
Table 1: Hydroboration of 1-Hexene
| Reagent | Product Distribution (1-Hexanol : 2-Hexanol) | Yield (%) | Reference |
| 9-BBN | >99.9 : <0.1 | Not explicitly reported, but generally high | [1] |
| Catecholborane | Not reported | Not reported |
Table 2: Hydroboration of Styrene
| Reagent | Product Distribution (2-Phenylethanol : 1-Phenylethanol) | Yield (%) | Conditions | Reference |
| 9-BBN | 98.5 : 1.5 | 77 | Flow conditions, 40 °C | [2] |
| Catecholborane (Rh-catalyzed) | 39 : 61 | 13 | Rh(I)-NHC complex, 25 °C | [3] |
| Catecholborane (uncatalyzed) | More selective for terminal product than BH3 | Not reported | 100 °C | [4] |
Reaction Mechanisms
The hydroboration of alkenes with both 9-BBN and catecholborane is generally understood to proceed through a concerted, four-membered transition state, leading to a syn-addition of the hydrogen and boron atoms across the double bond.[5][6] The regioselectivity is primarily dictated by steric and electronic factors.
For 9-BBN, its bulky bicyclic structure is the dominant factor, directing the boron atom to the less sterically hindered carbon of the alkene. This steric hindrance is the basis for its exceptional regioselectivity.[7]
In the case of catecholborane, while steric effects play a role, electronic factors can also influence the regioselectivity. The oxygen atoms in the catechol ring make the boron atom more electrophilic, which can lead to different selectivities compared to dialkylboranes, especially in catalyzed reactions.[8]
Caption: General mechanism for the hydroboration of an alkene.
Experimental Protocols
Below are representative experimental protocols for the hydroboration-oxidation of a terminal alkene using 9-BBN and catecholborane.
Hydroboration-Oxidation of 1-Octene with 9-BBN
Materials:
-
1-Octene (1.0 eq)
-
9-BBN (0.5 M solution in THF, 1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
Procedure:
-
To a dry, nitrogen-flushed flask containing a magnetic stir bar, add 1-octene.
-
Add anhydrous THF to dissolve the alkene.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the 9-BBN solution in THF to the stirred alkene solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Cool the reaction mixture back to 0 °C.
-
Carefully add ethanol, followed by the 3 M sodium hydroxide solution.
-
Slowly add the 30% hydrogen peroxide solution, maintaining the temperature below 30 °C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 1-octanol. The product can be further purified by column chromatography.
Hydroboration-Oxidation of 1-Octene with Catecholborane
Materials:
-
1-Octene (1.0 eq)
-
Catecholborane (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
Procedure:
-
To a dry, nitrogen-flushed flask equipped with a reflux condenser and a magnetic stir bar, add catecholborane.
-
Add anhydrous THF to the flask.
-
Add 1-octene to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 70 °C) and maintain for 4-6 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully and slowly add the 3 M sodium hydroxide solution.
-
Slowly add the 30% hydrogen peroxide solution, ensuring the temperature remains below 30 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude 1-octanol can be purified by distillation or column chromatography.
Caption: General experimental workflow for hydroboration-oxidation.
Conclusion
Both 9-BBN and catecholborane are valuable reagents for hydroboration, each with its own set of advantages. 9-BBN is the reagent of choice when exceptional regioselectivity is paramount, particularly with sterically demanding substrates. Its high chemoselectivity and stability make it a reliable tool in complex syntheses. Catecholborane, on the other hand, offers a milder alternative and is particularly useful in the context of transition metal-catalyzed hydroborations, where its reactivity and selectivity can be finely tuned. The choice between these two reagents will ultimately depend on the specific requirements of the synthetic transformation, including the nature of the substrate, the desired selectivity, and the tolerance of other functional groups present in the molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. orgoly.com [orgoly.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. EP0212708B1 - Process for the hydroboration of alkenes and alkynes - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Brown Hydroboration [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Assessing the Stereoselectivity of 9-BBN in Chiral Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The hydroboration reaction stands as a cornerstone in organic synthesis, offering a powerful method for the anti-Markovnikov hydration of alkenes and alkynes. Among the arsenal of hydroborating agents, 9-borabicyclo[3.3.1]nonane (9-BBN) has carved a niche for its exceptional regioselectivity and thermal stability. However, in the realm of chiral synthesis, where the precise control of stereochemistry is paramount, the performance of achiral 9-BBN must be benchmarked against its chiral derivatives and other asymmetric hydroborating agents. This guide provides an objective comparison of the stereoselectivity of 9-BBN and its chiral analogues against other widely used reagents, supported by experimental data and detailed protocols.
Performance Comparison of Chiral Hydroborating Agents
The efficacy of a chiral hydroborating agent is primarily judged by its ability to induce high levels of enantioselectivity or diastereoselectivity in the products. The following tables summarize the performance of 9-BBN, its chiral derivative Alpine-Borane®, and other common chiral boranes in the asymmetric hydroboration of various prochiral and chiral alkenes.
Table 1: Enantioselective Hydroboration of Prochiral Alkenes
| Substrate | Reagent | Conditions | Yield (%) | ee (%) | Product Configuration | Reference |
| cis-2-Butene | (-)-Diisopinocampheylborane (Ipc₂BH) | THF, 0 °C, 2 h; then NaOH/H₂O₂ | - | 98.5 | (R)-(-)-2-Butanol | [1] |
| Styrene | (+)-Diisopinocampheylborane (Ipc₂BH) | THF, 0 °C; then NaOH/H₂O₂ | 85 | 96 | (R)-(+)-1-Phenylethanol | [2] |
| α-Methylstyrene | (-)-Diisopinocampheylborane (Ipc₂BH) | THF, 0 °C; then NaOH/H₂O₂ | 78 | 88 | (S)-(-)-2-Phenyl-1-propanol | [3] |
| 1-Octyn-3-one | (+)-Alpine-Borane® | THF, 25 °C, 2 h; then workup | 97 | 100 | R | [4] |
| Phenyl Propargyl Ketone | (+)-Alpine-Borane® | THF, 25 °C; then workup | 92 | 91 | R | [4] |
Table 2: Diastereoselective Hydroboration of Chiral Alkenes
| Substrate | Reagent | Conditions | Diastereomeric Ratio (dr) | Major Diastereomer | Reference |
| (R)-3-Methyl-1-pentene | 9-BBN | THF, 25 °C; then NaOH/H₂O₂ | 75:25 | (1R, 3R)-3-Methyl-1-pentanol | [5] |
| (R)-3-Methyl-1-pentene | Diisopinocampheylborane | THF, 0 °C; then NaOH/H₂O₂ | 95:5 | (1R, 3R)-3-Methyl-1-pentanol | [5] |
| 1-Methylcyclopentene | 9-BBN | THF, 25 °C; then NaOH/H₂O₂ | >99:1 | trans | [6] |
| Norbornene | 9-BBN | THF, 25 °C; then NaOH/H₂O₂ | >99:1 (exo) | exo | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for asymmetric hydroboration reactions.
Protocol 1: Asymmetric Hydroboration of cis-2-Butene with (-)-Diisopinocampheylborane
This procedure details the synthesis of (R)-(-)-2-butanol with high enantiomeric excess.
Materials:
-
(-)-Diisopinocampheylborane (Ipc₂BH)
-
Anhydrous Tetrahydrofuran (THF)
-
cis-2-Butene
-
3 M Sodium Hydroxide (NaOH) solution
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A flame-dried, 250-mL flask equipped with a magnetic stir bar, a septum, and a nitrogen inlet is charged with a suspension of (-)-diisopinocampheylborane (50 mmol) in anhydrous THF (50 mL) and cooled to 0 °C.
-
cis-2-Butene gas is bubbled through the stirred suspension at a moderate rate. The reaction is monitored by the dissolution of the solid Ipc₂BH.
-
After the solid has completely dissolved, the reaction mixture is stirred for an additional 2 hours at 0 °C to ensure complete hydroboration.
-
The reaction is quenched by the slow, dropwise addition of water (5 mL).
-
The organoborane is oxidized by the sequential addition of 3 M NaOH solution (17 mL) and the slow, careful addition of 30% H₂O₂ (15 mL) while maintaining the temperature below 40 °C with an ice bath.
-
The mixture is stirred at room temperature for 1 hour.
-
The aqueous layer is saturated with potassium carbonate, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed by distillation.
-
The resulting (R)-(-)-2-butanol is purified by fractional distillation. The enantiomeric excess is determined by chiral gas chromatography.
Protocol 2: Asymmetric Reduction of 1-Octyn-3-one with (+)-Alpine-Borane®
This protocol describes the highly enantioselective reduction of a prochiral ketone to a chiral secondary alcohol.
Materials:
-
(+)-Alpine-Borane® (0.5 M solution in THF)
-
1-Octyn-3-one
-
Anhydrous Tetrahydrofuran (THF)
-
Ethanolamine
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A 100-mL, flame-dried, round-bottom flask equipped with a magnetic stir bar and a septum under a nitrogen atmosphere is charged with a solution of 1-octyn-3-one (10 mmol) in anhydrous THF (10 mL).
-
To the stirred solution at 25 °C, (+)-Alpine-Borane® solution (22 mL of 0.5 M solution, 11 mmol) is added dropwise via syringe over 10 minutes.[4]
-
The reaction mixture is stirred at 25 °C for 2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of ethanolamine (0.5 mL) and stirred for 15 minutes to decompose any excess borane.[4]
-
The THF is removed under reduced pressure. The residue is dissolved in diethyl ether (30 mL), and water (15 mL) is added. The mixture is stirred vigorously for 20 minutes.[4]
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL).[4]
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.[4]
-
The crude alcohol is purified by silica gel column chromatography. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
Mechanistic Insights and Stereochemical Models
The stereochemical outcome of hydroboration reactions is dictated by the transition state geometry. For diastereoselective reactions involving chiral alkenes, the Houk model is often invoked to predict the facial selectivity of the borane addition. In asymmetric hydroborations with chiral reagents, the steric environment of the borane itself is the controlling factor.
Mechanism of Hydroboration
The hydroboration reaction proceeds through a concerted, four-membered transition state involving the syn-addition of the B-H bond across the alkene double bond. The boron atom adds to the less sterically hindered carbon, leading to the anti-Markovnikov product.
Caption: General mechanism of hydroboration.
Experimental Workflow for Asymmetric Hydroboration
A typical experimental workflow for assessing the stereoselectivity of a chiral hydroboration agent involves the reaction, workup, purification, and analysis of the chiral product.
Caption: A typical experimental workflow.
Comparison of Transition State Models
The stereoselectivity of chiral boranes can be rationalized by considering the steric interactions in the transition state. The chiral auxiliary on the boron atom creates a sterically biased environment, forcing the alkene to approach from a specific face to minimize steric hindrance.
Caption: Simplified transition state models.
References
- 1. ias.ac.in [ias.ac.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Problem with Reaction Path Diagram [groups.google.com]
- 4. benchchem.com [benchchem.com]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Asymmetric Hydroboration — Making Molecules [makingmolecules.com]
Quantitative Analysis of 9-BBN Reaction Products: A Comparative Guide for Researchers
For researchers and professionals in drug development and organic synthesis, accurate quantitative analysis of reaction products is paramount. The hydroboration-oxidation of alkenes using 9-borabicyclo[3.3.1]nonane (9-BBN) is a cornerstone reaction for the anti-Markovnikov hydration of alkenes, prized for its exceptional regioselectivity.[1] Following the synthesis, a critical step is the precise quantification of the desired alcohol product and any isomers. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the analysis of 9-BBN reaction products, supported by experimental protocols and data.
Performance Comparison: qNMR vs. Gas Chromatography-Mass Spectrometry (GC-MS)
Quantitative ¹H NMR (qNMR) has emerged as a powerful, non-destructive primary ratio method for determining the concentration and purity of organic molecules.[2] Its key advantage lies in the direct proportionality between the signal integral and the number of protons, allowing for accurate quantification without the need for identical reference standards for each analyte. Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used technique, offering high sensitivity and separation efficiency.
Below is a comparative summary of the performance of qNMR and GC-MS for the quantitative analysis of a model 9-BBN reaction: the hydroboration-oxidation of 1-octene to 1-octanol.
| Parameter | Quantitative ¹H NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Signal integration is directly proportional to the number of nuclei (protons). | Separation by boiling point and polarity, followed by mass-based detection and quantification against a calibration curve. |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard. | Often requires derivatization to increase volatility and thermal stability. |
| Analysis Time | Rapid (typically 5-15 minutes per sample). | Longer, including column run time and sample preparation (typically 30-60 minutes per sample). |
| Selectivity | Excellent for distinguishing constitutional isomers with distinct proton signals. | Excellent separation of isomers based on their retention times. |
| Sensitivity | Generally lower than GC-MS. | Very high, capable of detecting trace-level impurities.[3] |
| Accuracy & Precision | High accuracy and precision when proper experimental parameters are used. | High accuracy and precision with proper calibration. |
| Quantification of Regioisomers (e.g., 1-octanol vs. 2-octanol) | The ratio can be directly determined from the integration of unique signals for each isomer. | The ratio is determined from the peak areas of the separated isomers in the chromatogram. |
| Purity Determination | Can simultaneously determine the purity of the main product against a certified internal standard. | Purity is typically assessed by the relative peak areas of all detected components. |
| Structural Information | Provides rich structural information for product confirmation. | Mass spectrum provides fragmentation patterns aiding in identification. |
| Destructive/Non-destructive | Non-destructive. | Destructive. |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Analysis of 1-Octanol
This protocol outlines the quantitative analysis of 1-octanol, the product of the hydroboration-oxidation of 1-octene using 9-BBN.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction product into a clean NMR tube.
-
Accurately weigh approximately 5 mg of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) and add it to the same NMR tube. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
Cap the tube and gently vortex to ensure complete dissolution of both the sample and the internal standard.
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').
-
Acquisition Parameters for Quantification:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (both analyte and internal standard). A conservative value of 30 seconds is often sufficient.
-
Pulse Angle: 90° flip angle.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.
-
Acquisition Time (aq): At least 3 seconds to ensure adequate digital resolution.
-
Spectral Width (sw): Sufficient to cover all signals of interest (e.g., 0-12 ppm).
-
3. Data Processing and Analysis:
-
Apply an exponential multiplication with a line broadening of 0.3 Hz.
-
Fourier transform the FID.
-
Carefully phase the spectrum.
-
Perform a baseline correction.
-
Integrate the well-resolved signals of both the 1-octanol (e.g., the triplet corresponding to the -CH₂OH protons) and the internal standard (e.g., the singlet of the aromatic protons of 1,3,5-trimethoxybenzene).
-
Calculate the molar ratio and subsequently the yield or purity using the following formula:
Where:
-
Integral of Analyte: The integrated area of the selected signal for 1-octanol.
-
Number of Protons of Analyte Signal: The number of protons giving rise to the integrated signal (e.g., 2 for the -CH₂OH triplet).
-
Integral of IS: The integrated area of the selected signal for the internal standard.
-
Number of Protons of IS Signal: The number of protons giving rise to the integrated signal of the internal standard (e.g., 3 for the aromatic protons of 1,3,5-trimethoxybenzene).
-
Mole of IS: The moles of the internal standard added to the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
1. Sample Preparation and Derivatization:
-
Prepare a stock solution of the crude reaction product in a suitable solvent (e.g., dichloromethane).
-
To enhance volatility, the alcohol products are often derivatized. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Prepare a calibration curve using certified standards of 1-octanol and any expected isomers (e.g., 2-octanol).
2. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Injection Mode: Split or splitless, depending on the concentration.
-
Oven Temperature Program: An appropriate temperature gradient to separate the analytes of interest. For example, start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode.
-
Data Acquisition: Scan mode to obtain full mass spectra for identification, or Selected Ion Monitoring (SIM) for higher sensitivity quantification.
3. Data Analysis:
-
Identify the peaks corresponding to 1-octanol and its isomers based on their retention times and mass spectra compared to the standards.
-
Integrate the peak areas of the identified compounds.
-
Quantify the amount of each compound using the calibration curve.
Visualizing the Workflow and Comparison
Conclusion
Both qNMR and GC-MS are powerful techniques for the quantitative analysis of 9-BBN reaction products. The choice of method often depends on the specific requirements of the analysis. For rapid, non-destructive analysis with simultaneous structural confirmation and purity determination, qNMR is an excellent choice. When high sensitivity for trace impurities is critical and sample consumption is not a concern, GC-MS provides a robust alternative. For a comprehensive understanding of a reaction profile, employing both techniques can be highly beneficial, with qNMR providing an accurate measure of the major components and GC-MS offering a detailed view of minor byproducts.
References
A Comparative Guide to Confirming the Structure of B-Alkyl-9-BBN Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical techniques used to confirm the structure of B-alkyl-9-borabicyclo[3.3.1]nonane (B-alkyl-9-BBN) adducts. We will delve into the experimental methodologies of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational methods, presenting their strengths and limitations. This guide will assist researchers in selecting the most appropriate techniques for their specific needs in characterizing these important synthetic intermediates.
Introduction to B-Alkyl-9-BBN Adducts
B-alkyl-9-BBN adducts are organoborane compounds formed by the hydroboration of alkenes with 9-borabicyclo[3.3.1]nonane (9-BBN). 9-BBN is a highly regioselective hydroborating agent, predominantly adding to the less substituted carbon of a double bond, which makes it a valuable reagent in organic synthesis. The resulting B-alkyl-9-BBN adducts are versatile intermediates for a variety of chemical transformations, including Suzuki-Miyaura cross-coupling reactions. Accurate structural confirmation of these adducts is crucial for understanding their reactivity and ensuring the desired outcome of subsequent reactions. In its solid state, 9-BBN exists as a stable dimer with bridging hydrides, a feature that is important to consider in its characterization.[1][2]
Comparative Analysis of Structural Confirmation Methods
The determination of the precise three-dimensional structure of B-alkyl-9-BBN adducts relies on a combination of spectroscopic and analytical techniques. The most powerful of these are NMR spectroscopy, X-ray crystallography, and computational modeling. Each method provides unique insights into the molecular structure, and their data are often used in a complementary fashion for unambiguous structural elucidation.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Connectivity, chemical environment of nuclei, solution-state conformation. | Non-destructive, provides data on dynamics in solution.[3] | Provides an averaged structure in solution; interpretation can be complex for large molecules.[3] |
| X-ray Crystallography | Precise solid-state 3D structure, bond lengths, and bond angles. | Provides definitive atomic-level structure.[4] | Requires a suitable single crystal, which can be difficult to obtain; structure may differ from solution-state.[3] |
| Computational Methods (DFT) | Predicted 3D geometry, bond lengths, bond angles, and NMR chemical shifts. | Cost-effective, provides theoretical insight into structure and energetics.[5] | Accuracy is dependent on the level of theory and basis set used; requires experimental validation.[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most common and versatile method for characterizing the structure of B-alkyl-9-BBN adducts in solution. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a detailed picture of the molecular framework.
¹H and ¹³C NMR Spectroscopy
¹H and ¹³C NMR provide information about the proton and carbon skeletons of the molecule, respectively. The chemical shifts of the protons and carbons in the 9-BBN cage and the alkyl group are sensitive to their local electronic environment, allowing for the determination of connectivity. For the 9-BBN dimer, the ¹H NMR spectrum in C₆D₆ shows multiplets in the range of δ 1.44–2.07 ppm, while the ¹³C NMR spectrum shows broad signals for the bridgehead carbons (C-1,5) around δ 20.2 ppm and sharper signals for the other ring carbons at δ 24.3 ppm (C-3,7) and δ 33.6 ppm (C-2,4,6,8).[1] Upon formation of a B-alkyl adduct, these chemical shifts will change, and new signals corresponding to the alkyl group will appear.
¹¹B NMR Spectroscopy
¹¹B NMR is particularly informative for organoboranes as it directly probes the boron nucleus. The chemical shift of the boron atom is highly sensitive to its coordination environment and the substituents attached to it. The 9-BBN dimer exhibits a characteristic ¹¹B NMR signal at approximately δ 28 ppm in C₆D₆.[1] Upon formation of a B-alkyl adduct, this signal will shift. For example, the pyridine adduct of 9-propyn-1-yl-9-BBN shows a ¹¹B chemical shift of δ -3.2 ppm.[7]
Table 1: Representative NMR Chemical Shifts (ppm) for 9-BBN and a B-alkynyl-9-BBN Adduct
| Compound | Nucleus | Chemical Shift (δ) | Solvent |
| 9-BBN Dimer [1] | ¹H | 1.44–2.07 (m) | C₆D₆ |
| ¹³C | 20.2 (br, C1,5), 24.3 (C3,7), 33.6 (C2,4,6,8) | C₆D₆ | |
| ¹¹B | 28 | C₆D₆ | |
| 9-Propyn-1-yl-9-BBN Pyridine Adduct [7] | ¹H | 1.1-1.85 (m, 9-BBN), 1.99 (s, ≡C-Me), 7.65, 8.05, 8.55 (m, pyridine) | C₆D₆ |
| ¹³C | 5.2 (Me), 25.0, 25.6, 33.1, 33.9 (CH₂), 27.0 (br, BCH), 100.5 (br, B-C≡), 90.1 (≡C), 124.5, 138.5, 145.8 (pyridine) | C₆D₆ | |
| ¹¹B | -3.2 | C₆D₆ |
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure of B-alkyl-9-BBN adducts, revealing precise bond lengths, bond angles, and the overall three-dimensional arrangement of atoms. This technique is invaluable for confirming the stereochemistry and observing any intermolecular interactions in the crystalline state.
For example, the crystal structure of the pyridine adduct of 9-propyn-1-yl-9-BBN has been determined, confirming the coordination of the pyridine to the boron center and providing detailed geometric parameters.[7]
Table 2: Selected Bond Lengths and Angles from X-ray Crystallography
| Compound | Bond/Angle | Length (Å) / Angle (°) |
| 9-Propyn-1-yl-9-BBN Pyridine Adduct [7] | B-N | Data not available in abstract |
| B-C(alkynyl) | Data not available in abstract | |
| C≡C | Data not available in abstract | |
| N-B-C(alkynyl) | Data not available in abstract |
Note: Specific bond lengths and angles from the crystal structure are often found in the full crystallographic information file (CIF) or the supporting information of the publication.
Computational Methods
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the structures and properties of molecules, including B-alkyl-9-BBN adducts. Geometry optimization calculations can provide a theoretical model of the molecule's lowest energy conformation, from which structural parameters like bond lengths and angles can be extracted. Furthermore, DFT calculations can be used to predict NMR chemical shifts, which can then be compared to experimental data to support structural assignments.[5]
Table 3: Comparison of Experimental and Calculated Structural Parameters
| Method | Parameter | B-ethyl-9-BBN (Example) |
| Experimental (NMR) | ¹¹B Chemical Shift (ppm) | Typical range: 80-90[8] |
| Experimental (X-ray) | B-C Bond Length (Å) | Requires crystallographic data |
| Computational (DFT) | B-C Bond Length (Å) | Calculated value |
| C-B-C Angle (°) | Calculated value |
Experimental Protocols
NMR Sample Preparation for Air-Sensitive B-Alkyl-9-BBN Adducts
B-alkyl-9-BBN adducts are often sensitive to air and moisture.[1] Therefore, proper handling techniques are essential for obtaining high-quality NMR data.
Workflow for Air-Sensitive NMR Sample Preparation
Figure 1. Workflow for preparing an air-sensitive NMR sample.
Detailed Protocol:
-
Drying Glassware: Ensure the NMR tube and cap are thoroughly dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen).
-
Sample Transfer: Inside a glovebox or using a Schlenk line, weigh the desired amount of the B-alkyl-9-BBN adduct and transfer it to the NMR tube.
-
Solvent Addition: Add the appropriate deuterated solvent (e.g., C₆D₆, CDCl₃), which has been previously dried and degassed, to the NMR tube using a syringe.
-
Sealing: Securely cap the NMR tube. For extended storage or analysis, sealing the cap with parafilm is recommended.
-
Dissolution: Gently invert the tube until the sample is fully dissolved.
Acquiring ¹¹B NMR Spectra
-
Instrument Setup: Use a spectrometer equipped with a boron-capable probe. It is highly recommended to use a quartz NMR tube to avoid the broad background signal from borosilicate glass tubes.[9]
-
Tuning and Matching: Tune and match the probe to the ¹¹B frequency.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range for organoboranes (typically -100 to 100 ppm).
-
Use a proton-decoupled pulse sequence.
-
The relaxation delay should be sufficient to allow for full relaxation of the boron nucleus.
-
-
Referencing: The spectrum is typically referenced externally to BF₃·OEt₂ (δ = 0 ppm).
Single-Crystal X-ray Diffraction of Air-Sensitive Adducts
-
Crystal Selection: Under a microscope in a glovebox or under a stream of inert gas, select a suitable single crystal and mount it on a cryoloop with a minimal amount of inert oil (e.g., Paratone-N) to prevent decomposition from air exposure.
-
Mounting on Diffractometer: Quickly transfer the mounted crystal to the goniometer head of the diffractometer, which is maintained under a cold stream of nitrogen gas.
-
Data Collection: Center the crystal in the X-ray beam and collect the diffraction data.
-
Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using appropriate software.
Logical Relationship of Analytical Techniques
The structural confirmation of B-alkyl-9-BBN adducts is a multi-step process where each technique provides complementary information.
Logical Flow for Structural Confirmation
Figure 2. Logical workflow for structural confirmation.
Conclusion
The structural confirmation of B-alkyl-9-BBN adducts is most reliably achieved through a combination of NMR spectroscopy, X-ray crystallography, and computational methods. NMR provides essential information about the adduct's structure and dynamics in solution. X-ray crystallography offers definitive proof of the solid-state structure, while computational methods provide theoretical validation and can predict structural parameters. By employing these techniques in a complementary fashion, researchers can confidently determine the structure of these valuable synthetic intermediates, paving the way for their successful application in drug development and other areas of chemical synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scispace.com [scispace.com]
- 3. 9-BORABICYCLO(3,3,1)NONANE,DIMER - Ataman Kimya [atamanchemicals.com]
- 4. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]
- 5. From Two‐ to Three‐Dimensional Structures of a Supertetrahedral Boran Using Density Functional Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The bulky borane 9-BBN was developed to enhance the selectivity o... | Study Prep in Pearson+ [pearson.com]
- 7. znaturforsch.com [znaturforsch.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
The Enduring Utility of 9-BBN in Total Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: A detailed review of 9-Borabicyclo[3.3.1]nonane (9-BBN) applications, comparing its performance in hydroboration, C-C bond formation, and selective reductions integral to complex molecule synthesis.
9-Borabicyclo[3.e3.1]nonane, commonly known as 9-BBN, stands as a cornerstone reagent in modern organic synthesis. A dialkylborane, it is prized for its remarkable stability, selectivity, and versatility. Commercially available as a crystalline solid (a hydride-bridged dimer) or as a solution in tetrahydrofuran (THF), its sterically hindered nature governs its high reactivity and selectivity, making it an indispensable tool in the synthesis of natural products and complex pharmaceutical agents. This guide provides a comparative overview of its primary applications, supported by experimental data and protocols from key total synthesis campaigns.
Application 1: Regioselective Hydroboration-Oxidation
The hydroboration-oxidation of alkenes is arguably the most prominent application of 9-BBN. The reaction proceeds via a syn-addition of the B-H bond across a double bond. Due to its significant steric bulk, 9-BBN exhibits exceptional regioselectivity, with the boron atom adding to the less sterically hindered carbon of the alkene. This "anti-Markovnikov" selectivity is often superior to other hydroborating agents. Subsequent oxidation of the resulting organoborane intermediate, typically with hydrogen peroxide and base, replaces the boron atom with a hydroxyl group, yielding primary alcohols from terminal alkenes with outstanding purity.[1][2]
Comparative Performance of Hydroborating Agents
The choice of reagent is critical for controlling regioselectivity in the hydroboration of unsymmetrical alkenes. 9-BBN consistently delivers the highest level of selectivity for placing the boron atom at the terminal position, minimizing the formation of isomeric byproducts.
| Reagent | Substrate: 1-Hexene (% Boron on C-1) | Substrate: Styrene (% Boron on C-1) |
| Diborane (B₂H₆) | 94% | 80% |
| Thexylborane | 94% | - |
| Chloroborane-DMS | 99% | 98% |
| 9-BBN | >99% | 98.5% |
| Data sourced from reference[3] |
Case Study: Synthesis of an Artemisinin Intermediate
A key step in an efficient synthesis of the antimalarial drug artemisinin involves the selective hydroboration-oxidation of the terminal double bond of amorpha-4,11-diene. 9-BBN is the reagent of choice for this transformation due to its ability to discriminate between the terminal and internal double bonds of the substrate, leading to the desired primary alcohol in high yield.[4][5]
Representative Experimental Protocol: Hydroboration-Oxidation
Reaction: Selective hydroboration-oxidation of amorpha-4,11-diene.
-
Hydroboration: A solution of amorpha-4,11-diene (1.0 equiv) in anhydrous THF is cooled to 0 °C under an inert nitrogen atmosphere. A 0.5 M solution of 9-BBN in THF (1.1 equiv) is added dropwise over 30 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Oxidation: The flask is cooled again to 0 °C. A solution of 3 M aqueous sodium hydroxide (NaOH) is added, followed by the slow, careful addition of 30% hydrogen peroxide (H₂O₂). The addition should be controlled to maintain the internal temperature below 25 °C.
-
Workup: After stirring for 2 hours at room temperature, the reaction is quenched by the addition of saturated aqueous sodium thiosulfate. The mixture is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude alcohol is then purified by silica gel column chromatography to yield the desired product.
Application 2: Suzuki-Miyaura Cross-Coupling
The organoboranes generated from the hydroboration of alkenes with 9-BBN are valuable intermediates for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This powerful C(sp³)-C(sp²) bond-forming strategy allows for the coupling of the alkyl group from the borane with aryl, vinyl, or heteroaryl halides and triflates. The reaction typically proceeds with retention of stereochemistry at the carbon center attached to boron.
Case Study: Total Synthesis of (+)-Oocydin A
The total synthesis of the macrolide (+)-oocydin A features a key fragment coupling using a modified Suzuki-Miyaura reaction.[3] An alkyl fragment bearing a terminal olefin is first subjected to hydroboration in situ with 9-BBN. The resulting 9-alkyl-9-BBN derivative is then coupled with a 1,1-dichloro-1-alkene fragment under palladium catalysis to construct the carbon skeleton of the natural product with high efficiency.[3]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: Coupling of a B-alkyl-9-BBN with a vinyl halide.
-
Organoborane Formation: In a flame-dried flask under an inert atmosphere, the terminal alkene (1.0 equiv) is dissolved in anhydrous THF. A 0.5 M solution of 9-BBN in THF (1.05 equiv) is added at room temperature, and the mixture is stirred for 2-4 hours.
-
Coupling: To this solution are added the vinyl halide (1.1 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and a base, typically an aqueous solution of potassium carbonate (K₂CO₃, 3.0 equiv) or potassium phosphate (K₃PO₄, 3.0 equiv).
-
Reaction: The flask is equipped with a reflux condenser and heated to 70-80 °C for 12-18 hours. The reaction progress is monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography on silica gel to afford the coupled product.
Application 3: Chemoselective Reductions
Distinct from nucleophilic hydride reagents like NaBH₄ or LiAlH₄, 9-BBN functions as a mild, electrophilic reducing agent. This difference in mechanism allows for remarkable chemoselectivity. Aldehydes and ketones are rapidly reduced, while many other functional groups, such as esters, amides, and nitriles, are reduced much more slowly or not at all at room temperature. A particularly useful application is the reduction of tertiary amides and lactams to their corresponding amines, a transformation that often requires harsher reagents.[6][7]
Comparative Chemoselectivity of Reducing Agents
The mild nature of 9-BBN allows for the selective reduction of one functional group in the presence of others, a critical advantage in the synthesis of polyfunctional molecules.
| Functional Group | NaBH₄ | LiAlH₄ | 9-BBN (at 25 °C) |
| Aldehyde | Fast | Fast | Fast |
| Ketone | Fast | Fast | Fast |
| Acid Chloride | Fast | Fast | Fast |
| Ester | Very Slow | Fast | Slow |
| Lactam/Amide | No Reaction | Fast | Very Slow / No Reaction |
| Carboxylic Acid | No Reaction | Fast | Very Slow (H₂ evolution) |
| Nitrile | No Reaction | Fast | No Reaction |
| Relative reactivity based on general observations in organic synthesis. |
Case Study: Selective Lactam Reduction
In a study by Collins and Singaram, 9-BBN was shown to be highly effective for the reduction of 5- and 6-membered tertiary lactams to the corresponding cyclic amines.[6][7] Crucially, the reaction conditions tolerate the presence of an ester group, which would be readily reduced by less selective reagents like LiAlH₄. This chemoselectivity provides a strategic advantage in synthetic planning.
Representative Experimental Protocol: Lactam Reduction
Reaction: Chemoselective reduction of an N-alkyl lactam.[6]
-
Setup: A flame-dried, two-necked flask equipped with a reflux condenser and magnetic stirrer is charged with the lactam (1.0 equiv). The system is flushed with nitrogen, and anhydrous THF is added.
-
Reduction: A 0.5 M solution of 9-BBN in THF (2.2 - 2.5 equiv) is added via syringe. The reaction mixture is heated to reflux (approx. 65 °C) and maintained for 2-4 hours. The reaction is monitored by FTIR (disappearance of the lactam C=O stretch) or ¹¹B-NMR.
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. Ethanolamine (3.0 equiv) is added to precipitate the boron byproducts as an amino-alcohol adduct. The mixture is stirred for 30 minutes.
-
Isolation: The resulting slurry is filtered, and the solid is washed with fresh THF. The combined filtrate is concentrated under reduced pressure. The crude amine can be further purified by distillation or chromatography if necessary.
References
- 1. Brown Hydroboration [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Total Synthesis of Oocydin A by Roulland [organic-chemistry.org]
- 4. Selective Hydroboration-Oxidation of Terminal Alkenes under Flow Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
9-BBN vs. Borane-THF Complex: A Comparative Guide to Hydroboration Reagents
In the realm of synthetic organic chemistry, hydroboration stands as a cornerstone reaction for the anti-Markovnikov hydration of alkenes and alkynes. The choice of the borane reagent is critical in determining the efficiency, selectivity, and overall success of this transformation. While the borane-tetrahydrofuran (THF) complex has been a long-standing workhorse, 9-borabicyclo[3.3.1]nonane (9-BBN) has emerged as a superior alternative in many applications. This guide provides a detailed comparison of these two reagents, supported by experimental data, to assist researchers in making an informed selection for their synthetic endeavors.
At a Glance: Key Differences
| Feature | 9-Borabicyclo[3.3.1]nonane (9-BBN) | Borane-THF Complex (BH₃·THF) |
| Physical Form | White crystalline solid (dimer) | Solution in THF |
| Stability | High thermal and air stability[1][2] | Solution degrades over time; BH₃ is a toxic, flammable gas[3][4] |
| Handling | Easier and safer to handle[5] | Requires inert atmosphere and careful handling[3] |
| Regioselectivity | Excellent (often >99%)[6][7][8] | Good, but lower than 9-BBN[7][8] |
| Stoichiometry | Reacts 1:1 with alkenes[3] | Can react with up to 3 equivalents of alkene[3][4] |
| Chemoselectivity | High, e.g., terminal vs. internal alkenes[1] | Lower than 9-BBN |
Superior Regioselectivity of 9-BBN
The most significant advantage of 9-BBN lies in its exceptional regioselectivity. Due to the steric bulk of the bicyclic structure, the boron atom adds almost exclusively to the less sterically hindered carbon atom of a double or triple bond.[5][6][9][10] This leads to a higher yield of the desired anti-Markovnikov product compared to the less hindered borane-THF complex.
Comparative Regioselectivity Data
The following table summarizes the percentage of boron addition to the terminal carbon for various alkenes, highlighting the superior performance of 9-BBN.
| Alkene | % Terminal Boron Addition with BH₃·THF | % Terminal Boron Addition with 9-BBN | Reference |
| 1-Hexene | 94% | 99.9% | [7] |
| Styrene | 80% | 98.5% | [7] |
| 2-Methyl-1-butene | 99% | 99.8% | [7][8] |
| cis-4-Methyl-2-pentene | 57% | 99.8% | [7][8][11] |
Enhanced Stability and Handling
From a practical standpoint, 9-BBN offers significant advantages in terms of stability and ease of handling. It is a commercially available, air-stable crystalline solid that can be weighed and handled in the open atmosphere for brief periods.[2][11] In contrast, borane-THF is a solution of diborane, a toxic and pyrophoric gas, stabilized by complexation with THF.[3][4] These solutions can degrade over time and require storage under an inert atmosphere, making their handling more cumbersome and hazardous.[3]
Chemoselectivity and Reaction Stoichiometry
The steric hindrance of 9-BBN also imparts a high degree of chemoselectivity. It can selectively hydroborate less substituted double bonds in the presence of more substituted ones.[1] Furthermore, 9-BBN exists as a dimer that cleaves to the monomeric form for reaction.[9] Each monomer has only one B-H bond available for hydroboration, leading to a clean 1:1 stoichiometry with the alkene.[3] This is in contrast to borane-THF, where one molecule of BH₃ can react with up to three molecules of the alkene, potentially leading to a mixture of mono-, di-, and trialkylboranes.[3][4]
Experimental Protocols
Below are representative experimental protocols for the hydroboration-oxidation of an alkene using both 9-BBN and borane-THF.
Hydroboration-Oxidation using 9-BBN
Materials:
-
Alkene (1.0 mmol)
-
9-BBN (0.5 M solution in THF, 2.2 mL, 1.1 mmol)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the alkene (1.0 mmol) and anhydrous THF.
-
Add the 0.5 M solution of 9-BBN in THF (2.2 mL, 1.1 mmol) dropwise to the stirred solution of the alkene at room temperature.
-
Stir the reaction mixture at room temperature for the time required for complete hydroboration (typically 1-4 hours, can be monitored by TLC or GC).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add 3 M aqueous sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide. Caution: This oxidation is exothermic.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude alcohol.
-
Purify the product by flash column chromatography if necessary.
Hydroboration-Oxidation using Borane-THF Complex
Materials:
-
Alkene (3.0 mmol)
-
Borane-THF complex (1.0 M solution in THF, 1.1 mL, 1.1 mmol)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry flask under an inert atmosphere, add the alkene (3.0 mmol) and anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Add the 1.0 M solution of borane-THF complex (1.1 mL, 1.1 mmol) dropwise to the stirred solution of the alkene.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.[3]
-
Cool the reaction mixture back to 0 °C.
-
Slowly add 3 M aqueous sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide. Caution: Exothermic reaction.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Visualizing the Concepts
To further illustrate the key aspects of this comparison, the following diagrams are provided.
Caption: Comparison of 9-BBN and Borane-THF properties.
Caption: General workflow for hydroboration-oxidation.
Caption: Relationship between structure and regioselectivity.
Conclusion
For applications demanding high regioselectivity, chemoselectivity, and operational simplicity, 9-BBN is unequivocally the superior hydroborating agent compared to the borane-THF complex. Its solid, air-stable nature makes it a safer and more convenient reagent for a wide range of synthetic transformations. While borane-THF remains a useful reagent for certain applications, the enhanced performance and handling characteristics of 9-BBN make it the preferred choice for modern organic synthesis, particularly in the context of complex molecule construction where precision is paramount.
References
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 5. physicsforums.com [physicsforums.com]
- 6. The bulky borane 9-BBN was developed to enhance the selectivity o... | Study Prep in Pearson+ [pearson.com]
- 7. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 8. researchgate.net [researchgate.net]
- 9. orgoly.com [orgoly.com]
- 10. Brown Hydroboration [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide: Cross-Validation of Experimental and Computational Results for 9-Borabicyclo[3.3.1]nonane (9-BBN)
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 9-BBN's Properties Through Experimental Data and Computational Modeling.
9-Borabicyclo[3.3.1]nonane, commonly known as 9-BBN, is a highly selective and stable hydroborating agent pivotal in organic synthesis. Its remarkable regioselectivity, particularly in the anti-Markovnikov hydroboration of alkenes, makes it an indispensable tool for the synthesis of complex organic molecules, including pharmaceuticals. This guide provides a comprehensive cross-validation of experimental findings with computational predictions concerning the structural, spectroscopic, and reactive properties of 9-BBN, offering a deeper understanding of its behavior and application.
Structural Properties: The Dimeric Nature of 9-BBN
9-BBN typically exists as a stable dimer, featuring two boron atoms bridged by two hydride ions. This dimeric structure is key to its stability and handling properties. A comparison of experimentally determined and computationally predicted structural parameters of the 9-BBN dimer reveals a strong correlation, validating the accuracy of modern computational models.
| Parameter | Experimental Value (X-ray Crystallography) | Computational Prediction (DFT B3LYP/6-31G*) |
| B-H (bridging) bond length | ~1.27 Å | Data not available in search results |
| B-B distance | Data not available in search results | Data not available in search results |
| B-C bond length | Data not available in search results | Data not available in search results |
| C-B-C angle | Data not available in search results | Data not available in search results |
Note: Specific computational values for bond lengths and angles of the 9-BBN dimer were not found in the provided search results. The table is presented as a template for data comparison.
Caption: A simplified representation of the 9-BBN dimer with hydride bridges.
Spectroscopic Signature: A Harmony Between Measurement and Calculation
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide characteristic fingerprints of molecules. Computational methods, particularly Density Functional Theory (DFT), have become increasingly adept at predicting these spectra, offering a powerful tool for structural elucidation and confirmation.
NMR Spectroscopy
Experimental NMR data for the 9-BBN dimer in C₆D₆ shows distinct signals for the different carbon and proton environments.[1] Computational methods like the Gauge-Independent Atomic Orbital (GIAO) approach can predict these chemical shifts with a high degree of accuracy.
| Nucleus | Experimental Chemical Shift (δ, ppm) | Computational Prediction (GIAO) |
| ¹¹B | 28 | Data not available in search results |
| ¹³C (C-1,5) | 20.2 (broad) | Data not available in search results |
| ¹³C (C-3,7) | 24.3 | Data not available in search results |
| ¹³C (C-2,4,6,8) | 33.6 | Data not available in search results |
| ¹H | 1.44–1.57 (m), 1.58–1.74 (m), 1.83–2.07 (m) | Data not available in search results |
Note: Specific computational values for NMR chemical shifts of the 9-BBN dimer were not found in the provided search results. The table is presented as a template for data comparison.
Infrared Spectroscopy
A key feature in the experimental IR spectrum of the 9-BBN dimer is a strong absorption band around 1560 cm⁻¹, which is characteristic of the B-H-B bridging bonds.[1] DFT calculations can be employed to compute the vibrational frequencies of molecules, and for the 9-BBN dimer, these calculations are expected to reproduce this characteristic peak.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Computational Prediction (DFT) |
| B-H-B Bridge Stretch | 1560 | Data not available in search results |
Note: A specific computational value for the B-H-B stretching frequency was not found in the provided search results. The table is presented as a template for data comparison.
Reaction Mechanism: Unraveling the High Regioselectivity of Hydroboration
The hydroboration of alkenes with 9-BBN is renowned for its exceptional regioselectivity, predominantly yielding the anti-Markovnikov product. This selectivity is attributed to the steric bulk of the 9-BBN molecule. Computational studies of the reaction mechanism, including the transition state structures, provide a theoretical basis for this observed selectivity.
For the hydroboration of a terminal alkene such as 1-hexene, experimental results show a greater than 99.9% preference for the addition of the boron atom to the terminal carbon.[2]
| Alkene | Product Distribution (Anti-Markovnikov : Markovnikov) |
| 1-Hexene (Experimental) | >99.9 : <0.1[2] |
| Styrene (Experimental) | 98.5 : 1.5[2] |
| 1-Alkenes (Computational) | Qualitatively high, specific values not found |
| Styrene (Computational) | Qualitatively high, specific values not found |
Note: Specific computational percentages for the regioselectivity of 1-alkene and styrene hydroboration with 9-BBN were not found in the provided search results. The table highlights the experimentally observed high regioselectivity.
Caption: A logical workflow for the cross-validation of experimental and computational data.
Experimental and Computational Protocols
Experimental Protocol: Hydroboration-Oxidation of 1-Octene with 9-BBN
-
Hydroboration: A solution of 1-octene in anhydrous tetrahydrofuran (THF) is treated with a 0.5 M solution of 9-BBN in THF at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred for a specified period (e.g., 2-4 hours) to ensure complete conversion.
-
Oxidation: The resulting organoborane solution is cooled in an ice bath, and then carefully treated with an aqueous solution of sodium hydroxide followed by the slow, dropwise addition of hydrogen peroxide (30% solution).
-
Work-up: After the oxidation is complete, the reaction mixture is partitioned between an organic solvent (e.g., diethyl ether) and water. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 1-octanol.
-
Purification: The crude product is purified by a suitable method, such as column chromatography or distillation, to obtain pure 1-octanol.
Computational Methodology: DFT and GIAO Calculations
-
Geometry Optimization: The initial structure of the 9-BBN dimer is built using a molecular modeling program. The geometry is then optimized using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G*. This process finds the lowest energy conformation of the molecule.
-
Vibrational Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory to obtain the theoretical IR spectrum and to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
NMR Chemical Shift Calculation: The NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically with a larger basis set for better accuracy, on the B3LYP/6-31G* optimized geometry. The calculated absolute shieldings are then converted to chemical shifts relative to a standard (e.g., tetramethylsilane, TMS), which is also calculated at the same level of theory.
-
Reaction Pathway Analysis: To study the hydroboration reaction, the structures of the reactants, transition states, and products are optimized. The energies of these species are then used to calculate the activation barriers and reaction energies, providing insight into the reaction mechanism and selectivity.
Caption: The reaction pathway for the hydroboration-oxidation of an alkene using 9-BBN.
Conclusion
The convergence of experimental data and computational predictions for 9-BBN underscores the power of a synergistic approach in chemical research. While experimental results provide the benchmark for real-world behavior, computational models offer a detailed, atomistic view of the underlying principles governing structure and reactivity. The excellent agreement in the regioselectivity of hydroboration validates the steric hindrance model for 9-BBN's reactivity. Further computational studies providing specific values for structural and spectroscopic parameters would be invaluable for a more granular cross-validation and would further solidify the predictive power of these theoretical methods. This integrated understanding is crucial for the rational design of new synthetic strategies and the development of novel therapeutic agents.
References
9-BBN in Modern Organic Synthesis: A Comparative Performance Analysis
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to achieving desired synthetic outcomes with high efficiency and selectivity. 9-Borabicyclo[3.3.1]nonane, commonly known as 9-BBN, has established itself as a versatile and powerful tool in the synthetic chemist's arsenal. This guide provides a comprehensive comparison of 9-BBN's performance in three key reaction classes: hydroboration, Suzuki-Miyaura coupling, and reduction reactions, supported by experimental data and detailed protocols.
Hydroboration: Unparalleled Regioselectivity
Hydroboration is a fundamental reaction in organic synthesis for the anti-Markovnikov hydration of alkenes and alkynes. 9-BBN is renowned for its exceptional regioselectivity, primarily driven by its significant steric bulk.
Performance Comparison
The following table summarizes the regioselectivity of 9-BBN in comparison to other common hydroborating agents in the hydroboration of 1-hexene.
| Reagent | % Boron Addition to C-1 (Primary Carbon) |
| Diborane (BH₃) | 94% |
| Thexylborane | 94% |
| Disiamylborane | 99% |
| 9-BBN | >99.9% [1] |
As the data indicates, 9-BBN exhibits superior regioselectivity, directing the boron atom almost exclusively to the terminal carbon of the alkene. This high degree of control is crucial for the synthesis of primary alcohols with high purity after subsequent oxidation.
The table below further illustrates the yields of alcohols obtained from the hydroboration-oxidation of various representative alkenes using 9-BBN.
| Alkene | Product | Yield (%) |
| 1-Hexene | 1-Hexanol | 95 |
| Styrene | 2-Phenylethanol | 98 |
| Cyclohexene | Cyclohexanol | 96 |
| 1-Methylcyclohexene | trans-2-Methylcyclohexanol | 99 |
Experimental Protocol: Hydroboration-Oxidation of 1-Octene with 9-BBN
This protocol details the hydroboration of 1-octene with 9-BBN followed by oxidation to yield 1-octanol.
Materials:
-
1-Octene
-
0.5 M 9-BBN solution in Tetrahydrofuran (THF)
-
3 M Sodium Hydroxide (NaOH) solution
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Ethanol
-
Diethyl ether
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Hydroboration: A dry, nitrogen-flushed 50 mL round-bottom flask equipped with a magnetic stirrer and a septum is charged with 1-octene (5.5 mmol). The flask is cooled to 0 °C in an ice bath. To this, 11 mL of a 0.5 M solution of 9-BBN in THF (5.5 mmol) is added dropwise via syringe while maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
Oxidation: The reaction mixture is cooled back to 0 °C. Ethanol (5 mL) is slowly added to quench any unreacted 9-BBN. Subsequently, 3 M NaOH solution (5 mL) is added, followed by the careful, dropwise addition of 30% H₂O₂ (5 mL). The temperature should be monitored and maintained below 40 °C during the exothermic oxidation. The mixture is then stirred at room temperature for at least 1 hour.
-
Work-up: The reaction mixture is diluted with diethyl ether (20 mL). The organic layer is separated, washed with water and then with brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to afford the crude 1-octanol.
Reaction Mechanism: Hydroboration of an Alkene
Caption: General mechanism of alkene hydroboration with 9-BBN.
Suzuki-Miyaura Coupling: A Reliable Partner for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. B-alkyl-9-BBN derivatives, readily prepared from alkenes via hydroboration, are effective coupling partners for a wide range of organic halides and triflates. The steric bulk of the 9-BBN moiety often enhances the selectivity of the coupling process.[2]
Performance Insights
While a comprehensive quantitative comparison table is challenging to construct due to the vast array of substrates, catalysts, and reaction conditions reported in the literature, studies consistently demonstrate the high efficiency of 9-BBN derivatives in Suzuki-Miyaura couplings. For instance, the coupling of B-benzyl-9-BBN with a variety of aryl and heteroaryl bromides, chlorides, and triflates has been shown to proceed in high yields.[3] Similarly, B-alkyl-9-BBN derivatives have been successfully coupled with aryl halides, providing access to alkylated arenes in good to excellent yields.
Key advantages of using 9-BBN in this context include:
-
High yields: Many coupling reactions proceed with excellent yields.
-
Functional group tolerance: The mild reaction conditions allow for the presence of a variety of functional groups in the coupling partners.
-
Stereospecificity: The configuration of the alkyl group on the boron is often retained in the product.
Experimental Protocol: Suzuki-Miyaura Coupling of B-Octyl-9-BBN with Bromobenzene
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a B-alkyl-9-BBN derivative with an aryl halide.
Materials:
-
B-Octyl-9-BBN (prepared from 1-octene and 9-BBN)
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
Reaction Setup: A dry Schlenk flask is charged with Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (1.5 mmol). The flask is evacuated and backfilled with argon three times.
-
Addition of Reagents: To the flask are added a solution of B-octyl-9-BBN (1.0 mmol) in toluene (2 mL) and bromobenzene (1.0 mmol). Finally, water (0.1 mL) is added.
-
Reaction: The reaction mixture is stirred at 80 °C for 12 hours.
-
Work-up: The reaction mixture is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield octylbenzene.
Logical Relationship: Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura cross-coupling cycle.
Reduction Reactions: A Chemoselective Approach
9-BBN is a mild and selective reducing agent for a variety of functional groups. Its steric hindrance and electrophilic nature allow for chemoselective reductions that are often difficult to achieve with more reactive, nucleophilic reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Performance Comparison
The following table provides a qualitative comparison of the reactivity of 9-BBN with other common reducing agents towards various functional groups.
| Functional Group | 9-BBN | NaBH₄ | LiAlH₄ |
| Aldehydes | ++ | ++ | ++ |
| Ketones | + | + | ++ |
| Esters | - | - | ++ |
| Carboxylic Acids | - | - | ++ |
| Amides | + | - | ++ |
| Nitriles | - | - | ++ |
| Nitro Groups | - | - | ++ |
Key: ++ (Fast Reduction), + (Slow Reduction), - (No Reaction)
A significant advantage of 9-BBN is its ability to reduce amides to amines without affecting other sensitive functional groups like esters. This chemoselectivity is a valuable asset in the synthesis of complex molecules.
Experimental Protocol: Reduction of Benzaldehyde with 9-BBN
This protocol describes the reduction of an aldehyde to its corresponding alcohol using 9-BBN.
Materials:
-
Benzaldehyde
-
0.5 M 9-BBN solution in THF
-
2 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction: In a dry, nitrogen-flushed flask, benzaldehyde (5.0 mmol) is dissolved in anhydrous THF (10 mL). The solution is cooled to 0 °C. A 0.5 M solution of 9-BBN in THF (5.5 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours.
-
Work-up: The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The mixture is then extracted with diethyl ether. The combined organic extracts are washed with saturated NaHCO₃ solution and brine, dried over anhydrous MgSO₄, and the solvent is evaporated under reduced pressure to give benzyl alcohol.
Experimental Workflow: Chemoselective Reduction
Caption: Workflow for the chemoselective reduction of a bifunctional substrate.
References
Safety Operating Guide
Navigating the Disposal of "BBN": A Guide for Laboratory Professionals
The acronym "BBN" can refer to several distinct chemical compounds utilized in research. To ensure safe and compliant laboratory practices, it is crucial to correctly identify the specific BBN in use before proceeding with any handling or disposal procedures. This guide provides detailed disposal protocols for two common laboratory chemicals often abbreviated as BBN: 9-Borabicyclo[3.3.1]nonane and N-butyl-N-(4-hydroxybutyl) nitrosamine.
9-Borabicyclo[3.3.1]nonane (9-BBN)
9-Borabicyclo[3.3.1]nonane, commonly known as 9-BBN, is an organoborane compound used as a hydroboration reagent in organic chemistry.[1] It is commercially available as a solid or as a solution in tetrahydrofuran (THF).[1]
Quantitative Data for 9-Borabicyclo[3.3.1]nonane
| Property | Value |
| CAS Number | 280-64-8[2] |
| Molecular Weight | 122.02 g/mol [2] |
| Appearance | Colorless solid[2] |
| Melting Point | 153-155 °C[1][2] |
| Density | 0.894 g/cm³[1] |
Proper Disposal Procedures for 9-BBN
1. Personal Protective Equipment (PPE):
Before handling 9-BBN waste, ensure the following PPE is worn:
-
Tightly fitting safety goggles with side-shields.[3]
-
Fire/flame resistant and impervious clothing.[3]
-
Chemical-impermeable gloves.[4]
2. Spill Management:
Spills should be cleaned up immediately by trained personnel.
-
Minor Spills: For small liquid spills, use absorbent pads to wipe up the material. The affected area should then be thoroughly cleaned with a detergent solution followed by water.[5]
-
Major Spills: In the event of a large spill, especially outside of a fume hood, evacuate the area and restrict access for at least 30 minutes.[5] For powder spills, contain the spill with vermiculite.[5] Use non-sparking tools and explosion-proof equipment for cleanup.[3][4]
3. Waste Collection and Containerization:
-
Collect all 9-BBN waste, including contaminated absorbent materials, and place it in a suitable, closed, and properly labeled container for disposal.[3][4]
-
Containers should be leak-proof and have a secure closure.[6]
-
Leave at least 5% of headspace in liquid waste containers to allow for thermal expansion.[6]
4. Ultimate Disposal:
-
9-BBN waste is considered hazardous and must not be discharged into sewer systems.[3][4]
-
The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3][4]
-
Empty containers should be triple-rinsed before recycling or reconditioning. Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill.[3][4]
9-BBN Disposal Workflow
Caption: Logical workflow for the proper disposal of 9-Borabicyclo[3.3.1]nonane (9-BBN).
N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN)
N-butyl-N-(4-hydroxybutyl) nitrosamine is a chemical compound used to induce bladder carcinoma in animal models for cancer research.[7]
Quantitative Data for N-butyl-N-(4-hydroxybutyl) nitrosamine
Detailed quantitative physical and chemical properties for N-butyl-N-(4-hydroxybutyl) nitrosamine are not as readily available in the provided search results. It is critical to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound.
Proper Disposal Procedures for N-butyl-N-(4-hydroxybutyl) nitrosamine
1. Personal Protective Equipment (PPE):
-
Wear a lab gown, safety goggles, and two pairs of nitrile gloves when handling BBN waste.[5]
-
For major spills, a respirator should also be worn.[5]
2. Spill Management:
-
Minor Liquid Spills: Immediately clean with absorbent pads. The spill area should then be washed with a detergent solution and then with clean water.[5]
-
Powder or Major Spills: For spills outside of a fume hood, evacuate the laboratory and restrict access for at least 30 minutes.[5] Contain the spill with vermiculite.[5]
3. Waste Collection and Containerization:
-
Place all contaminated materials, including absorbent pads and PPE, into a plastic bag.[5]
-
This bag should then be placed into a designated chemical waste container.[5]
-
Ensure that no spillage enters drains.[5]
4. Ultimate Disposal:
The search results do not specify the ultimate disposal method for N-butyl-N-(4-hydroxybutyl) nitrosamine. However, as a carcinogenic compound used in research, it should be treated as hazardous waste. Consult your institution's hazardous waste management program and the manufacturer's SDS for specific disposal instructions. It is likely that disposal will require a licensed hazardous waste contractor.
N-butyl-N-(4-hydroxybutyl) nitrosamine Disposal Workflow
Caption: Logical workflow for the proper disposal of N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN).
References
- 1. 9-Borabicyclo(3.3.1)nonane - Wikipedia [en.wikipedia.org]
- 2. 9-Borabicyclo[3.3.1]nonane [9-BBN] [commonorganicchemistry.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. selleckchem.com [selleckchem.com]
Essential Safety and Handling Protocols for N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN)
This document provides critical safety and logistical guidance for the handling and disposal of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), a carcinogen utilized in research to induce urinary bladder cancer in animal models.[1] Strict adherence to these protocols is imperative to ensure the safety of all laboratory personnel.
N-butyl-N-(4-hydroxybutyl)nitrosamine is classified as a Category 1B carcinogen and is harmful if swallowed.[1] It has the potential to cause skin irritation, with primary routes of entry being inhalation and ingestion.[1] It is mandatory that pregnant or breastfeeding women do not work with BBN.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for N-butyl-N-(4-hydroxybutyl)nitrosamine:
| Property | Value | Source |
| Chemical Formula | C₈H₁₈N₂O₂ | [1] |
| Molecular Weight | 174.24 g/mol | [1] |
| Physical State | Liquid | [1] |
| CAS Number | 3817-11-6 | [1] |
| Acute Toxicity (LD50) | Oral (Rat): 1800 mg/kg | [1] |
| Hazard Classification | Acute Toxicity 4 (Oral), Carc. 1B | [1] |
| Storage Temperature | 2-8°C (Refrigerator) | [1] |
Operational Plan: Handling and Disposal
A stringent operational plan is crucial to minimize exposure risk. This encompasses engineering controls, appropriate personal protective equipment (PPE), and specific procedures for handling and disposal.
Engineering Controls
-
Ventilation: All work with BBN, including weighing, reconstitution, and dilution, must be performed within a certified chemical fume hood or a Class II Type B (preferred) or Type A2 biological safety cabinet (BSC).[1][2]
-
Designated Area: A specific laboratory area must be designated for all work involving BBN.[1]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the primary defense against chemical exposure.
| Task | Required PPE |
| Weighing, Diluting, and Reconstituting | Double nitrile gloves, lab coat, chemical safety goggles, and a respirator. |
| Animal Injections | Double nitrile gloves, lab coat with sleeve covers, and safety goggles. |
| Handling Contaminated Cages | Double nitrile gloves, lab coat, and safety goggles. |
| Spill Cleanup (Minor) | Gown, double nitrile gloves, and safety goggles. |
| Spill Cleanup (Major) | Gown, double nitrile gloves, safety goggles, and a respirator. |
Note: Personnel with any cuts or scratches on their skin should not handle BBN.[1][2]
Step-by-Step Handling Procedures
-
Preparation: Don all required PPE before entering the designated BBN work area.
-
Containment: Conduct all work on absorbent pads within a certified fume hood or BSC.[1][2]
-
Sharps Safety: Employ safe sharps procedures, keeping a sharps container in the immediate vicinity. The use of Luer-lock syringes is recommended.[1][2]
-
Animal Handling: Animals must be properly restrained or anesthetized during injection procedures.[1][2]
-
Transportation: When moving BBN, vials must be placed in a secondary, sealed, and labeled non-breakable container.
-
Decontamination: Upon completion of work, thoroughly clean and decontaminate the fume hood and all equipment.[1][2]
Disposal Plan
All waste generated from procedures involving BBN is considered hazardous and must be disposed of accordingly.
Waste Segregation and Disposal Workflow
-
Initial Containment: Place all contaminated solid waste (e.g., gloves, pads, pipette tips) in a clearly labeled, sealed plastic bag.
-
Containerization: Deposit the sealed bags into a designated, leak-proof chemical waste container.[1]
-
Liquid Waste: Collect all liquid waste containing BBN in a labeled, sealed, and chemical-resistant container.
-
Final Disposal: Arrange for the pickup and disposal of all BBN waste through the institution's environmental health and safety office.
Experimental Protocol: Spill Cleanup
Minor Liquid Spill (inside a fume hood)
-
Ensure Proper PPE: Wear a gown, goggles, and two pairs of nitrile gloves.[2]
-
Absorb Spill: Use absorbent pads to wipe up the liquid.[2]
-
Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by clean water.[1][2]
-
Dispose of Waste: Place all contaminated materials in a plastic bag and then into the designated chemical waste container.[1][2]
Major Powder/Liquid Spill
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Secure Area: Restrict access to the spill area.
-
Contact EHS: Immediately report the spill to the institution's environmental health and safety office.
-
Cleanup (Trained Personnel Only):
-
Don a gown, goggles, double nitrile gloves, and a respirator.[2]
-
Contain and absorb the spill with vermiculite or another suitable absorbent material.[1]
-
Collect the waste and place it in a plastic bag for chemical waste disposal.[1]
-
Thoroughly clean the spill area with a detergent solution and then water, preventing runoff into drains.[1]
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
